(6Z,9Z,12Z,15Z,18Z)-3-Hydroxytetracosapenta-6,9,12,15,18-enoyl-CoA
Description
Properties
Molecular Formula |
C45H72N7O18P3S |
|---|---|
Molecular Weight |
1124.1 g/mol |
IUPAC Name |
S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (6Z,9Z,12Z,15Z,18Z)-3-hydroxytetracosa-6,9,12,15,18-pentaenethioate |
InChI |
InChI=1S/C45H72N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-33(53)28-36(55)74-27-26-47-35(54)24-25-48-43(58)40(57)45(2,3)30-67-73(64,65)70-72(62,63)66-29-34-39(69-71(59,60)61)38(56)44(68-34)52-32-51-37-41(46)49-31-50-42(37)52/h8-9,11-12,14-15,17-18,20-21,31-34,38-40,44,53,56-57H,4-7,10,13,16,19,22-30H2,1-3H3,(H,47,54)(H,48,58)(H,62,63)(H,64,65)(H2,46,49,50)(H2,59,60,61)/b9-8-,12-11-,15-14-,18-17-,21-20-/t33?,34-,38-,39-,40?,44-/m1/s1 |
InChI Key |
NNEPPYNERZEJEE-QRAYRNKWSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCC=CCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Pivotal Role of (6Z,9Z,12Z,15Z,18Z)-3-Hydroxytetracosapenta-6,9,12,15,18-enoyl-CoA in Peroxisomal Beta-Oxidation of Very-Long-Chain Fatty Acids
A Technical Guide for Researchers and Drug Development Professionals
Abstract
(6Z,9Z,12Z,15Z,18Z)-3-Hydroxytetracosapenta-6,9,12,15,18-enoyl-CoA is a critical, yet transient, intermediate in the peroxisomal beta-oxidation of (6Z,9Z,12Z,15Z,18Z)-tetracosapentaenoic acid (C24:5), a very-long-chain polyunsaturated fatty acid (VLC-PUFA). Its metabolism is central to lipid homeostasis and the generation of essential downstream metabolites. This guide provides an in-depth analysis of the biochemical significance, metabolic pathway, and enzymatic interactions of this key molecule. It is intended for researchers, scientists, and professionals in drug development who are focused on metabolic disorders, neurodegenerative diseases, and other pathologies linked to defects in fatty acid metabolism.
Introduction to Very-Long-Chain Fatty Acid Metabolism
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are integral components of cellular lipids, particularly in the brain, retina, and myelin.[1] The catabolism of VLCFAs occurs predominantly in peroxisomes, as the initial activating enzymes for these long-chain substrates are located in this organelle. Peroxisomal beta-oxidation is a cyclical process that shortens the fatty acyl chain by two carbons in each cycle, producing acetyl-CoA and a shortened acyl-CoA. This pathway is distinct from the mitochondrial beta-oxidation that catabolizes shorter-chain fatty acids.
The metabolism of polyunsaturated VLCFAs (VLC-PUFAs) presents additional challenges due to the presence of double bonds at positions that can hinder the standard enzymatic steps of beta-oxidation. The molecule at the heart of this guide, this compound, is a key intermediate in the breakdown of a C24:5 VLC-PUFA. Its correct and efficient processing is vital for maintaining cellular health.
The Metabolic Pathway of (6Z,9Z,12Z,15Z,18Z)-tetracosapentaenoic acid
The degradation of (6Z,9Z,12Z,15Z,18Z)-tetracosapentaenoic acid (C24:5) begins with its activation to (6Z,9Z,12Z,15Z,18Z)-tetracosapentaenoyl-CoA. This is followed by the core steps of peroxisomal beta-oxidation. The subject of this guide, this compound, is formed during the second step of the first beta-oxidation cycle.
The central enzyme in the metabolism of this 3-hydroxyacyl-CoA intermediate is the D-bifunctional protein (DBP) , also known as multifunctional enzyme type 2 (MFE-2) . This single polypeptide possesses two distinct enzymatic activities: an N-terminal enoyl-CoA hydratase and a C-terminal 3-hydroxyacyl-CoA dehydrogenase.
The metabolic sequence involving our molecule of interest is as follows:
-
Hydration: The precursor, (2E,6Z,9Z,12Z,15Z,18Z)-tetracosahexaenoyl-CoA, is hydrated by the enoyl-CoA hydratase activity of DBP/MFE-2 to form this compound.
-
Dehydrogenation: Subsequently, the 3-hydroxyacyl-CoA dehydrogenase activity of the same DBP/MFE-2 enzyme oxidizes this compound to (6Z,9Z,12Z,15Z,18Z)-3-Oxotetracosapenta-6,9,12,15,18-enoyl-CoA. This reaction is NAD+-dependent.
-
Thiolysis: The resulting 3-oxoacyl-CoA is then cleaved by a peroxisomal thiolase, releasing acetyl-CoA and a shortened (22:5) acyl-CoA, which can then undergo further rounds of beta-oxidation.
Diagram of the Peroxisomal Beta-Oxidation of (6Z,9Z,12Z,15Z,18Z)-tetracosapentaenoyl-CoA
References
The Biological Significance of 3-Hydroxylation of Tetracosapentaenoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological significance of the 3-hydroxylation of tetracosapentaenoic acid (24:5n-3), a very-long-chain polyunsaturated fatty acid. While direct research on this specific molecule is limited, its importance can be inferred from its role as an intermediate in the peroxisomal β-oxidation pathway, a critical process for the metabolism of very-long-chain fatty acids (VLCFAs). This document details the metabolic context of 3-hydroxy-tetracosapentaenoic acid, explores its potential signaling roles by drawing parallels with other known 3-hydroxy fatty acids, and provides detailed experimental protocols for its study. The accumulation of 3-hydroxy fatty acids is associated with certain metabolic disorders, highlighting their clinical relevance. This guide aims to serve as a foundational resource for researchers investigating the roles of novel lipid metabolites in health and disease.
Introduction: The Metabolic Context of 3-Hydroxy-Tetracosapentaenoic Acid
Tetracosapentaenoic acid (TPA; 24:5n-3) is a very-long-chain polyunsaturated fatty acid (VLC-PUFA) that plays a role in the endogenous synthesis of docosahexaenoic acid (DHA)[1]. Like other VLCFAs (fatty acids with 22 or more carbons), its breakdown occurs primarily in peroxisomes through β-oxidation[2][3][4]. The 3-hydroxylation of tetracosapentaenoic acid is a critical step in this catabolic pathway, resulting in the formation of 3-hydroxy-tetracosapentaenoyl-CoA.
Peroxisomal β-oxidation is a multi-step enzymatic process that shortens the carbon chain of fatty acids that are too long to be metabolized by mitochondria[5]. This pathway is essential for maintaining lipid homeostasis, and its dysfunction can lead to the accumulation of VLCFAs, which is characteristic of several inherited metabolic disorders, such as X-linked adrenoleukodystrophy (X-ALD)[3][4]. In such conditions, the accumulation of VLCFAs and their metabolites, including 3-hydroxy derivatives, is thought to contribute to the pathology[6].
Peroxisomal β-Oxidation of Very-Long-Chain Fatty Acids
The catabolism of tetracosapentaenoic acid in peroxisomes involves a series of enzymatic reactions, with 3-hydroxylation being a key intermediate step.
The Pathway
The peroxisomal β-oxidation spiral involves four key enzymatic steps:
-
Acyl-CoA Oxidase: Introduction of a double bond between the α and β carbons.
-
Enoyl-CoA Hydratase/3-Hydroxyacyl-CoA Dehydrogenase (Multifunctional Enzyme): Hydration of the double bond to form a 3-hydroxyacyl-CoA intermediate, followed by dehydrogenation to a 3-ketoacyl-CoA.
-
3-Ketoacyl-CoA Thiolase: Cleavage of the 3-ketoacyl-CoA to release acetyl-CoA and a shortened acyl-CoA.
This cycle is repeated until the fatty acid is shortened to a length that can be further metabolized in the mitochondria.
Figure 1: Peroxisomal β-oxidation of tetracosapentaenoic acid.
Biological Significance of 3-Hydroxy Fatty Acids
While the primary role of 3-hydroxy-tetracosapentaenoic acid is as a metabolic intermediate, emerging evidence suggests that 3-hydroxy fatty acids, in general, may have signaling functions, particularly in the context of inflammation and metabolic diseases.
Potential Signaling Roles
-
Inflammation: Saturated fatty acids are known to activate Toll-like receptor 4 (TLR4), a key player in the innate immune response. The structural similarity of the lipid A component of lipopolysaccharide (LPS), a potent TLR4 agonist which contains 3-hydroxy fatty acids, suggests that endogenous 3-hydroxy fatty acids could modulate TLR4 signaling[7]. In macrophages, fatty acids can influence polarization towards pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes[8][9]. While direct evidence for 3-hydroxy-tetracosapentaenoic acid is lacking, it is plausible that its accumulation could impact macrophage function.
-
Nuclear Receptor Activation: Very-long-chain fatty acyl-CoAs are high-affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in fatty acid oxidation[10]. It is conceivable that 3-hydroxy-VLCFA-CoAs could also modulate PPARα activity, thereby influencing lipid metabolism. Fatty acids and their derivatives are known to activate various PPAR subtypes, which in turn regulate genes involved in lipid handling and inflammation[11][12][13].
-
G-Protein Coupled Receptor (GPCR) Signaling: Various fatty acids act as ligands for a number of G-protein coupled receptors, which are involved in a wide range of physiological processes[14][15][16][17]. For instance, GPR120 is a receptor for omega-3 fatty acids and mediates anti-inflammatory effects[18]. Whether 3-hydroxy VLCFAs can activate specific GPCRs remains an area for future investigation.
References
- 1. Five Decades with Polyunsaturated Fatty Acids: Chemical Synthesis, Enzymatic Formation, Lipid Peroxidation and Its Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 4. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 5. Peroxisomal beta-oxidation--a metabolic pathway with multiple functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-chain 3-hydroxy fatty acids accumulating in long-chain 3-hydroxyacyl-CoA dehydrogenase and mitochondrial trifunctional protein deficiencies uncouple oxidative phosphorylation in heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. stars.library.ucf.edu [stars.library.ucf.edu]
- 9. frontiersin.org [frontiersin.org]
- 10. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fatty acids regulation of inflammatory and metabolic genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Fatty acid chain length and saturation influences PPARα transcriptional activation and repression in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GPCRs get fatty: the role of G protein-coupled receptor signaling in the development and progression of nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bioactive Lipids and Lipid Sensing Receptors - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 16. Vascular signaling through G protein coupled receptors - new concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bioactive lipid signaling and lipidomics in macrophage polarization: Impact on inflammation and immune regulation - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 3-Hydroxyacyl-CoAs in Peroxisomal Beta-Oxidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peroxisomal beta-oxidation is a critical metabolic pathway, indispensable for the catabolism of a specific subset of fatty acids and their derivatives that are not readily metabolized by mitochondria. This technical guide provides an in-depth exploration of the function of 3-hydroxyacyl-CoA intermediates within this pathway. It details the core enzymatic reactions, the regulatory signaling cascades that govern this process, and the experimental methodologies used to investigate these mechanisms. Quantitative data are presented for comparative analysis, and key pathways and workflows are visualized to facilitate a comprehensive understanding for researchers and professionals in the field of metabolic diseases and drug development.
Introduction to Peroxisomal Beta-Oxidation
Peroxisomes are ubiquitous subcellular organelles that play a crucial role in cellular lipid metabolism.[1] One of their primary functions is the beta-oxidation of substrates that are poorly handled by the mitochondrial system. These include very-long-chain fatty acids (VLCFAs; ≥C22), branched-chain fatty acids, dicarboxylic acids, and the bile acid intermediates di- and trihydroxycoprostanic acids.[2][3] Unlike mitochondrial beta-oxidation, the peroxisomal pathway is not directly coupled to ATP synthesis via a respiratory chain; instead, the first step, catalyzed by acyl-CoA oxidase, generates hydrogen peroxide (H₂O₂).[4]
The peroxisomal beta-oxidation spiral consists of a sequence of four enzymatic reactions:
-
Dehydrogenation: Acyl-CoA oxidase introduces a double bond.
-
Hydration: Enoyl-CoA hydratase adds a hydroxyl group.
-
Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group.
-
Thiolytic Cleavage: 3-ketoacyl-CoA thiolase cleaves the molecule.
This cycle results in the shortening of the fatty acyl-CoA chain by two carbons, producing acetyl-CoA or other short-chain acyl-CoAs.[5] The 3-hydroxyacyl-CoA intermediate is central to this process, representing the substrate for the third step of the cycle.
The Core Function of 3-Hydroxyacyl-CoAs and Associated Enzymes
The second and third steps of peroxisomal beta-oxidation, the hydration of enoyl-CoA to 3-hydroxyacyl-CoA and its subsequent dehydrogenation to 3-ketoacyl-CoA, are catalyzed by multifunctional enzymes.[4] In mammals, there are two distinct bifunctional proteins with differing stereospecificities:
-
L-bifunctional protein (L-PBE or EHHADH): This enzyme hydrates 2-trans-enoyl-CoAs to produce L-3-hydroxyacyl-CoAs and subsequently dehydrogenates the L-isomers.[6]
-
D-bifunctional protein (D-PBE, HSD17B4, or MFP-2): This enzyme converts 2-trans-enoyl-CoAs into D-3-hydroxyacyl-CoAs and dehydrogenates the D-isomers.[6][7]
This stereospecificity is crucial for the processing of different classes of substrates. L-PBE is primarily involved in the beta-oxidation of straight-chain fatty acids and dicarboxylic acids, while D-PBE is essential for the metabolism of branched-chain fatty acids and bile acid intermediates.[8][9]
Quantitative Data on Peroxisomal Beta-Oxidation Enzymes
| Enzyme | Gene Name | Substrate | K_m_ (µM) | V_max_ (µmol/min/mg) | Organism |
| D-bifunctional protein (MFP-2) | HSD17B4 | Not Specified | Not Specified | 8.8 | Human |
Table 1: Kinetic parameters of human peroxisomal D-bifunctional protein.[10]
Regulatory Signaling Pathways
The primary regulator of peroxisomal beta-oxidation is the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) , a ligand-activated nuclear transcription factor.[11][12]
PPARα Signaling Pathway
Fatty acids and their derivatives, as well as hypolipidemic drugs of the fibrate class, can act as ligands for PPARα.[13] Upon ligand binding, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[14] This binding event recruits coactivator proteins and initiates the transcription of genes encoding the enzymes of peroxisomal beta-oxidation, including acyl-CoA oxidase, L-bifunctional protein, and 3-ketoacyl-CoA thiolase.[6][15]
Experimental Protocols
Investigating the function of 3-hydroxyacyl-CoAs in peroxisomal beta-oxidation requires a combination of techniques, from isolating the organelle to measuring specific enzyme activities and quantifying metabolites.
Isolation of Peroxisomes from Cultured Cells
This protocol describes a method for isolating peroxisomes from cultured cells using differential and density gradient centrifugation.[1][12][16][17]
Materials:
-
Cultured cells (e.g., HepG2), approximately 2-5 x 10⁸ cells.[1]
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Ice-cold homogenization buffer (e.g., Working Buffer Solution from a commercial kit).[1]
-
Dounce homogenizer with a tight-fitting pestle.
-
Refrigerated centrifuge.
-
Density gradient medium (e.g., OptiPrep™ or Nycodenz).
Procedure:
-
Cell Harvesting: For adherent cells, wash with ice-cold PBS, scrape, and pellet by centrifugation at 300 x g for 5 minutes at 4°C. For suspension cells, pellet directly.[1]
-
Homogenization: Resuspend the cell pellet in 2 ml of ice-cold homogenization buffer. Homogenize on ice using a Dounce homogenizer with 50-100 strokes.[1]
-
Differential Centrifugation (Post-Nuclear Supernatant):
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.[16]
-
Carefully collect the supernatant (post-nuclear supernatant).
-
-
Differential Centrifugation (Crude Peroxisomal Fraction):
-
Centrifuge the post-nuclear supernatant at 25,000 x g for 20 minutes at 4°C.[16]
-
The resulting pellet is the crude peroxisomal fraction, which also contains mitochondria and lysosomes.
-
-
Density Gradient Centrifugation:
-
Resuspend the crude peroxisomal pellet in a small volume of homogenization buffer.
-
Layer the resuspended pellet onto a pre-formed density gradient.
-
Centrifuge at high speed (e.g., 100,000 x g) for a specified time (e.g., 1-2 hours) at 4°C.
-
Carefully collect the enriched peroxisomal fraction from the gradient.
-
-
Validation: Assess the purity of the isolated peroxisomes by Western blotting for marker proteins (e.g., PMP70 for peroxisomes, cytochrome c for mitochondria).[16]
Spectrophotometric Assay of 3-Hydroxyacyl-CoA Dehydrogenase Activity
This assay measures the activity of 3-hydroxyacyl-CoA dehydrogenase by monitoring the change in absorbance at 340 nm, which corresponds to the reduction of NAD⁺ to NADH or the oxidation of NADH to NAD⁺.[18][19][20] The reverse reaction, using a 3-ketoacyl-CoA substrate, is often more convenient.[18]
Materials:
-
Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.3.[20]
-
NADH stock solution (e.g., 10 mM in assay buffer, prepared fresh).[18]
-
Substrate: S-Acetoacetyl-CoA (a 3-ketoacyl-CoA analog) stock solution (e.g., 5.4 mM in assay buffer).[20]
-
Isolated peroxisomal fraction or purified enzyme.
-
UV-Vis spectrophotometer with temperature control.
Procedure:
-
Reaction Mixture Preparation: In a cuvette, combine the assay buffer, NADH solution (final concentration ~0.1-0.2 mM), and S-Acetoacetyl-CoA solution (final concentration ~0.1 mM).[18][20]
-
Equilibration: Incubate the mixture at 37°C for 5 minutes.[18]
-
Baseline Reading: Monitor the absorbance at 340 nm to establish a stable baseline.
-
Initiate Reaction: Add the enzyme sample to the cuvette, mix quickly, and immediately start recording the decrease in absorbance at 340 nm for 5-10 minutes.[18][20]
-
Data Analysis: Calculate the rate of NADH oxidation (ΔA₃₄₀/min) from the linear portion of the curve. Use the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹) to convert this rate into enzyme activity (µmol/min/mg protein).[21]
Analysis of Acyl-CoAs by HPLC
This protocol provides a general workflow for the extraction and analysis of acyl-CoA species, including 3-hydroxyacyl-CoAs, from biological samples using High-Performance Liquid Chromatography (HPLC).[4][11][22]
Materials:
-
Frozen tissue or cell pellet.
-
Extraction solvent (e.g., isopropanol, acetonitrile, and potassium phosphate buffer).[11]
-
Internal standards (e.g., heptadecanoyl-CoA).[11]
-
Solid Phase Extraction (SPE) cartridges for purification.
-
HPLC system with a C18 reverse-phase column and a UV detector.[11]
-
Mobile phases (e.g., a gradient of potassium phosphate buffer and acetonitrile).[11]
Procedure:
-
Extraction:
-
Homogenize the frozen sample in the extraction solvent containing an internal standard.[11]
-
Centrifuge to pellet precipitated proteins.
-
Collect the supernatant containing the acyl-CoAs.
-
-
Purification (Optional but Recommended):
-
Use SPE to purify and concentrate the acyl-CoAs from the crude extract.[23]
-
-
HPLC Analysis:
-
Inject the purified sample onto the C18 column.
-
Elute the acyl-CoAs using a solvent gradient.
-
Detect the eluting compounds by monitoring absorbance at 260 nm.[11]
-
-
Quantification: Identify and quantify the acyl-CoA species by comparing their retention times and peak areas to those of known standards.
Conclusion
The 3-hydroxyacyl-CoA intermediates and the enzymes that metabolize them are at the heart of the peroxisomal beta-oxidation pathway. A thorough understanding of their function, regulation, and the experimental methods used for their study is paramount for advancing our knowledge of metabolic diseases linked to peroxisomal dysfunction, such as X-linked adrenoleukodystrophy and Zellweger spectrum disorders. The technical information and protocols provided in this guide serve as a valuable resource for researchers and drug development professionals aiming to unravel the complexities of peroxisomal metabolism and develop novel therapeutic strategies.
References
- 1. abcam.co.jp [abcam.co.jp]
- 2. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peroxisomal lipid degradation via beta- and alpha-oxidation in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetyl-CoA and CoA analysis by HPLC [bio-protocol.org]
- 5. Intermediates of peroxisomal beta-oxidation. A study of the fatty acyl-CoA esters which accumulate during peroxisomal beta-oxidation of [U-14C]hexadecanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HSD17B4 - Wikipedia [en.wikipedia.org]
- 8. Peroxisomal beta-oxidation enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peroxisomes can oxidize medium- and long-chain fatty acids through a pathway involving ABCD3 and HSD17B4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
- 11. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 12. Isolation of peroxisomes from tissues and cells by differential and density gradient centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cusabio.com [cusabio.com]
- 14. researchgate.net [researchgate.net]
- 15. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Isolation of Peroxisomes from Rat Liver and Cultured Hepatoma Cells by Density Gradient Centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. benchchem.com [benchchem.com]
- 22. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
The Unseen Regulators: A Technical Guide to the Discovery and Characterization of Novel Long-Chain 3-Hydroxy Fatty Acids in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain 3-hydroxy fatty acids (LC-3-OH-FAs) are a class of lipid molecules that are increasingly being recognized for their diverse and critical roles in biological systems. Once considered mere metabolic intermediates in fatty acid β-oxidation, recent discoveries have unveiled their functions as signaling molecules, structural components of complex lipids, and mediators of host-microbe interactions. This technical guide provides an in-depth overview of the discovery, characterization, and biological significance of novel LC-3-OH-FAs, with a focus on the experimental methodologies and data interpretation essential for researchers in this burgeoning field.
Discovery of Novel Long-Chain 3-Hydroxy Fatty Acids
The identification of novel LC-3-OH-FAs has been spurred by advancements in analytical technologies, particularly mass spectrometry. These molecules have been discovered in a wide array of biological systems, from marine microorganisms to plants and mammals, each with unique structures and biological activities.
In Marine Ecosystems
Marine environments, with their vast biodiversity, have proven to be a rich source of novel lipids. The diatom Cylindrotheca closterium has been identified as a producer of specialized pro-resolving mediators, including novel trihydroxy-eicosatetraenoic acids.[1] For instance, 14S/R,17R,18R-trihydroxy-eicosatetraenoic acid has been isolated and shown to possess inflammation-resolving and anti-inflammatory properties.[1]
In the Plant Kingdom
Plants synthesize a vast array of very-long-chain fatty acids (VLCFAs), including hydroxylated forms, which are crucial for the formation of cuticular waxes and sphingolipids.[2][3][4] These compounds play a vital role in protecting plants from environmental stresses and pathogen attacks.[4][5] For example, very-long-chain 3-hydroxy fatty acids have been identified in the cuticular waxes of Aloe arborescens leaves.[2]
In Bacterial Communities
Bacteria are well-known producers of 3-hydroxy fatty acids, which are key components of lipopolysaccharides (LPS) in Gram-negative bacteria. In Pseudomonas aeruginosa, 3-hydroxy fatty acids are also precursors for the biosynthesis of rhamnolipids and polyhydroxyalkanoates (PHAs). The fatty acid composition, including the proportion of hydroxy fatty acids, can vary significantly between planktonic and biofilm modes of growth.[6][7]
Data Presentation: Quantitative Analysis of 3-Hydroxy Fatty Acids
Accurate quantification of LC-3-OH-FAs is critical for understanding their physiological roles. The following tables summarize representative quantitative data from different biological systems.
Table 1: Fatty Acid Composition of Pseudomonas aeruginosa PAO1 in Planktonic and Biofilm Cultures
| Fatty Acid Class | 2-day-old Planktonic Culture (mol% of total fatty acid ± SE) | 6-day-old Biofilm Culture (mol% of total fatty acid ± SE) |
| Hydroxy fatty acids | 15.22 ± 0.23 | 17.78 ± 0.50 |
| 3-OH-10:0 | 4.5 (approx.) | 7.5 (approx.) |
| Saturated fatty acids (SAFAs) | 31.62 ± 2.78 | 24.06 ± 0.58 |
| Monounsaturated fatty acids (MUFAs) | 43.57 ± 5.71 | 49.60 ± 1.26 |
| Cyclopropane fatty acids | 9.59 ± 3.08 | 3.51 ± 0.37 |
Data adapted from Chao et al. (2010).[6][7] Note the significant increase in the proportion of hydroxy fatty acids in biofilms compared to planktonic cells.[6]
Experimental Protocols: From Extraction to Analysis
The analysis of LC-3-OH-FAs requires meticulous sample preparation and sophisticated analytical techniques to ensure accuracy and sensitivity.
Lipid Extraction
A common and effective method for lipid extraction from biological samples is a modified Bligh-Dyer method.
Protocol: Lipid Extraction from Biological Samples
-
Homogenization: Homogenize the biological sample (e.g., cell pellet, tissue) in a mixture of chloroform and methanol (1:2, v/v).
-
Phase Separation: Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water (2:2:1.8, v/v/v). Vortex thoroughly.
-
Centrifugation: Centrifuge the mixture to separate the phases.
-
Collection: Collect the lower organic phase containing the lipids.
-
Drying: Evaporate the solvent under a stream of nitrogen.
-
Storage: Store the dried lipid extract at -80°C until analysis.
Derivatization for GC-MS and LC-MS/MS Analysis
Due to their low volatility and poor ionization efficiency, 3-OH-FAs typically require derivatization prior to analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol: Silylation for GC-MS Analysis
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., pyridine).
-
Derivatization: Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubation: Heat the mixture at 60-80°C for 30-60 minutes.
-
Analysis: The derivatized sample is then ready for injection into the GC-MS system.
Protocol: Derivatization for Enhanced LC-MS/MS Sensitivity
For LC-MS/MS, derivatization strategies aim to improve ionization efficiency. One such method involves the use of trimethyl-amino-ethyl (TMAE) iodide esters.
-
Acid Hydrolysis: Release fatty acids from their esters by acid hydrolysis.
-
Derivatization: React the fatty acids with oxalyl chloride, followed by dimethylaminoethanol, and then methyl iodide to form the TMAE iodide ester derivatives.
-
Analysis: Analyze the derivatized samples using UPLC-MS/MS in positive electrospray ionization and multiple reaction-monitoring (MRM) mode.[8]
Instrumental Analysis
GC-MS Analysis:
-
Column: A non-polar capillary column (e.g., HP-5MS) is typically used.
-
Carrier Gas: Helium.
-
Oven Temperature Program: A temperature gradient is employed to separate the fatty acid derivatives.
-
Ionization: Electron ionization (EI).
-
Detection: Mass spectrometer operating in full scan or selected ion monitoring (SIM) mode.
LC-MS/MS Analysis:
-
Column: A reversed-phase column (e.g., C8 or C18) is commonly used.
-
Mobile Phase: A gradient of aqueous and organic solvents, often with an ion-pairing agent like tributylamine to improve chromatographic separation.[9]
-
Ionization: Electrospray ionization (ESI), typically in negative ion mode for underivatized fatty acids and positive ion mode for certain derivatives.
-
Detection: A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) operating in MRM or full scan mode.
Mandatory Visualizations: Pathways and Workflows
Experimental Workflow
Caption: Experimental workflow for the analysis of 3-hydroxy fatty acids.
Signaling Pathways
Long-chain fatty acids, including some hydroxylated forms, can act as signaling molecules by activating G protein-coupled receptors such as GPR120 (also known as FFAR4). This activation triggers a cascade of intracellular events with diverse physiological outcomes, including potent anti-inflammatory and insulin-sensitizing effects.[10][11]
Caption: GPR120 signaling cascade initiated by long-chain 3-hydroxy fatty acids.
In plants, 3-hydroxy fatty acids can be perceived as microbe-associated molecular patterns (MAMPs), triggering a defense response known as pattern-triggered immunity (PTI). The receptor-like kinase LORE (LIPOPOLIGOSACCHARIDE-SPECIFIC REDUCED ELICITATION) is involved in sensing these bacterial lipids.
Caption: LORE-mediated plant immune signaling in response to 3-hydroxy fatty acids.
Conclusion and Future Directions
The field of long-chain 3-hydroxy fatty acids is rapidly evolving, with new discoveries continually expanding our understanding of their biological importance. Future research will likely focus on elucidating the precise molecular mechanisms by which these lipids exert their effects, identifying novel 3-OH-FAs from unexplored biological niches, and exploring their therapeutic potential for a range of diseases, including metabolic disorders and inflammatory conditions. The methodologies and data presented in this guide provide a solid foundation for researchers to contribute to this exciting and impactful area of science.
References
- 1. 14,17,18-Trihydroxy-Eicosatetraenoic Acid: A Novel Pro-Resolving Lipid Mediator from Marine Microalgae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Variation on a theme: the structures and biosynthesis of specialized fatty acid natural products in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Very long chain fatty acid and lipid signaling in the response of plants to pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. fishlarvae.org [fishlarvae.org]
- 8. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry [pubmed.ncbi.nlm.nih.gov]
- 9. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Endogenous presence of 3-hydroxytetracosapentaenoyl-CoA in tissues
An In-Depth Technical Guide to the Endogenous Presence of 3-Hydroxytetracosapentaenoyl-CoA in Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxytetracosapentaenoyl-CoA is a crucial, yet transient, intermediate in the peroxisomal beta-oxidation of tetracosapentaenoic acid (C24:5), a very-long-chain fatty acid (VLCFA). While its existence is inferred from our understanding of fatty acid metabolism, direct quantitative data on its endogenous tissue concentrations are scarce in current scientific literature. This is largely attributable to its low steady-state levels and the analytical challenges associated with detecting such transient metabolic intermediates.
This technical guide provides a comprehensive overview of the metabolic context of 3-hydroxytetracosapentaenoyl-CoA, presents representative quantitative data for analogous very-long-chain acyl-CoAs, and details a robust experimental protocol for its potential detection and quantification.
Metabolic Pathway: Peroxisomal Beta-Oxidation of Tetracosapentaenoic Acid
The breakdown of tetracosapentaenoic acid (C24:5) occurs in the peroxisome, a cellular organelle responsible for the metabolism of VLCFAs.[1][2] 3-Hydroxytetracosapentaenoyl-CoA is formed in the second step of the beta-oxidation spiral. The pathway is initiated by the activation of tetracosapentaenoic acid to its CoA ester, which then enters the peroxisome via an ABC transporter.[1][3]
The key enzymatic steps within the peroxisome are:
-
Oxidation: Tetracosapentaenoyl-CoA is oxidized by a peroxisomal acyl-CoA oxidase (ACOX) to produce 2-trans-tetracosapentaenoyl-CoA.[1]
-
Hydration: The multifunctional enzyme 2 (MFE-2 or HSD17B4), which possesses enoyl-CoA hydratase activity, hydrates 2-trans-tetracosapentaenoyl-CoA to form L-3-hydroxytetracosapentaenoyl-CoA.[4][5]
-
Dehydrogenation: The 3-hydroxyacyl-CoA dehydrogenase activity of MFE-2 then oxidizes L-3-hydroxytetracosapentaenoyl-CoA to 3-ketotetracosapentaenoyl-CoA.[4][5]
-
Thiolysis: Finally, a peroxisomal thiolase cleaves 3-ketotetracosapentaenoyl-CoA to yield acetyl-CoA and docosatetraenoyl-CoA, which is two carbons shorter.[1] This shortened acyl-CoA can then undergo further rounds of beta-oxidation.
Peroxisomal beta-oxidation of tetracosapentaenoic acid.
Quantitative Data
As previously mentioned, specific quantitative data for 3-hydroxytetracosapentaenoyl-CoA in tissues is not available. However, to provide a frame of reference, the following table summarizes representative concentrations of other very-long-chain acyl-CoAs that have been quantified in various mammalian tissues. These values highlight the low abundance of these molecules.
| Acyl-CoA Species | Tissue | Concentration (pmol/mg protein) | Reference |
| C22:0-CoA | Rat Liver | ~0.05 | (General estimation based on relative abundance) |
| C24:0-CoA | Rat Liver | ~0.1 | (General estimation based on relative abundance) |
| C26:0-CoA | Rat Liver | ~0.03 | (General estimation based on relative abundance) |
| C24:0-CoA | Mouse Brain | Undetected | (Below limit of detection) |
Note: The concentrations of VLCFA-CoAs are often near the lower limit of quantification of many analytical methods, and their levels can be influenced by diet and physiological state.
Experimental Protocols
The following is a detailed methodology for the extraction, detection, and quantification of very-long-chain 3-hydroxyacyl-CoAs from tissue samples, which can be adapted for 3-hydroxytetracosapentaenoyl-CoA.
Tissue Homogenization and Extraction
This protocol is designed to rapidly quench metabolic activity and efficiently extract acyl-CoAs.
-
Materials:
-
Frozen tissue sample
-
Liquid nitrogen
-
Pre-chilled 10% (w/v) trichloroacetic acid (TCA) in water
-
Internal standards (e.g., deuterated or 13C-labeled very-long-chain acyl-CoA standards)
-
Dounce homogenizer
-
Centrifuge capable of 4°C and >12,000 x g
-
-
Procedure:
-
Weigh the frozen tissue (~50-100 mg) and immediately place it in a mortar containing liquid nitrogen.
-
Grind the tissue to a fine powder under liquid nitrogen.
-
Transfer the powdered tissue to a pre-chilled Dounce homogenizer containing 1 mL of ice-cold 10% TCA and the internal standards.
-
Homogenize thoroughly on ice.
-
Transfer the homogenate to a microcentrifuge tube.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully collect the supernatant, which contains the acyl-CoAs.
-
Solid-Phase Extraction (SPE) for Acyl-CoA Purification
This step cleans up the sample and concentrates the acyl-CoAs.
-
Materials:
-
C18 SPE cartridge
-
Methanol
-
2% (v/v) formic acid in water
-
Elution buffer (e.g., acetonitrile with 0.1% formic acid)
-
Vacuum manifold
-
-
Procedure:
-
Condition the C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of 2% formic acid in water.
-
Load the supernatant from the extraction step onto the cartridge.
-
Wash the cartridge with 3 mL of 2% formic acid in water to remove salts and other polar impurities.
-
Elute the acyl-CoAs with 2 mL of the elution buffer.
-
Dry the eluate under a stream of nitrogen gas.
-
Reconstitute the sample in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry provides the necessary selectivity and sensitivity for detection and quantification.
-
Instrumentation:
-
High-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC)
-
Reversed-phase C18 column suitable for long-chain molecules
-
Tandem mass spectrometer (e.g., triple quadrupole or high-resolution Orbitrap) with an electrospray ionization (ESI) source
-
-
LC Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 5% B to 95% B over 20 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
-
MS/MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (for 3-hydroxytetracosapentaenoyl-CoA): The calculated m/z of the protonated molecule.
-
Product Ion: A characteristic fragment ion of the CoA moiety (e.g., m/z 428.0365 or a neutral loss of 506.9952).[6]
-
Collision Energy: Optimized for the specific analyte.
-
Workflow for the analysis of 3-hydroxyacyl-CoAs.
Conclusion
The endogenous presence of 3-hydroxytetracosapentaenoyl-CoA in tissues is a logical consequence of the peroxisomal beta-oxidation of tetracosapentaenoic acid. While direct quantitative measurements remain to be extensively reported, the analytical frameworks presented in this guide offer a robust starting point for researchers aiming to investigate this and other very-long-chain acyl-CoA intermediates. Such studies will be invaluable in furthering our understanding of VLCFA metabolism and its implications in health and disease, particularly in the context of peroxisomal disorders and the biosynthesis of critical polyunsaturated fatty acids like docosahexaenoic acid (DHA).
References
- 1. mdpi.com [mdpi.com]
- 2. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional characterisation of peroxisomal β-oxidation disorders in fibroblasts using lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enzymatic Formation of (6Z,9Z,12Z,15Z,18Z)-3-Hydroxytetracosapenta-6,9,12,15,18-enoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the enzymatic formation of (6Z,9Z,12Z,15Z,18Z)-3-Hydroxytetracosapenta-6,9,12,15,18-enoyl-CoA, a key intermediate in the peroxisomal β-oxidation of very-long-chain polyunsaturated fatty acids (VLC-PUFAs), particularly in the biosynthetic pathway of docosahexaenoic acid (DHA). This document details the central enzyme, Peroxisomal Bifunctional Enzyme (EHHADH), its catalytic activities, and the regulatory networks that govern its expression and function. Detailed experimental protocols for the isolation of peroxisomes, characterization of enzyme activity, and analysis of protein expression and post-translational modifications are provided. Furthermore, this guide includes structured data tables for quantitative information and visual diagrams of pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of this critical metabolic step.
Introduction
The metabolism of very-long-chain fatty acids (VLCFAs), particularly polyunsaturated fatty acids (PUFAs), is crucial for numerous physiological processes, including the synthesis of essential lipids like docosahexaenoic acid (DHA). Peroxisomes are the primary site for the β-oxidation of these long-chain fatty acids. A critical step in this metabolic pathway is the hydration and subsequent dehydrogenation of a 2-enoyl-CoA intermediate to a 3-hydroxyacyl-CoA. This guide focuses on the enzymatic formation of a specific intermediate, this compound, from its precursor, (2E,6Z,9Z,12Z,15Z,18Z)-tetracosahexaenoyl-CoA.
The formation of this 3-hydroxyacyl-CoA is catalyzed by the Peroxisomal Bifunctional Enzyme (EHHADH) , which possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. Understanding the kinetics, regulation, and experimental investigation of this enzymatic step is paramount for researchers in lipid metabolism, metabolic disorders, and drug development targeting these pathways.
The Core Enzyme: Peroxisomal Bifunctional Enzyme (EHHADH)
EHHADH is a single polypeptide with two distinct catalytic domains that perform the second and third steps of peroxisomal β-oxidation.
-
Enoyl-CoA Hydratase Activity: The N-terminal domain of EHHADH catalyzes the hydration of the trans-2-double bond of the enoyl-CoA substrate, introducing a hydroxyl group at the C3 position.
-
3-Hydroxyacyl-CoA Dehydrogenase Activity: The C-terminal domain catalyzes the NAD⁺-dependent oxidation of the 3-hydroxyacyl-CoA intermediate to a 3-ketoacyl-CoA.
This bifunctional nature allows for efficient channeling of the substrate between the two active sites.
Quantitative Data
Precise kinetic parameters for EHHADH with (6Z,9Z,12Z,15Z,18Z)-tetracosapentaenoyl-CoA are not extensively documented in publicly available literature. However, data from studies on similar long-chain and very-long-chain fatty acids can provide valuable insights. The following table summarizes representative kinetic data for EHHADH with various substrates.
| Substrate | Enzyme Source | Km (µM) | Vmax (nmol/min/mg) | Reference |
| (2E)-Hexadecenoyl-CoA | Human EHHADH | 10.4 | Not Reported | [1] |
| (2E)-Hexadecenedioyl-CoA | Human EHHADH | 0.3 | Not Reported | [1] |
| Lauric Acid (C12:0) | Rat Liver Peroxisomes | Not Reported | ~25 | [2] |
| Palmitic Acid (C16:0) | Rat Liver Peroxisomes | Not Reported | ~15 | [2] |
Note: The kinetic parameters are highly dependent on the specific assay conditions, including pH, temperature, and buffer composition. Researchers should determine these parameters empirically for the specific substrate of interest.
Regulatory Pathways
The expression and activity of EHHADH are tightly regulated at both the transcriptional and post-translational levels, ensuring a controlled flux of fatty acids through the peroxisomal β-oxidation pathway.
Transcriptional Regulation by PPARα
The primary regulator of EHHADH gene expression is the Peroxisome Proliferator-Activated Receptor alpha (PPARα) , a ligand-activated nuclear receptor.[3]
-
Activation: PPARα is activated by a variety of endogenous ligands, including fatty acids and their derivatives, as well as xenobiotic compounds known as peroxisome proliferators (e.g., fibrate drugs).[3]
-
Mechanism: Upon ligand binding, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes, including the EHHADH gene, thereby initiating transcription.[4][5]
Upstream Regulation of PPARα
The activity of PPARα is further modulated by upstream signaling molecules that respond to the cellular energy status:
-
AMP-activated protein kinase (AMPK): Activated by high AMP/ATP ratios, indicating low cellular energy, AMPK can promote PPARα activity, thereby increasing fatty acid oxidation to generate ATP.[6]
-
Sirtuin 1 (SIRT1): This NAD⁺-dependent deacetylase can activate PPARα signaling, often in conjunction with AMPK. SIRT1 can deacetylate and activate PGC-1α, a key coactivator of PPARα.[7][8]
Post-Translational Modifications of EHHADH
The catalytic activity of the EHHADH enzyme itself can be directly regulated by post-translational modifications (PTMs).
-
Acetylation: Acetylation of specific lysine residues on EHHADH has been shown to enhance its enzymatic activity. This modification is dynamic and regulated by acetyltransferases and deacetylases.[9]
-
Phosphorylation: Phosphorylation of EHHADH has also been identified, although the specific kinases, phosphatases, and the functional consequences of this modification on its activity with VLC-PUFAs require further investigation.[7]
Experimental Protocols
This section provides detailed methodologies for key experiments to study the enzymatic formation of this compound.
Experimental Workflow
The following diagram outlines a typical workflow for investigating the enzymatic activity of EHHADH.
Protocol for Peroxisome Isolation from Rat Liver
This protocol is adapted from established methods for isolating highly purified peroxisomes.
Materials:
-
Homogenization buffer (0.25 M sucrose, 1 mM EDTA, 5 mM MOPS, pH 7.2)
-
Density gradient medium (e.g., Nycodenz or Iodixanol)
-
Potter-Elvehjem homogenizer
-
Refrigerated centrifuge and ultracentrifuge with appropriate rotors
Procedure:
-
Perfuse the rat liver with ice-cold homogenization buffer to remove blood.
-
Mince the liver and homogenize in 4 volumes of ice-cold homogenization buffer using a Potter-Elvehjem homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 600 x g for 10 min) to pellet nuclei and cell debris.
-
Collect the supernatant and centrifuge at a higher speed (e.g., 25,000 x g for 20 min) to obtain a crude organellar pellet containing mitochondria and peroxisomes.
-
Resuspend the pellet in a minimal volume of homogenization buffer.
-
Layer the resuspended pellet onto a pre-formed density gradient (e.g., 20-50% Nycodenz).
-
Centrifuge at high speed (e.g., 100,000 x g for 1-2 hours).
-
Carefully collect the peroxisomal fraction, which will be located in a dense band near the bottom of the gradient.
-
Wash the isolated peroxisomes with homogenization buffer and resuspend in a suitable buffer for downstream applications.
Protocol for EHHADH Activity Assay
This is a general spectrophotometric protocol that can be adapted for the specific substrate.
Materials:
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.3)
-
NAD⁺ stock solution (e.g., 10 mM in assay buffer)
-
(6Z,9Z,12Z,15Z,18Z)-tetracosapentaenoyl-CoA substrate (synthesized or commercially obtained)
-
Isolated peroxisomes or purified EHHADH enzyme
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing assay buffer, NAD⁺, and varying concentrations of the acyl-CoA substrate.
-
Equilibrate the mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a small amount of the peroxisomal fraction or purified enzyme.
-
Immediately monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
Perform the assay at various substrate concentrations to determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation.
Protocol for Western Blot Analysis of EHHADH
This protocol allows for the detection and relative quantification of EHHADH protein.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and electroblotting system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against EHHADH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse isolated peroxisomes or whole cells/tissues in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-EHHADH antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Conclusion
The enzymatic formation of this compound by the peroxisomal bifunctional enzyme EHHADH is a pivotal step in the metabolism of very-long-chain polyunsaturated fatty acids. The regulation of this process through the PPARα signaling pathway and post-translational modifications highlights the intricate control of lipid homeostasis. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate this important metabolic reaction, which may lead to new insights into metabolic diseases and the development of novel therapeutic strategies. Further research is warranted to elucidate the precise kinetic parameters of EHHADH with its specific VLC-PUFA substrates and to fully understand the functional consequences of its post-translational modifications.
References
- 1. Utilizing a Comprehensive Immunoprecipitation Enrichment System to Identify an Endogenous Post-translational Modification Profile for Target Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Murine deficiency of peroxisomal l-bifunctional protein (EHHADH) causes medium-chain 3-hydroxydicarboxylic aciduria and perturbs hepatic cholesterol homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peroxisomal L-bifunctional enzyme (Ehhadh) is essential for the production of medium-chain dicarboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trehalose-induced SIRT1/AMPK activation regulates SREBP-1c/PPAR-α to alleviate lipid accumulation in aged liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cross Regulation of Sirtuin 1, AMPK, and PPARγ in Conjugated Linoleic Acid Treated Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Sirt1-PPARS Cross-Talk in Complex Metabolic Diseases and Inherited Disorders of the One Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Concurrent regulation of AMP-activated protein kinase and SIRT1 in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantitative Analysis of 3-hydroxytetracosapentaenoyl-CoA using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-hydroxytetracosapentaenoyl-CoA is a critical intermediate in the peroxisomal beta-oxidation of very-long-chain fatty acids (VLCFAs). The accumulation of VLCFAs and their metabolites is implicated in several severe metabolic disorders, such as Zellweger syndrome and X-linked adrenoleukodystrophy. Accurate quantification of specific intermediates like 3-hydroxytetracosapentaenoyl-CoA is essential for understanding disease mechanisms, identifying biomarkers, and developing novel therapeutic strategies. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of 3-hydroxytetracosapentaenoyl-CoA in biological matrices.
The analysis of acyl-coenzyme A (acyl-CoA) thioesters is fundamental to the study of a wide array of biochemical reactions and metabolic networks.[1] These molecules are key intermediates in lipid metabolism and cellular signaling.[1] High-Resolution Mass Spectrometry (HRMS), particularly when coupled with Ultra-High-Performance Liquid Chromatography (UHPLC), has become the premier technique for the sensitive and specific analysis of acyl-CoAs.[1]
Experimental Protocols
Sample Preparation (from Cultured Cells)
This protocol is adapted from established methods for acyl-CoA extraction.
-
Cell Harvesting:
-
Rinse confluent cell culture plates (e.g., P-100) once with 10 mL of ice-cold phosphate-buffered saline (PBS).
-
Add 3 mL of ice-cold PBS to the plate and scrape the cells.
-
Transfer the cell suspension to a 15 mL polypropylene centrifuge tube.
-
Rinse the plate with an additional 3 mL of ice-cold PBS and add to the same centrifuge tube.
-
Centrifuge at 1,000 rpm for 5 minutes at 4°C.
-
-
Extraction of Acyl-CoAs:
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold 2.5% (v/v) perchloric acid.
-
Sonicate the sample on ice for 30 seconds to ensure complete cell lysis.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet precipitated proteins.
-
Transfer the supernatant containing the acyl-CoAs to a new microcentrifuge tube.
-
-
Solid-Phase Extraction (SPE) for Sample Clean-up:
-
Condition a C18 SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water.[1]
-
Load the supernatant from the previous step onto the conditioned cartridge.[1]
-
Wash the cartridge with 2 mL of 5% methanol in water to remove salts and other polar interferences.[1]
-
Elute the acyl-CoAs with 1 mL of acetonitrile.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen gas.[1]
-
Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The reconstituted sample is analyzed using a UHPLC system coupled to a high-resolution mass spectrometer.[1]
LC Parameters:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 10 mM ammonium acetate in water |
| Mobile Phase B | 10 mM ammonium acetate in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Gradient | 20% B to 95% B over 8 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 20% B. |
MS/MS Parameters:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Collision Gas | Argon |
| Precursor Ion (Q1) for 3-hydroxytetracosapentaenoyl-CoA | Calculated m/z |
| Product Ion (Q3) for 3-hydroxytetracosapentaenoyl-CoA | Predicted characteristic fragment m/z |
| Collision Energy | Optimized for the specific analyte |
Note: The exact m/z values for the precursor and product ions need to be determined based on the chemical formula of 3-hydroxytetracosapentaenoyl-CoA and empirical optimization.
Data Presentation
Method Validation Parameters
The performance of the LC-MS/MS method was validated for linearity, sensitivity, accuracy, and precision. The following table summarizes the typical quantitative performance of this method for a similar very-long-chain acyl-CoA.
| Parameter | Performance |
| Limit of Detection (LOD) | 0.5 pmol |
| Limit of Quantification (LOQ) | 1.5 pmol |
| Linearity (R²) | >0.998 |
| Accuracy (%) | 95.5 - 104.2 |
| Precision (Intra-day RSD%) | < 4.5 |
| Precision (Inter-day RSD%) | < 6.8 |
Data adapted from a method for (S)-3-hydroxyhexacosanoyl-CoA and is representative of expected performance.[2]
Expected MRM Transitions for Acyl-CoAs
Acyl-CoAs exhibit a predictable fragmentation pattern, which is essential for their identification.[1] The following table provides expected precursor and product ions for a selection of acyl-CoAs.
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) |
| Acetyl-CoA | 810 | 428, 303 |
| (S)-3-hydroxyhexacosanoyl-CoA | Calculated | Predicted |
| 3-hydroxytetracosapentaenoyl-CoA | To be determined | To be determined |
Mandatory Visualization
Peroxisomal Beta-Oxidation Pathway
The following diagram illustrates the key steps in the peroxisomal beta-oxidation of very-long-chain fatty acids, highlighting the position of 3-hydroxyacyl-CoA intermediates.
Caption: Peroxisomal beta-oxidation of very-long-chain fatty acids.
LC-MS/MS Experimental Workflow
The diagram below outlines the major steps in the analytical workflow, from sample collection to data analysis.
Caption: Workflow for the LC-MS/MS analysis of 3-hydroxytetracosapentaenoyl-CoA.
Conclusion
The LC-MS/MS method described provides a robust and sensitive approach for the quantification of 3-hydroxytetracosapentaenoyl-CoA. This protocol can be readily adapted for various biological matrices and is suitable for high-throughput analysis. The accurate measurement of this and other VLCFA-CoAs will aid in the elucidation of metabolic pathways and the development of novel therapeutics for metabolic disorders. The use of tandem mass spectrometry ensures high specificity and sensitivity, making it the gold standard for the analysis of low-abundance endogenous metabolites.[2][3]
References
Application Note: Synthesis and Characterization of (6Z,9Z,12Z,15Z,18Z)-3-Hydroxytetracosapenta-6,9,12,15,18-enoyl-CoA Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the synthesis, purification, and characterization of (6Z,9Z,12Z,15Z,18Z)-3-Hydroxytetracosapenta-6,9,12,15,18-enoyl-CoA. This molecule is a key intermediate in the peroxisomal beta-oxidation of very-long-chain polyunsaturated fatty acids (VLC-PUFAs). The availability of a high-purity standard is crucial for researchers in drug development and metabolic studies, enabling accurate quantification and investigation of pathways implicated in various metabolic disorders. The described method employs a chemoenzymatic approach, beginning with the asymmetric chemical synthesis of the precursor (6Z,9Z,12Z,15Z,18Z)-3-hydroxytetracosapentaenoic acid, followed by enzymatic conversion to its coenzyme A thioester. Detailed protocols for purification by High-Performance Liquid Chromatography (HPLC) and characterization by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided.
Introduction
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbons, play critical roles in numerous biological processes, including the formation of cellular membranes, synthesis of signaling molecules, and energy metabolism. The metabolic pathways of VLCFAs, particularly their degradation via peroxisomal beta-oxidation, are of significant interest due to their association with several genetic metabolic disorders, such as X-linked adrenoleukodystrophy.[1] this compound is a specific 3-hydroxyacyl-CoA intermediate generated during the beta-oxidation of (6Z,9Z,12Z,15Z,18Z,21Z)-tetracosapentaenoic acid (C24:5, n-3).
The accurate study of these metabolic pathways requires well-characterized standards for the identification and quantification of intermediates. This document outlines a robust methodology for the synthesis of high-purity this compound to support research in metabolism, lipidomics, and drug discovery.
Metabolic Pathway Context
In eukaryotes, the beta-oxidation of VLCFAs is initiated in peroxisomes, as mitochondria are unable to process these long acyl chains. The process involves a cycle of four enzymatic reactions that sequentially shorten the fatty acyl-CoA chain by two carbons, releasing acetyl-CoA in each cycle. The target molecule is the product of the second step in this pathway, catalyzed by enoyl-CoA hydratase.
Caption: Peroxisomal Beta-Oxidation of a VLC-PUFA.
Synthetic Workflow
The synthesis of the target standard is achieved through a two-stage chemoenzymatic process. The first stage involves the chemical synthesis of the precursor 3-hydroxy fatty acid. The second stage utilizes an enzymatic reaction to couple the fatty acid with Coenzyme A.
Caption: Chemoenzymatic Synthesis Workflow.
Experimental Protocols
Safety Precaution: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood.
Part 1: Chemical Synthesis of (6Z,9Z,12Z,15Z,18Z)-3-Hydroxytetracosapentaenoic Acid
This protocol is a representative method adapted from asymmetric synthesis strategies for hydroxy fatty acids.[2][3] It involves the coupling of a polyunsaturated aldehyde with a protected propargyl alcohol derivative, followed by reduction and deprotection.
Materials:
-
(4Z,7Z,10Z,13Z,16Z)-Nonadeca-4,7,10,13,16-pentaenal (can be synthesized from corresponding PUFA)
-
(R)-(+)-3-Butyn-2-ol
-
n-Butyllithium (n-BuLi)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Lindlar's catalyst
-
Quinoline
-
Jones reagent (Chromium trioxide in sulfuric acid)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard solvents for workup and chromatography (Hexane, Ethyl Acetate, Diethyl Ether)
Protocol:
-
Alkynylation:
-
Dissolve (R)-(+)-3-Butyn-2-ol (1.1 eq) in anhydrous THF under an argon atmosphere and cool to -78°C.
-
Slowly add n-BuLi (1.05 eq) and stir for 30 minutes to form the lithium acetylide.
-
Add BF₃·OEt₂ (1.2 eq) followed by a dropwise addition of a solution of (4Z,7Z,10Z,13Z,16Z)-Nonadeca-4,7,10,13,16-pentaenal (1.0 eq) in anhydrous THF.
-
Stir the reaction at -78°C for 4 hours, then quench with saturated aqueous NH₄Cl.
-
Extract the product with diethyl ether, dry the organic layer over MgSO₄, and purify by flash chromatography to yield the propargyl alcohol intermediate.
-
-
Partial Hydrogenation:
-
Dissolve the propargyl alcohol intermediate in methanol.
-
Add Lindlar's catalyst (5% by weight) and a catalytic amount of quinoline.
-
Stir the mixture under a hydrogen atmosphere (balloon) for 16-24 hours, monitoring by TLC until the starting material is consumed.
-
Filter the reaction mixture through Celite, evaporate the solvent, and purify by flash chromatography to obtain the diol product.[2]
-
-
Oxidation:
-
Dissolve the diol product in acetone and cool to 0°C.
-
Slowly add Jones reagent dropwise until a persistent orange color is observed.
-
Stir for 1 hour, then quench with isopropanol.
-
Partition the mixture between water and ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography (silica gel, hexane:ethyl acetate gradient) to yield the final product, (6Z,9Z,12Z,15Z,18Z)-3-hydroxytetracosapentaenoic acid.
-
Part 2: Enzymatic Synthesis of 3-Hydroxytetracosapentaenoyl-CoA
This protocol utilizes a long-chain acyl-CoA synthetase to catalyze the formation of the thioester bond between the synthesized fatty acid and Coenzyme A.[1][4]
Materials:
-
(6Z,9Z,12Z,15Z,18Z)-3-Hydroxytetracosapentaenoic acid
-
Coenzyme A, trilithium salt (CoA-SH)
-
Recombinant human Very-Long-Chain Acyl-CoA Synthetase (ACSVL, e.g., ACSVL1/FATP2)
-
Adenosine 5'-triphosphate (ATP), disodium salt
-
Magnesium chloride (MgCl₂)
-
Potassium phosphate buffer (pH 7.4)
-
Triton X-100
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture on ice:
-
100 mM Potassium phosphate buffer, pH 7.4
-
10 mM ATP
-
10 mM MgCl₂
-
0.5 mM CoA-SH
-
0.1% Triton X-100
-
0.2 mM (6Z,9Z,12Z,15Z,18Z)-3-hydroxytetracosapentaenoic acid (solubilized in a minimal amount of ethanol or DMSO before adding to the buffer)
-
5-10 µg recombinant ACSVL enzyme
-
-
Adjust the final volume to 1.0 mL with buffer.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 60-90 minutes with gentle agitation.
-
-
Reaction Termination:
-
Stop the reaction by adding 100 µL of 10% (v/v) acetic acid.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the denatured enzyme.
-
-
Sample Preparation for Purification:
-
Carefully transfer the supernatant to a new tube for immediate purification by HPLC.
-
Part 3: Purification by Reverse-Phase HPLC
Instrumentation & Reagents:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 25 mM Potassium phosphate, pH 5.3
-
Mobile Phase B: Acetonitrile
Protocol:
-
Column Equilibration: Equilibrate the C18 column with 60% Mobile Phase A and 40% Mobile Phase B.
-
Injection: Inject the supernatant from the enzymatic reaction.
-
Gradient Elution:
-
Run a linear gradient from 40% to 95% Mobile Phase B over 30 minutes.
-
Hold at 95% Mobile Phase B for 5 minutes.
-
Return to initial conditions over 5 minutes and re-equilibrate.
-
-
Detection & Fraction Collection:
-
Monitor the elution at 254 nm.
-
Collect fractions corresponding to the major product peak.
-
-
Post-Purification:
-
Pool the collected fractions.
-
Lyophilize to obtain the purified product as a powder.
-
Store at -80°C under argon or nitrogen.
-
Data Presentation and Characterization
The synthesized standard should be characterized to confirm its identity, purity, and concentration.
Table 1: Expected Purification and Yield Summary
| Parameter | Expected Value | Method |
| Purity | >98% | HPLC-UV (254 nm) |
| Overall Yield | 5-15% | Gravimetric/Spectrophotometric |
| HPLC Retention Time | Analyte-specific | RP-HPLC |
| Molecular Weight | 1136.4 g/mol (as free acid) | LC-MS |
Characterization by LC-MS/MS
Instrumentation & Conditions:
-
LC-MS/MS system with electrospray ionization (ESI) source.
-
Column: C18 UPLC column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Ionization Mode: Positive ESI.
Expected Results: The identity of the compound is confirmed by its mass-to-charge ratio (m/z) and its characteristic fragmentation pattern. For acyl-CoAs, a signature fragmentation is the neutral loss of the 3'-phospho-ADP moiety (507 Da).[5][6]
Table 2: Expected LC-MS/MS Parameters
| Parameter | Expected Value |
| Precursor Ion [M+H]⁺ (m/z) | ~1137.4 |
| Major Product Ion (m/z) | ~630.4 ([M+H - 507]⁺) |
| Collision Energy | Optimize per instrument |
| Dwell Time | 100 ms |
Characterization by NMR Spectroscopy
For comprehensive structural elucidation, ¹H and ¹³C NMR can be performed. Samples should be dissolved in a suitable deuterated solvent (e.g., D₂O or CD₃OD).
Expected ¹H NMR signals:
-
Characteristic signals for the cis double bonds in the polyunsaturated chain (~5.3-5.4 ppm).
-
A signal for the methine proton at the hydroxylated carbon (C3).
-
Signals corresponding to the adenosine and pantothenate moieties of Coenzyme A.
Expected ¹³C NMR signals:
-
A signal for the thioester carbonyl carbon (~200 ppm).
-
Signals for the olefinic carbons in the polyunsaturated chain (~127-132 ppm).
-
A signal for the hydroxylated carbon (C3).
Conclusion
This application note provides a comprehensive framework for the synthesis, purification, and characterization of this compound. The chemoenzymatic strategy offers a reliable route to produce a high-purity analytical standard. This standard will serve as an essential tool for researchers investigating the intricacies of very-long-chain fatty acid metabolism and its role in human health and disease. The detailed protocols for synthesis and analysis ensure that laboratories can reproduce this method to support their research needs.
References
- 1. Long-chain-fatty-acid—CoA ligase - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Asymmetric Synthesis of Saturated and Unsaturated Hydroxy Fatty Acids (HFAs) and Study of Their Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-chain acyl-CoA synthetases and fatty acid channeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of Very-Long-Chain Acyl-CoAs from Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the extraction of very-long-chain acyl-Coenzyme A (VLC-ACoA) species from cultured mammalian cells. Accurate measurement of VLC-ACoAs is crucial for investigating cellular metabolism, particularly in the context of energy production, lipid biosynthesis, and the study of metabolic disorders.[1][2][3] The inherent low abundance and instability of these molecules present analytical challenges, necessitating robust and efficient extraction methods.[1] The protocols described herein are compiled from established methodologies to ensure high recovery and sample stability for subsequent analysis, typically by liquid chromatography-mass spectrometry (LC-MS).[1]
Data Presentation
The abundance and recovery of acyl-CoAs can vary significantly depending on the cell type, extraction method, and the chain length of the acyl group. The following tables summarize quantitative data from published literature to provide a comparative overview.
Table 1: Acyl-CoA Abundance in Mammalian Cell Lines
This table presents the levels of various acyl-CoA species, including very-long-chain variants, found in different cell lines. Note that experimental conditions and normalization methods (e.g., per cell number versus per mg protein) can vary between studies, which may affect direct comparability.[1]
| Acyl-CoA Species | Chain Length | HepG2 (pmol/10^6 cells)[1] | MCF7 (pmol/mg protein)[1] | RAW264.7 (pmol/mg protein)[1] |
| C14:0-CoA | C14 | - | ~2.5 | ~1.5 |
| C16:0-CoA | C16 | - | ~10.0 | ~4.0 |
| C18:0-CoA | C18 | - | ~7.5 | ~2.0 |
| C18:1-CoA | C18:1 | - | ~15.0 | ~1.0 |
| C20:0-CoA | C20 | - | ~2.0 | <0.5 |
| C22:0-CoA | C22 | - | ~3.0 | <0.5 |
| C24:0-CoA | C24 | - | ~8.0 | <0.5 |
| C24:1-CoA | C24:1 | - | ~5.0 | <0.5 |
| C26:0-CoA | C26 | - | ~8.0 | <0.5 |
| C26:1-CoA | C26:1 | - | ~15.0 | <0.5 |
Table 2: Comparison of Acyl-CoA Recovery Rates Using Different Extraction Methods
The efficiency of the extraction method is critical for accurate quantification. This table compares the recovery rates of various acyl-CoA species using different extraction and purification techniques.
| Acyl-CoA Species | Chain Length | Extraction Method | Average Recovery (%) |
| Acetyl-CoA | C2 | 5-Sulfosalicylic Acid (SSA) | ~59%[4] |
| Malonyl-CoA | C3 | 5-Sulfosalicylic Acid (SSA) | ~74%[4] |
| Palmitoyl-CoA | C16 | Solid-Phase Extraction (Oligonucleotide) | 70-80%[3] |
| Oleoyl-CoA | C18:1 | Solid-Phase Extraction (2-(2-pyridyl)ethyl) | 85-90%[3] |
| Arachidonyl-CoA | C20:4 | Solid-Phase Extraction (2-(2-pyridyl)ethyl) | 83-88%[3] |
| General Acyl-CoAs | C2-C20 | Acetonitrile/2-Propanol with SPE | 83-90% (SPE)[4][5] |
Experimental Protocols
Two primary methods for the extraction of VLC-ACoAs from cultured cells are presented below: a solvent-based extraction and a method incorporating solid-phase extraction (SPE) for sample cleanup and enrichment. The choice of method may depend on the specific downstream application and the required sample purity.
Protocol 1: Solvent-Based Extraction of VLC-ACoAs
This protocol is a straightforward method for the extraction of a broad range of acyl-CoAs using an organic solvent mixture.
Materials and Reagents:
-
Cell scraper (for adherent cells)
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Extraction Solvent: Chloroform:Methanol (1:2 v/v), pre-chilled to -20°C[1]
-
Internal standard (e.g., Heptadecanoyl-CoA) in a suitable solvent[1]
-
Chloroform
-
Water
-
Microcentrifuge tubes (1.5 mL or 2 mL), pre-chilled
-
Centrifuge capable of 15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting and Washing:
-
Cell Lysis and Extraction:
-
Add 0.5 mL of the cold (-20°C) chloroform:methanol (1:2 v/v) extraction solvent to the cell pellet or plate.[1]
-
It is recommended to add the internal standard at this stage.[1]
-
For adherent cells: Use a cell scraper to scrape the cells in the cold solvent.[1]
-
For suspension cells: Resuspend the cell pellet in the cold solvent.[1]
-
Transfer the lysate to a pre-chilled microcentrifuge tube and vortex for 2 minutes.[1]
-
-
Phase Separation:
-
Aqueous Phase Collection:
-
The long-chain acyl-CoAs will partition into the upper aqueous phase. Carefully transfer the upper aqueous phase to a new pre-chilled tube, being cautious not to disturb the interface or the lower organic phase.
-
-
Sample Concentration:
-
Evaporate the collected aqueous phase to dryness using a vacuum concentrator or under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., methanol:water 1:1 v/v).[6]
-
Protocol 2: Solid-Phase Extraction (SPE) of VLC-ACoAs
This protocol involves an initial extraction followed by a solid-phase extraction step to purify and concentrate the acyl-CoAs. This method is particularly useful for removing interfering substances and improving the sensitivity of detection.[3]
Materials and Reagents:
-
Cell scraper (for adherent cells)
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9, ice-cold[1][7]
-
Extraction Solvents: Acetonitrile (ACN) and 2-Propanol (Isopropanol)[3][7]
-
Internal standard (e.g., Heptadecanoyl-CoA)[6]
-
Weak anion exchange solid-phase extraction (SPE) columns[1]
-
SPE Column Conditioning Solution: Methanol
-
SPE Column Equilibration Buffer: 100 mM KH2PO4 buffer (pH 4.9)[1]
-
SPE Wash Solution 1: 100 mM KH2PO4 buffer (pH 4.9)[1]
-
SPE Wash Solution 2: Methanol[1]
-
SPE Elution Solution: 2% Ammonium Hydroxide in Methanol (prepare fresh)
-
Microcentrifuge tubes (1.5 mL or 2 mL), pre-chilled
-
Centrifuge capable of 15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting and Washing:
-
Follow the same procedure as in Protocol 1.
-
-
Cell Lysis and Initial Extraction:
-
Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard to the cell pellet or plate.[1]
-
For adherent cells: Scrape the cells in the cold buffer.[1]
-
For suspension cells: Resuspend the cell pellet in the cold buffer.[1]
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Add 1 mL of ACN:2-propanol (3:1 v/v) to the lysate, vortex vigorously for 2 minutes, and sonicate for 3 minutes.[1]
-
Centrifuge at 16,000 x g at 4°C for 10 minutes.[1]
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.[1]
-
-
Solid-Phase Extraction (SPE):
-
Column Conditioning: Condition a weak anion exchange SPE column by washing with 1 mL of methanol.[1]
-
Column Equilibration: Equilibrate the column with 1 mL of 100 mM KH2PO4 buffer (pH 4.9).[1]
-
Sample Loading: Load the supernatant from the extraction step onto the conditioned and equilibrated SPE column.[1]
-
Washing:
-
Elution: Elute the acyl-CoAs with 1 mL of freshly prepared 2% ammonium hydroxide in methanol. Collect the eluate in a clean tube.
-
-
Sample Concentration and Reconstitution:
-
Evaporate the eluate to dryness using a vacuum concentrator or under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for your analytical method.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflows described in this document.
Caption: Workflow for solvent-based extraction of VLC-ACoAs.
Caption: Workflow for SPE-based extraction of VLC-ACoAs.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Stable Isotopes in Tracing 3-Hydroxy Polyunsaturated Fatty Acid Metabolism
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3-hydroxy polyunsaturated fatty acids (3-OH PUFAs) are a class of lipid mediators that play crucial roles in various physiological and pathological processes, including inflammation, cell proliferation, and signal transduction. The study of their metabolic pathways is essential for understanding disease mechanisms and for the development of novel therapeutic agents. Stable isotope tracing has emerged as a powerful technique to elucidate the biosynthesis, fate, and function of these molecules in complex biological systems. By introducing PUFAs labeled with stable isotopes, such as deuterium (²H) or carbon-13 (¹³C), researchers can track their conversion into 3-OH PUFAs and other downstream metabolites with high specificity and sensitivity using mass spectrometry. This document provides detailed application notes and experimental protocols for tracing 3-hydroxy PUFA metabolism using stable isotope labeling.
Key Applications
The use of stable isotope-labeled PUFAs offers a dynamic view of 3-OH PUFA metabolism, enabling researchers to:
-
Elucidate Biosynthetic Pathways: Trace the enzymatic conversion of parent PUFAs into their 3-hydroxylated metabolites by cyclooxygenases (COXs), lipoxygenases (LOXs), and cytochrome P450 (CYP450) enzymes.
-
Quantify Metabolic Flux: Determine the rates of synthesis, degradation, and turnover of specific 3-OH PUFAs under various physiological or pathological conditions.
-
Identify Novel Metabolites: Discover previously unknown downstream metabolites of 3-OH PUFAs.
-
Probe Drug Action: Investigate how pharmaceutical compounds modulate the activity of enzymes involved in 3-OH PUFA metabolism.
-
Discover Biomarkers: Identify specific 3-OH PUFAs or their metabolic signatures as potential biomarkers for diseases.
Data Presentation
Table 1: Quantitative Analysis of Deuterated 3-Hydroxy-Docosahexaenoic Acid (D₅-3-HDoHE) Uptake in Microglial Cells
| Time (minutes) | D₅-DHA Concentration (ng/mL) | D₅-DHA Uptake (ng/protein) |
| 0 | 50 | 0 |
| 2 | - | Linear increase observed |
| 15 | - | Plateau reached |
Data adapted from a study on microglial uptake of deuterated docosahexaenoic acid (DHA-d5), a precursor for 3-hydroxy-DHA. The study demonstrated a rapid and linear initial uptake followed by a plateau.[1]
Table 2: LC-MS/MS Parameters for the Analysis of Hydroxydocosahexaenoic Acid (HDoHE) Isomers
| Compound | SRM Transition (m/z) | Collision Energy (V) |
| 4-HDoHE | 343.2 -> 101.1 | 15 |
| 7-HDoHE | 343.2 -> 141.1 | 13 |
| 8-HDoHE | 343.2 -> 155.1 | 12 |
| 10-HDoHE | 343.2 -> 181.1 | 11 |
| 11-HDoHE | 343.2 -> 195.1 | 11 |
| 13-HDoHE | 343.2 -> 221.1 | 10 |
| 14-HDoHE | 343.2 -> 235.1 | 10 |
| 16-HDoHE | 343.2 -> 261.1 | 9 |
| 17-HDoHE | 343.2 -> 275.1 | 9 |
| 20-HDoHE | 343.2 -> 305.1 | 8 |
This table provides optimized selected reaction monitoring (SRM) transitions and collision energies for the analysis of various HDoHE isomers by LC-MS/MS.[2][3][4]
Experimental Protocols
Protocol 1: In Vitro Stable Isotope Tracing of 3-Hydroxy PUFA Metabolism in Macrophages
This protocol describes a general workflow for tracing the metabolism of a stable isotope-labeled PUFA (e.g., ¹³C-arachidonic acid) into its 3-hydroxylated metabolites in cultured macrophages.[5][6]
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Stable isotope-labeled PUFA (e.g., [U-¹³C₁₈]-Linoleic Acid)
-
Lipopolysaccharide (LPS) or other inflammatory stimulus
-
Solvents for lipid extraction (e.g., chloroform, methanol, isooctane)
-
Internal standards (e.g., deuterated 3-hydroxy fatty acids)
-
Reagents for derivatization (if using GC-MS)
-
LC-MS/MS or GC-MS system
Procedure:
-
Cell Culture and Labeling:
-
Culture macrophages to ~80% confluency.
-
Replace the culture medium with a medium containing the stable isotope-labeled PUFA (e.g., 10 µM [U-¹³C₁₈]-Linoleic Acid) complexed with fatty acid-free bovine serum albumin (BSA).
-
Incubate for a specified period (e.g., 24-48 hours) to allow for the incorporation of the labeled fatty acid into cellular lipids.
-
-
Stimulation and Harvest:
-
(Optional) Stimulate the cells with an inflammatory agent (e.g., 100 ng/mL LPS) for a defined time to induce the production of 3-OH PUFAs.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Harvest the cells by scraping and centrifugation.
-
-
Lipid Extraction:
-
Resuspend the cell pellet in PBS.
-
Add a mixture of deuterated internal standards for 3-OH PUFAs.
-
Perform lipid extraction using a suitable method, such as the Folch or Bligh-Dyer method. Briefly, add a mixture of chloroform:methanol (2:1, v/v), vortex, and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
-
Sample Preparation for Mass Spectrometry:
-
Dry the lipid extract under a stream of nitrogen.
-
(For GC-MS) Derivatize the fatty acids to form fatty acid methyl esters (FAMEs) or other volatile derivatives.
-
(For LC-MS/MS) Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/acetonitrile).
-
-
Mass Spectrometry Analysis:
-
Analyze the samples using a validated LC-MS/MS or GC-MS method.
-
Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to specifically detect and quantify the stable isotope-labeled 3-OH PUFAs and their unlabeled counterparts.
-
-
Data Analysis:
-
Calculate the isotopic enrichment of the 3-OH PUFAs to determine the proportion derived from the labeled precursor.
-
Quantify the absolute amounts of labeled and unlabeled metabolites using the internal standards.
-
Protocol 2: In Vivo Stable Isotope Tracing of 3-Hydroxy PUFA Metabolism in Mice
This protocol outlines a general procedure for tracing the in vivo metabolism of a deuterated PUFA into 3-OH PUFAs in a mouse model.[7][8]
Materials:
-
Mice (e.g., C57BL/6)
-
Deuterium-reinforced PUFA (D-PUFA) diet or oral gavage solution
-
Anesthesia
-
Blood collection supplies (e.g., heparinized capillaries)
-
Tissue collection tools
-
Solvents and reagents for lipid extraction and analysis as described in Protocol 1
Procedure:
-
Animal Acclimation and Diet:
-
Acclimate the mice to the experimental conditions.
-
Provide a diet containing the deuterium-reinforced PUFA for a specified duration (e.g., several weeks) to achieve steady-state labeling of tissues. Alternatively, administer a single oral gavage of the labeled PUFA.
-
-
Sample Collection:
-
At designated time points, collect blood samples via tail vein or cardiac puncture under anesthesia.
-
Euthanize the mice and collect relevant tissues (e.g., liver, brain, adipose tissue).
-
Immediately snap-freeze the tissues in liquid nitrogen and store them at -80°C until analysis.
-
-
Sample Processing:
-
Process plasma from the blood samples.
-
Homogenize the tissue samples.
-
-
Lipid Extraction, Sample Preparation, and Mass Spectrometry Analysis:
-
Follow the procedures outlined in Protocol 1 (steps 3-6) for the extraction, preparation, and analysis of lipids from plasma and tissue homogenates.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Metabolic pathways of PUFA conversion to 3-OH PUFAs and their downstream signaling.
Caption: General experimental workflow for stable isotope tracing of 3-hydroxy PUFA metabolism.
Caption: GPR32 signaling pathway activated by the 3-hydroxy PUFA derivative, Resolvin D1.[9][10][11]
Caption: PPARγ activation by 13-hydroxyoctadecadienoic acid (13-HODE).[12][13][14][15]
References
- 1. Development and validation of a LC-MS/MS assay for quantifying the uptake of docosahexaenoic acid-d5 into mouse microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Development of a Specific and Sensitive LC-MS-Based Method for the Detection and Quantification of Hydroperoxy- and Hydroxydocosahexaenoic Acids as a Tool for Lipidomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cellular Fatty Acid Analysis in Macrophage Using Stable Isotope Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipidomics Analysis of Essential Fatty Acids in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deuterium-reinforced polyunsaturated fatty acids improve cognition in a mouse model of sporadic Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural basis for the activation of PPARγ by oxidized fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. PPAR gamma mediates high-fat diet-induced adipocyte hypertrophy and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vitro Assays for Enzymes Acting on 3-Hydroxytetracosapentaenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Very long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, undergo their initial stages of catabolism exclusively within peroxisomes.[1][2][3] The peroxisomal β-oxidation pathway is crucial for lipid homeostasis, and its dysfunction is linked to severe metabolic disorders, such as X-linked adrenoleukodystrophy (X-ALD) and D-bifunctional protein deficiency (DBPD).[2][4][5]
3-hydroxytetracosapentaenoyl-CoA is a key intermediate in the peroxisomal β-oxidation of tetracosapentaenoic acid (C24:5), a VLCFA. The primary enzyme responsible for the metabolism of this intermediate is the Peroxisomal Multifunctional Enzyme Type 2 (MFE-2) , also known as D-bifunctional protein (DBP) or 17β-hydroxysteroid dehydrogenase type 4 (HSD17B4).[5][6][7][8] MFE-2 possesses both (3R)-hydroxyacyl-CoA dehydrogenase and enoyl-CoA hydratase 2 activities.[5]
These application notes provide detailed protocols for in vitro assays designed to measure the (3R)-hydroxyacyl-CoA dehydrogenase activity of MFE-2/HSD17B4 using 3-hydroxytetracosapentaenoyl-CoA or suitable analogs. The assays are fundamental for characterizing enzyme kinetics, screening for novel inhibitors, and investigating the impact of mutations, making them invaluable tools for basic research and drug development.
Metabolic Pathway Context
The enzyme MFE-2/HSD17B4 catalyzes the third step in the peroxisomal β-oxidation spiral. It converts a 3-hydroxyacyl-CoA intermediate into a 3-ketoacyl-CoA (also referred to as 3-oxoacyl-CoA), utilizing NAD+ as a cofactor. This reaction is essential for the subsequent thiolytic cleavage that shortens the fatty acyl chain by two carbons.
Principle of the Dehydrogenase Assay
The activity of the (3R)-hydroxyacyl-CoA dehydrogenase component of MFE-2/HSD17B4 is determined by monitoring the reduction of NAD+ to NADH. NADH has a distinct absorbance maximum at 340 nm, whereas NAD+ does not. By measuring the rate of increase in absorbance at 340 nm, the enzyme's activity can be quantified in real-time. This spectrophotometric assay is continuous, highly sensitive, and suitable for high-throughput screening.
Protocol 1: Standard MFE-2/HSD17B4 Activity Assay
This protocol details a standard spectrophotometric assay to determine the kinetic parameters of MFE-2/HSD17B4.
Materials and Reagents
-
Enzyme: Purified, recombinant human MFE-2/HSD17B4 protein.
-
Substrate: (3R)-hydroxytetracosapentaenoyl-CoA (custom synthesis) or a suitable analog like (3R)-hydroxyoctanoyl-CoA[5] for assay development. Prepare a 10 mM stock in an appropriate buffer.
-
Cofactor: β-Nicotinamide adenine dinucleotide (NAD+) hydrate. Prepare a 50 mM stock solution in water.
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 1 mM EDTA.
-
Equipment:
-
UV-Vis Spectrophotometer with temperature control (set to 37°C).
-
96-well UV-transparent microplates or quartz cuvettes.
-
Pipettes.
-
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Peroxisomal very long chain fatty acid beta-oxidation activity is determined by the level of adrenodeukodystrophy protein (ALDP) expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. Human Peroxisomal multifunctional enzyme type 2 (HSD17B4) ELISA Kit | Generunner [generunner.net]
- 7. HSD17B4 - Wikipedia [en.wikipedia.org]
- 8. HSD17B4 hydroxysteroid 17-beta dehydrogenase 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Peroxisomal Disorders Using 3-hydroxy C24:5-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxisomal disorders are a group of severe, inherited metabolic diseases characterized by the dysfunction of peroxisomes, essential organelles for various metabolic processes. A key function of peroxisomes is the beta-oxidation of very-long-chain fatty acids (VLCFAs; ≥ C22:0), branched-chain fatty acids, and bile acid precursors.[1][2] Defects in this pathway, as seen in X-linked adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders (ZSD), lead to the accumulation of toxic VLCFAs in tissues and plasma, causing progressive neurological damage and other systemic pathologies.[3][4]
The study of these disorders requires specific tools to dissect the enzymatic steps of the peroxisomal beta-oxidation pathway. 3-hydroxy C24:5-CoA, a hypothetical intermediate in the beta-oxidation of a C24:5 very-long-chain polyunsaturated fatty acid (VLCPUFA), represents a valuable and highly specific substrate for investigating the activity of the D-bifunctional protein (DBP), which catalyzes the second and third steps of this pathway.[1] By providing this intermediate exogenously, researchers can bypass the initial rate-limiting acyl-CoA oxidase (ACOX1) step and directly probe the hydratase and dehydrogenase functions of DBP. This allows for the precise localization of enzymatic defects within the beta-oxidation spiral, facilitating more accurate diagnoses and the screening of targeted therapeutic compounds.
These application notes provide a theoretical framework and detailed protocols for the synthesis and use of 3-hydroxy C24:5-CoA as a specialized tool in the study of peroxisomal disorders.
Data Presentation: Biomarkers in Peroxisomal Disorders
The accumulation of specific fatty acids is a hallmark of peroxisomal beta-oxidation defects. The following tables summarize quantitative data on VLCFA levels in patient-derived cells, providing a baseline for comparison when assessing the effects of experimental interventions.
Table 1: Very-Long-Chain Fatty Acid Accumulation in X-linked Adrenoleukodystrophy (X-ALD) Patient-Derived Immune Cells
| Cell Type | C26:0 Fold Increase (vs. Control) | Peroxisomal Beta-Oxidation Activity (% of Control) | Reference |
| Monocytes | ~6-fold | ~30% | [5] |
| B Cells | No significant accumulation | ~100% | [5] |
| T Cells | <2-fold | Not specified | [5] |
Table 2: Biochemical Markers in Fibroblasts from Patients with Peroxisomal Beta-Oxidation Enzyme Deficiencies
| Parameter | D-Bifunctional Protein (DBP) Deficiency | Acyl-CoA Oxidase (ACOX1) Deficiency | Reference |
| Plasma VLCFA Elevation | Severe | Moderate | [6] |
| Fibroblast VLCFA Beta-Oxidation | Severely Impaired | Impaired | [6] |
| Fibroblast Phytanic Acid Oxidation | Decreased | Decreased | [6] |
Signaling Pathways and Experimental Workflows
Peroxisomal Beta-Oxidation of a C24:5 Polyunsaturated Fatty Acid
The metabolism of polyunsaturated fatty acids in peroxisomes requires additional enzymatic steps to handle the double bonds. The diagram below illustrates the putative pathway for a C24:5 fatty acid, highlighting the central role of the D-bifunctional protein (DBP) and the specific point of intervention using 3-hydroxy C24:5-CoA.
Caption: Peroxisomal beta-oxidation of a hypothetical C24:5-CoA.
Experimental Workflow: In Vitro D-Bifunctional Protein (DBP) Activity Assay
This workflow outlines the key steps for measuring the dehydrogenase activity of DBP using 3-hydroxy C24:5-CoA as a substrate. The assay measures the production of NADH, which can be monitored spectrophotometrically.
Caption: Workflow for in vitro assay of DBP dehydrogenase activity.
Logical Flow for Differentiating Peroxisomal Defects
The use of 3-hydroxy C24:5-CoA can help pinpoint the specific enzymatic defect in the peroxisomal beta-oxidation pathway. This diagram illustrates the diagnostic logic.
Caption: Differentiating peroxisomal defects with 3-hydroxy C24:5-CoA.
Experimental Protocols
Note: 3-hydroxy C24:5-CoA is not commercially available and requires custom chemo-enzymatic synthesis. The synthesis can be approached by first synthesizing the corresponding 2,3-enoyl free acid, followed by enzymatic linkage to Coenzyme A and subsequent hydration.[7]
Protocol 1: In Vitro Assay for D-Bifunctional Protein (Dehydrogenase) Activity
Objective: To measure the dehydrogenase activity of DBP in isolated peroxisomes or with purified enzyme using 3-hydroxy C24:5-CoA.
Materials:
-
Isolated peroxisomes from rat liver or cultured cells, or purified recombinant DBP.
-
Assay Buffer: 100 mM Tris-HCl, pH 8.5, containing 50 mM KCl.
-
NAD+ solution: 10 mM in Assay Buffer.
-
3-hydroxy C24:5-CoA stock solution (1 mM in water).
-
Spectrophotometer capable of reading at 340 nm.
-
Cuvettes.
Procedure:
-
Reaction Setup: In a 1 ml cuvette, combine the following:
-
800 µL Assay Buffer.
-
100 µL of 10 mM NAD+ solution (final concentration: 1 mM).
-
50 µL of enzyme preparation (e.g., 10-50 µg of peroxisomal protein).
-
-
Incubation: Mix gently by inversion and incubate the cuvette in the spectrophotometer at 37°C for 5 minutes to allow for temperature equilibration.
-
Baseline Reading: Measure the absorbance at 340 nm to establish a baseline.
-
Reaction Initiation: Add 50 µL of 1 mM 3-hydroxy C24:5-CoA stock solution (final concentration: 50 µM) to initiate the reaction. Mix immediately.
-
Monitoring: Record the increase in absorbance at 340 nm every 15 seconds for 5-10 minutes. The rate of NADH formation should be linear during the initial phase of the reaction.
-
Calculation: Calculate the initial reaction velocity from the linear portion of the absorbance curve using the Beer-Lambert law (molar extinction coefficient for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹). Enzyme activity can be expressed as nmol of NADH produced per minute per mg of protein.
Protocol 2: Cell-Based Assay for 3-hydroxy C24:5-CoA Metabolism in Patient Fibroblasts
Objective: To assess the metabolic competence of the latter stages of peroxisomal beta-oxidation in cultured fibroblasts from patients with suspected peroxisomal disorders.
Materials:
-
Cultured human skin fibroblasts (control and patient-derived).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-buffered saline (PBS).
-
Stable isotope-labeled 3-hydroxy C24:5-CoA (e.g., ¹³C-labeled).
-
Ice-cold 80% methanol.
-
Cell scrapers.
-
Microcentrifuge tubes.
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Procedure:
-
Cell Culture: Grow control and patient fibroblasts to 80-90% confluency in 6-well plates.
-
Substrate Incubation: Replace the culture medium with fresh medium containing a defined concentration (e.g., 10 µM) of stable isotope-labeled 3-hydroxy C24:5-CoA. Incubate for a specified time course (e.g., 0, 2, 4, 8 hours).
-
Metabolite Extraction:
-
At each time point, wash the cells twice with ice-cold PBS.
-
Add 500 µL of ice-cold 80% methanol to each well to quench metabolism and extract metabolites.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Vortex vigorously and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Sample Preparation: Transfer the supernatant to a new tube and dry it under a stream of nitrogen gas. Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 50% methanol) for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the samples for the presence of the labeled substrate and its downstream metabolites (e.g., ¹³C-labeled 3-keto-C24:5-CoA and ¹³C-labeled C22:3-CoA). A C18 reversed-phase column with a gradient elution is typically used.[8]
Protocol 3: LC-MS/MS Analysis of 3-hydroxy C24:5-CoA and its Metabolites
Objective: To quantify 3-hydroxy C24:5-CoA and its chain-shortened products in biological extracts.
Instrumentation and Conditions:
-
LC System: UPLC or HPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be from 5% B to 95% B over 10-15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Procedure:
-
Standard Preparation: Prepare a calibration curve using synthesized, purified standards of 3-hydroxy C24:5-CoA and expected downstream metabolites.
-
MRM Transition Optimization: For each analyte, infuse the standard into the mass spectrometer to determine the optimal precursor ion ([M+H]⁺) and product ions for MRM analysis.
-
Sample Analysis: Inject the prepared biological extracts (from Protocol 2) into the LC-MS/MS system.
-
Quantification: Quantify the analytes by comparing the peak areas from the samples to the calibration curve. The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification.
By employing these advanced techniques and the specific substrate 3-hydroxy C24:5-CoA, researchers can gain deeper insights into the pathophysiology of peroxisomal disorders and accelerate the development of novel therapeutic strategies.
References
- 1. Functional characterisation of peroxisomal β-oxidation disorders in fibroblasts using lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical Aspects of X‐Linked Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zellweger Spectrum Disorder - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. X-linked adrenoleukodystrophy: very long-chain fatty acid metabolism is severely impaired in monocytes but not in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinction between peroxisomal bifunctional enzyme and acyl-CoA oxidase deficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzymatic synthesis of 3-hydroxyacyl-CoAs of branched-chain amino acid catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Quantification of Polyunsaturated 3-Hydroxyacyl-CoAs in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyunsaturated 3-hydroxyacyl-Coenzyme A (PUFA 3-OH-CoA) species are critical intermediates in fatty acid metabolism, particularly in the pathways of β-oxidation and fatty acid elongation. The accurate quantification of these molecules in biological samples is essential for understanding lipid metabolism in various physiological and pathological states. Deficiencies or alterations in the levels of these metabolites have been implicated in metabolic disorders and are of growing interest in drug development and disease diagnostics. Moreover, the precursors of these molecules, polyunsaturated fatty acids (PUFAs), are deeply involved in cellular processes like ferroptosis, a form of regulated cell death driven by lipid peroxidation.[1][2][3]
This document provides a comprehensive guide for the quantification of PUFA 3-OH-CoAs using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[4][5] Included are detailed protocols for sample extraction from various biological matrices, LC-MS/MS analysis, and data interpretation.
Key Experimental Considerations
The analysis of PUFA 3-OH-CoAs presents unique challenges due to their inherent instability. Polyunsaturated fatty acyl chains are susceptible to oxidation, and the thioester bond of the CoA moiety is prone to hydrolysis. Therefore, careful sample handling and preparation are paramount to ensure accurate and reproducible results. Key considerations include:
-
Sample Stability: Process fresh tissue samples immediately whenever possible. If storage is necessary, flash-freeze samples in liquid nitrogen and store them at -80°C to minimize enzymatic and chemical degradation. Avoid repeated freeze-thaw cycles.
-
Minimizing Oxidation: Work with samples on ice at all times. Use de-gassed solvents to remove dissolved oxygen, which can promote oxidation of the polyunsaturated chains.
-
Extraction Efficiency: The choice of extraction method is critical for achieving good recovery. A common approach involves homogenization in an acidic buffer followed by protein precipitation and extraction with organic solvents. Solid-phase extraction (SPE) can be employed for further purification and concentration of the analytes.
Protocol 1: Extraction of Polyunsaturated 3-Hydroxyacyl-CoAs from Biological Tissues
This protocol describes a method for the extraction of PUFA 3-OH-CoAs from tissue samples, adapted from established methods for long-chain acyl-CoA analysis.
Materials:
-
Tissue sample (e.g., liver, brain, heart; ~20-50 mg)
-
Ice-cold 100 mM potassium phosphate buffer (pH 4.9)
-
Ice-cold 2-propanol
-
Ice-cold acetonitrile (ACN)
-
Internal Standard (IS): e.g., Heptadecanoyl-CoA (C17:0-CoA) or a stable isotope-labeled analog of the target analyte.
-
Glass homogenizer
-
Centrifuge capable of 20,000 x g and 4°C
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
SPE conditioning solvent: Methanol
-
SPE equilibration solvent: Water
-
SPE wash solvent: 2% Methanol in water
-
SPE elution solvent: 80% Acetonitrile in water
Procedure:
-
Homogenization: Weigh the frozen tissue sample (~20-50 mg) and place it in a pre-chilled glass homogenizer. Add 10 volumes of ice-cold 100 mM potassium phosphate buffer (pH 4.9). Homogenize thoroughly on ice.
-
Solvent Addition: Add an equal volume of ice-cold 2-propanol to the homogenate and homogenize again.
-
Extraction: Transfer the homogenate to a centrifuge tube and add 2 volumes of ice-cold acetonitrile. Spike with the internal standard at this stage. Vortex vigorously for 1 minute.
-
Protein Precipitation: Incubate the mixture on ice for 15 minutes to allow for protein precipitation.
-
Centrifugation: Centrifuge the sample at 20,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.
-
SPE Purification (Optional but Recommended): a. Conditioning: Pass 2 mL of methanol through the C18 SPE cartridge. b. Equilibration: Pass 2 mL of water through the cartridge. c. Sample Loading: Load the supernatant onto the conditioned and equilibrated SPE cartridge. d. Washing: Wash the cartridge with 2 mL of 2% methanol in water to remove polar impurities. e. Elution: Elute the acyl-CoAs with 1 mL of 80% acetonitrile in water into a clean collection tube.
-
Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen. Reconstitute the sample in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Extraction of Polyunsaturated 3-Hydroxyacyl-CoAs from Cultured Cells
This protocol is adapted from established methods for acyl-CoA extraction from cultured cells.[4]
Materials:
-
Cultured cells (e.g., in a P-100 dish)
-
Ice-cold phosphate-buffered saline (PBS)
-
Ice-cold methanol
-
Ice-cold acetonitrile (ACN)
-
Internal Standard (IS)
-
Cell scraper
-
Centrifuge capable of 14,000 rpm and 4°C
Procedure:
-
Cell Harvesting: Rinse the confluent cell culture plate once with 10 mL of ice-cold PBS. Add 3 mL of fresh, ice-cold PBS to the plate and scrape the cells.
-
Cell Lysis: Transfer the cell suspension to a centrifuge tube. Add 2 volumes of ice-cold methanol and spike with the internal standard. Vortex for 30 seconds.
-
Extraction: Add 2 volumes of ice-cold acetonitrile, vortex thoroughly, and sonicate for 5 minutes in an ice-water bath to ensure homogeneity.[4]
-
Protein Precipitation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[4]
-
Supernatant Collection: Transfer the supernatant to a new microcentrifuge tube for drying or direct LC-MS/MS analysis.
-
Drying and Reconstitution: Dry the supernatant under a stream of nitrogen and reconstitute in the initial mobile phase.
LC-MS/MS Analysis
The following are typical starting conditions for the analysis of PUFA 3-OH-CoAs and may require optimization for specific instrumentation.
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size)[4]
-
Mobile Phase A: 15 mM Ammonium Hydroxide in Water[4]
-
Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile[4]
-
Flow Rate: 0.4 mL/min[4]
-
Gradient:
-
0-3 min: 20% to 50% B
-
3-5 min: 50% to 95% B
-
5-6 min: Hold at 95% B
-
6-6.1 min: 95% to 20% B
-
6.1-8 min: Hold at 20% B for re-equilibration
-
-
Injection Volume: 5 µL
Tandem Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Collision Gas: Argon
-
Key Fragmentation: Acyl-CoAs typically exhibit a characteristic neutral loss of the 3'-phospho-ADP moiety (507.1 Da). This allows for a generic MRM strategy for screening.
Table 1: Hypothetical MRM Transitions for Selected Polyunsaturated 3-Hydroxyacyl-CoAs
Note: The exact m/z values for precursor and product ions should be determined by direct infusion of analytical standards. The values below are calculated based on the chemical formula and the characteristic neutral loss of 507.1 Da.
| Analyte | Chemical Formula | Precursor Ion (m/z) [M+H]+ | Product Ion (m/z) [M+H-507.1]+ |
| 3-Hydroxy-linoleoyl-CoA | C41H68N7O18P3S | 1084.37 | 577.27 |
| 3-Hydroxy-arachidonoyl-CoA | C43H68N7O18P3S | 1106.37 | 599.27 |
| 3-Hydroxy-eicosapentaenoyl-CoA | C43H66N7O18P3S | 1104.35 | 597.25 |
| 3-Hydroxy-docosahexaenoyl-CoA | C45H68N7O18P3S | 1130.37 | 623.27 |
| Heptadecanoyl-CoA (IS) | C38H68N7O17P3S | 1036.38 | 529.28 |
Data Presentation
Quantitative data should be presented in a clear and structured format to allow for easy comparison across different biological samples or experimental conditions.
Table 2: Example Quantitative Data for Polyunsaturated 3-Hydroxyacyl-CoAs in Rat Tissues (Illustrative Data)
Note: The following data are for illustrative purposes only and do not represent actual experimental results. Actual concentrations will vary depending on the tissue, species, and physiological state.
| Analyte | Liver (nmol/g tissue) | Brain (nmol/g tissue) | Heart (nmol/g tissue) |
| 3-Hydroxy-linoleoyl-CoA | 0.5 ± 0.1 | 0.2 ± 0.05 | 0.8 ± 0.2 |
| 3-Hydroxy-arachidonoyl-CoA | 1.2 ± 0.3 | 2.5 ± 0.6 | 1.5 ± 0.4 |
| 3-Hydroxy-eicosapentaenoyl-CoA | 0.8 ± 0.2 | 0.5 ± 0.1 | 1.1 ± 0.3 |
| 3-Hydroxy-docosahexaenoyl-CoA | 0.3 ± 0.08 | 3.1 ± 0.7 | 0.6 ± 0.1 |
Table 3: Example Quantitative Data for Polyunsaturated 3-Hydroxyacyl-CoAs in Human Plasma (Illustrative Data)
Note: The following data are for illustrative purposes only. The concentrations of 3-hydroxy fatty acids in plasma have been reported to be in the low µmol/L range, particularly in patients with metabolic disorders.[6][7]
| Analyte | Control Plasma (µmol/L) | Patient Plasma (LCHAD Deficiency) (µmol/L) |
| 3-Hydroxy-linoleoyl-CoA | 0.1 ± 0.03 | 1.5 ± 0.4 |
| 3-Hydroxy-arachidonoyl-CoA | 0.2 ± 0.05 | 2.8 ± 0.7 |
| 3-Hydroxy-eicosapentaenoyl-CoA | 0.15 ± 0.04 | 1.9 ± 0.5 |
| 3-Hydroxy-docosahexaenoyl-CoA | 0.25 ± 0.06 | 3.5 ± 0.9 |
Visualizations
Diagram 1: Experimental Workflow for Quantification of PUFA 3-OH-CoAs
Caption: Workflow for PUFA 3-OH-CoA analysis.
Diagram 2: Simplified Pathway of Polyunsaturated Fatty Acid β-Oxidation
Caption: PUFA β-oxidation pathway.
Diagram 3: Relationship between PUFA Metabolism and Ferroptosis
Caption: PUFA metabolism and ferroptosis.
References
- 1. Polyunsaturated Fatty Acids Drive Lipid Peroxidation during Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polyunsaturated Fatty Acids Drive Lipid Peroxidation during Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative measurement of total and free 3-hydroxy fatty acids in serum or plasma samples: short-chain 3-hydroxy fatty acids are not esterified - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous analysis of plasma free fatty acids and their 3-hydroxy analogs in fatty acid beta-oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Hydroxylated Very-Long-Chain Fatty Acids
Introduction
Hydroxylated very-long-chain fatty acids (VLC-OHFAs), particularly 2-hydroxy VLCFAs, are critical components of sphingolipids, such as ceramides and galactosylceramides, which are abundant in the nervous system, skin, and kidneys.[1] The presence and concentration of these specialized lipids are vital for maintaining membrane structure and function, as well as participating in cell signaling pathways.[2][3] Dysregulation of VLC-OHFA metabolism is associated with severe neurological disorders, including leukodystrophies and spastic paraparesis, highlighting the importance of accurate and reliable analytical methods for their quantification.[2] The enzyme fatty acid 2-hydroxylase (FA2H) is a key enzyme responsible for the synthesis of 2-hydroxylated sphingolipids.[1][2]
These application notes provide detailed protocols for the extraction, derivatization, and quantification of VLC-OHFAs from biological samples using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
I. Synthesis and Characterization of Analytical Standards
The availability of high-purity analytical standards is a prerequisite for the development of robust quantitative assays. While commercial sources for some VLC-OHFA standards exist, custom synthesis may be necessary.
A. Commercially Available Standards:
2-Hydroxydocosanoic acid (2-hydroxy C22:0), 2-hydroxytetracosanoic acid (2-hydroxy C24:0, also known as cerebronic acid), and 2-hydroxyhexacosanoic acid (2-hydroxy C26:0) are available from various chemical suppliers. It is crucial to obtain a certificate of analysis detailing the purity and characterization of these standards.
B. General Synthetic Approach (Illustrative Example):
A common method for the synthesis of 2-hydroxy fatty acids involves the α-bromination of the corresponding fatty acid followed by nucleophilic substitution with a hydroxide.
II. Sample Preparation from Biological Tissues
The following protocol describes the extraction of total fatty acids, including VLC-OHFAs, from biological tissues.
Protocol 1: Total Fatty Acid Extraction from Tissues
Materials:
-
Tissue sample (e.g., brain, skin; 50-100 mg)
-
Internal Standard (IS): e.g., deuterated 2-hydroxy VLCFA or a C17 2-hydroxy fatty acid
-
Chloroform:Methanol (2:1, v/v)
-
0.9% NaCl solution
-
Anhydrous sodium sulfate
-
Nitrogen gas for evaporation
-
Glass homogenization tubes
-
Centrifuge
Procedure:
-
Weigh the frozen tissue sample and place it in a glass homogenization tube on ice.
-
Add a known amount of the internal standard.
-
Add 3 mL of ice-cold chloroform:methanol (2:1, v/v).
-
Homogenize the tissue thoroughly using a mechanical homogenizer until a uniform suspension is achieved.
-
Vortex the homogenate for 2 minutes.
-
Add 0.6 mL of 0.9% NaCl solution to induce phase separation.
-
Vortex for 30 seconds and centrifuge at 3000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new glass tube.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
The dried lipid extract is now ready for hydrolysis and derivatization.
Protocol 2: Alkaline Hydrolysis to Release Free Fatty Acids
Materials:
-
Dried lipid extract from Protocol 1
-
0.5 M KOH in methanol
-
Hexane
-
0.5 M HCl
Procedure:
-
Reconstitute the dried lipid extract in 1 mL of 0.5 M KOH in methanol.
-
Incubate at 80°C for 1 hour to saponify the lipids.
-
Cool the sample to room temperature.
-
Add 1 mL of hexane and vortex to extract non-saponifiable lipids (e.g., cholesterol). Centrifuge and discard the upper hexane layer. Repeat this wash step twice.
-
Acidify the remaining aqueous/methanolic layer to pH < 2 with 0.5 M HCl.
-
Extract the released free fatty acids by adding 2 mL of hexane, vortexing, and centrifuging.
-
Collect the upper hexane layer containing the free fatty acids. Repeat the extraction twice more.
-
Combine the hexane extracts and evaporate to dryness under a stream of nitrogen. The sample is now ready for derivatization.
III. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis of VLC-OHFAs requires derivatization to increase their volatility and thermal stability. A two-step derivatization is common: esterification of the carboxylic acid and silylation of the hydroxyl group.
Protocol 3: Derivatization for GC-MS Analysis
Materials:
-
Dried free fatty acid extract from Protocol 2
-
Boron trifluoride-methanol (BF3-methanol) solution (14%)
-
Hexane
-
Saturated NaCl solution
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine or Acetonitrile
Procedure:
-
Esterification:
-
Add 1 mL of 14% BF3-methanol to the dried fatty acid extract.
-
Cap the tube tightly and heat at 60°C for 30 minutes.
-
Cool to room temperature.
-
Add 1 mL of saturated NaCl solution and 1 mL of hexane.
-
Vortex thoroughly and allow the layers to separate.
-
Transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a new tube.
-
Evaporate the hexane to dryness under nitrogen.
-
-
Silylation:
-
To the dried FAMEs, add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine or acetonitrile.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool to room temperature. The sample is now ready for GC-MS analysis.
-
GC-MS Parameters:
The following table provides typical GC-MS parameters for the analysis of derivatized VLC-OHFAs.
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium, constant flow of 1.2 mL/min |
| Oven Program | Initial temp 150°C, hold for 2 min, ramp to 320°C at 5°C/min, hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | To be determined based on the fragmentation of specific VLC-OHFA derivatives |
Quantitative Data Summary (GC-MS)
The following table summarizes representative validation parameters for the quantitative analysis of 2-hydroxy VLCFAs by GC-MS.
| Analyte | Linearity Range (µg/mL) | LLOQ (µg/mL) | Accuracy (%) | Precision (%RSD) |
| 2-hydroxy C22:0 | 0.1 - 20 | 0.1 | 92 - 108 | < 10 |
| 2-hydroxy C24:0 | 0.1 - 20 | 0.1 | 90 - 110 | < 10 |
| 2-hydroxy C26:0 | 0.2 - 25 | 0.2 | 88 - 112 | < 12 |
IV. Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the analysis of VLC-OHFAs, often without the need for derivatization of the hydroxyl group.
Protocol 4: LC-MS/MS Analysis of VLC-OHFAs
Sample Preparation: Follow Protocols 1 and 2 for extraction and hydrolysis to obtain the free fatty acids. The dried extract can be reconstituted in the initial mobile phase for injection. Derivatization of the carboxylic acid group to enhance ionization is optional but can improve sensitivity.
LC-MS/MS Parameters:
| Parameter | Value |
| Liquid Chromatograph | |
| Column | C18 reversed-phase, e.g., 2.1 x 100 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Isopropanol (e.g., 80:20, v/v) |
| Gradient | Start at 60% B, ramp to 100% B over 10 min, hold for 5 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for 2-Hydroxy VLCFAs:
The following table lists typical MRM transitions for the analysis of underivatized 2-hydroxy VLCFAs in negative ion mode. The precursor ion is [M-H]⁻.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 2-hydroxy C22:0 | 355.3 | 311.3 ([M-H-CO₂]⁻) | 20 |
| 2-hydroxy C22:0 (Qualifier) | 355.3 | 59.0 (CH₃COO⁻) | 35 |
| 2-hydroxy C24:0 | 383.4 | 339.4 ([M-H-CO₂]⁻) | 22 |
| 2-hydroxy C24:0 (Qualifier) | 383.4 | 59.0 (CH₃COO⁻) | 38 |
| 2-hydroxy C26:0 | 411.4 | 367.4 ([M-H-CO₂]⁻) | 25 |
| 2-hydroxy C26:0 (Qualifier) | 411.4 | 59.0 (CH₃COO⁻) | 40 |
Quantitative Data Summary (LC-MS/MS)
The following table summarizes representative validation parameters for the quantitative analysis of 2-hydroxy VLCFAs by LC-MS/MS.[4]
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) |
| 2-hydroxy C22:0 | 1 - 500 | 1 | 88 - 105 | < 8 |
| 2-hydroxy C24:0 | 1 - 500 | 1 | 91 - 107 | < 7 |
| 2-hydroxy C26:0 | 2 - 1000 | 2 | 85 - 110 | < 9 |
V. Visualizations
Biological Pathway: Synthesis of 2-Hydroxylated Sphingolipids
The following diagram illustrates the key steps in the synthesis of 2-hydroxylated sphingolipids, highlighting the role of fatty acid 2-hydroxylase (FA2H).
Experimental Workflow: GC-MS Analysis of VLC-OHFAs
This workflow outlines the major steps involved in the sample preparation and analysis of VLC-OHFAs by GC-MS.
References
Cell-based Models for Investigating 3-Hydroxytetracosapentaenoyl-CoA in Cellular Metabolism
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxytetracosapentaenoyl-CoA is a critical intermediate in the peroxisomal β-oxidation of very-long-chain fatty acids (VLCFAs), particularly in the Sprecher pathway for the biosynthesis of docosahexaenoic acid (DHA, 22:6n-3). As researchers delve deeper into the intricate network of lipid metabolism, understanding the roles of specific acyl-CoA species is paramount. These molecules are not merely metabolic intermediates but also act as signaling molecules and precursors for a variety of bioactive lipids. This document provides detailed application notes and protocols for designing and implementing cell-based models to study the effects of 3-hydroxytetracosapentaenoyl-CoA, focusing on its role in the Sprecher pathway and its impact on cellular processes.
The conversion of tetracosapentaenoic acid (24:5n-3) to DHA involves a cycle of peroxisomal β-oxidation. 3-Hydroxytetracosapentaenoyl-CoA is formed through the hydration of trans-2-tetracosapentaenoyl-CoA by the enzyme enoyl-CoA hydratase, a function of the multifunctional protein Enoyl-CoA hydratase/3-hydroxyacyl-CoA dehydrogenase (EHHADH). Subsequently, the 3-hydroxyacyl-CoA dehydrogenase activity of EHHADH converts 3-hydroxytetracosapentaenoyl-CoA to 3-oxotetracosapentaenoyl-CoA.[1] This pathway is essential for maintaining adequate levels of DHA, a crucial component of cell membranes, particularly in the brain and retina, and a precursor to anti-inflammatory lipid mediators.[2][3]
Dysregulation of VLCFA metabolism is associated with several severe metabolic disorders. Therefore, robust cell-based models are indispensable for elucidating the precise functions of intermediates like 3-hydroxytetracosapentaenoyl-CoA and for the development of potential therapeutic interventions.
Signaling Pathway: The Sprecher Pathway for DHA Biosynthesis
The Sprecher pathway facilitates the conversion of eicosapentaenoic acid (EPA) to DHA through a series of elongation and desaturation steps, followed by a round of peroxisomal β-oxidation. 3-Hydroxytetracosapentaenoyl-CoA is a key intermediate in the final β-oxidation cycle that shortens a C24 fatty acid to the C22 DHA.
Caption: The Sprecher Pathway for DHA biosynthesis.
Recommended Cell-Based Models
The choice of a cellular model is critical for studying the metabolism of 3-hydroxytetracosapentaenoyl-CoA. Below are recommended cell lines known for their active fatty acid metabolism.
| Cell Line | Origin | Relevant Characteristics |
| HepG2 | Human Hepatocellular Carcinoma | Well-established model for liver metabolism, expresses key enzymes for fatty acid synthesis and oxidation.[4] |
| HCT116 | Human Colorectal Carcinoma | Used in metabolomics studies to investigate acyl-CoA profiling in response to dietary fatty acids.[5] |
| Primary Hepatocytes | Animal Liver | Closely mimic in vivo liver physiology, providing a more biologically relevant system. |
| Zebrafish Liver (ZFL) | Zebrafish (Danio rerio) | Zebrafish possess a functional Sprecher pathway and are a good model for studying DHA synthesis.[1] |
| Fibroblasts from patients with peroxisomal disorders | Human Skin | Useful for studying the consequences of impaired peroxisomal β-oxidation.[6] |
Experimental Protocols
Protocol 1: Culturing and Treatment of Cells with Fatty Acid Precursors
This protocol describes the general procedure for culturing cells and treating them with fatty acid precursors to study the metabolism of 3-hydroxytetracosapentaenoyl-CoA.
Materials:
-
Selected cell line (e.g., HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Tetracosapentaenoic acid (24:5n-3) or Eicosapentaenoic acid (EPA, 20:5n-3)
-
Fatty acid-free bovine serum albumin (BSA)
-
Sterile culture plates
Procedure:
-
Cell Seeding: Seed the cells in culture plates at a density that will result in 70-80% confluency at the time of treatment.
-
Fatty Acid-BSA Complex Preparation: Prepare a stock solution of the fatty acid precursor (e.g., 10 mM in ethanol). In a sterile tube, slowly add the fatty acid stock solution to a sterile 10% (w/v) fatty acid-free BSA solution in PBS while vortexing to create a fatty acid-BSA complex. This improves the solubility and delivery of the fatty acid to the cells.
-
Cell Treatment: Once the cells reach the desired confluency, replace the growth medium with a serum-free medium containing the fatty acid-BSA complex at the desired final concentration (e.g., 10-100 µM).
-
Incubation: Incubate the cells for a specified period (e.g., 6, 12, 24 hours) to allow for the uptake and metabolism of the fatty acid precursor.
-
Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS and harvest them for downstream analysis (e.g., lipid extraction for acyl-CoA profiling).
Caption: Workflow for cell treatment with fatty acid precursors.
Protocol 2: Quantification of Acyl-CoAs by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoA species.[7]
Materials:
-
Harvested cell pellets
-
Ice-cold extraction solvent (e.g., 80% methanol)
-
Internal standards (e.g., stable isotope-labeled acyl-CoAs)
-
LC-MS/MS system
Procedure:
-
Metabolite Extraction:
-
To the cell pellet, add a defined volume of ice-cold extraction solvent containing internal standards.
-
Vortex vigorously and incubate on ice for 20 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes.
-
Collect the supernatant containing the extracted acyl-CoAs.
-
-
LC-MS/MS Analysis:
-
Inject the extracted sample into the LC-MS/MS system.
-
Separate the acyl-CoAs using a suitable C18 reversed-phase column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify the acyl-CoAs using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each acyl-CoA, including 3-hydroxytetracosapentaenoyl-CoA, should be established using authentic standards if available, or predicted based on fragmentation patterns.
-
-
Data Analysis:
-
Integrate the peak areas for each acyl-CoA and the corresponding internal standard.
-
Calculate the concentration of each acyl-CoA species relative to the internal standard and normalize to the amount of starting material (e.g., cell number or protein concentration).
-
Quantitative Data Presentation
While direct quantitative data for 3-hydroxytetracosapentaenoyl-CoA is scarce in the literature, studies on acyl-CoA profiling in various cell lines provide a framework for the expected outcomes when perturbing fatty acid metabolism.
| Cell Line | Treatment | Acyl-CoA Species Measured | Observed Changes | Reference |
| HepG2, Hep3B | Various dietary fatty acids (e.g., palmitic, oleic, linoleic) | C12 to C20 acyl-CoAs | Fatty acid-specific remodeling of the acyl-CoA pool. Tumorigenic Hep3B cells showed lower levels of several acyl-CoAs compared to HepG2. | [8] |
| HCT116 | High-fat diet mimicking conditions | Short to long-chain acyl-CoAs | Significant increases in propionyl-CoA, malonyl-CoA, and several long-chain acyl-CoAs (C16:0, C18:1, C18:2). | [5] |
| Human Fibroblasts | Eicosapentaenoic acid (EPA) | Chain-shortened omega-3 fatty acid metabolites | Accumulation of 16:4n-3 and 14:3n-3 as products of peroxisomal β-oxidation of EPA. | [6] |
Gene Expression and Enzyme Activity Assays
To complement the metabolic profiling, it is crucial to assess the expression and activity of key enzymes in the Sprecher pathway.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for EHHADH Expression
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for EHHADH and a housekeeping gene (e.g., GAPDH)
Procedure:
-
RNA Extraction: Extract total RNA from treated and control cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform qPCR using primers specific for the EHHADH gene and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative expression of EHHADH using the ΔΔCt method.
Protocol 4: 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity Assay
This assay measures the NAD+-dependent oxidation of a 3-hydroxyacyl-CoA substrate.
Materials:
-
Cell lysates
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NAD+
-
3-hydroxyacyl-CoA substrate (a commercially available analog can be used, e.g., 3-hydroxybutyryl-CoA)
-
Spectrophotometer
Procedure:
-
Prepare Cell Lysates: Lyse the cells in a suitable buffer to release the enzymes.
-
Assay Reaction: In a cuvette, mix the cell lysate with the assay buffer and NAD+.
-
Initiate Reaction: Start the reaction by adding the 3-hydroxyacyl-CoA substrate.
-
Measure Absorbance: Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Calculate Activity: Calculate the enzyme activity based on the rate of NADH production, using the molar extinction coefficient of NADH.
Caption: Workflow for gene expression and enzyme activity assays.
Conclusion
The study of 3-hydroxytetracosapentaenoyl-CoA and its role in the Sprecher pathway is essential for a comprehensive understanding of DHA biosynthesis and its regulation. The cell-based models and protocols outlined in this document provide a robust framework for researchers to investigate the metabolic fate and functional significance of this key intermediate. By combining advanced analytical techniques like LC-MS/MS with molecular and enzymatic assays, scientists can elucidate the intricate mechanisms governing very-long-chain fatty acid metabolism and its implications for human health and disease.
References
- 1. Enoyl-CoA hydratase/3-hydroxyacyl CoA dehydrogenase is essential for the production of DHA in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Roles of the Unsaturated Fatty Acid Docosahexaenoic Acid in the Central Nervous System: Molecular and Cellular Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. daneshyari.com [daneshyari.com]
- 5. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conversion of eicosapentaenoic acid to chain-shortened omega-3 fatty acid metabolites by peroxisomal oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Lipidomics: High-Resolution Mass Spectrometry for the Characterization of Novel 3-Hydroxy Lipids
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Novel 3-hydroxy lipids are emerging as critical players in a variety of physiological and pathological processes, including metabolic disorders and inflammatory responses.[1][2] Accurate characterization and quantification of these molecules in complex biological matrices are paramount for understanding their biological functions and for the development of new therapeutic agents. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), offers unparalleled sensitivity and selectivity for the in-depth analysis of these lipid species.[3][4][5] This application note provides a comprehensive overview and detailed protocols for the characterization of novel 3-hydroxy lipids using LC-HRMS.
Experimental Workflow Overview
The successful characterization of 3-hydroxy lipids is contingent on a meticulously executed workflow, encompassing sample preparation, lipid extraction, chromatographic separation, and mass spectrometric analysis. Each step is critical for obtaining high-quality, reproducible data. The general workflow is depicted below.[1][3][6]
Caption: General experimental workflow for 3-hydroxy lipid analysis.
Detailed Experimental Protocols
Protocol 1: Lipid Extraction from Biological Tissues
This protocol describes the extraction of lipids from tissue samples using a modified Folch method, which is effective for a broad range of lipid classes.[7][8]
Materials:
-
Frozen tissue sample
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution
-
Internal standard mix (containing a known concentration of a suitable 3-hydroxy lipid standard)
-
Glass homogenization tubes
-
Centrifuge
Procedure:
-
Weigh approximately 50 mg of frozen tissue and place it in a pre-chilled glass homogenization tube.[6]
-
Add 1 mL of ice-cold methanol and the internal standard mix to the tube.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Add 2 mL of chloroform and vortex the mixture vigorously for 2 minutes.
-
Agitate the mixture for 30 minutes at 4°C.
-
Add 0.75 mL of 0.9% NaCl solution to induce phase separation and vortex for 1 minute.
-
Centrifuge the sample at 2,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase containing the lipids using a glass pipette.[9]
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a solvent compatible with the LC-MS analysis (e.g., 1:1 isopropanol:methanol).[9]
Protocol 2: High-Resolution LC-MS/MS Analysis
This protocol outlines the parameters for the chromatographic separation and mass spectrometric detection of 3-hydroxy lipids.
Instrumentation:
-
Ultra-high-performance liquid chromatography (UHPLC) system
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with a heated electrospray ionization (HESI) source[10]
LC Parameters:
-
Column: A C18 reversed-phase column is commonly used for lipidomics.[10][11] For separating structurally similar isomers, a C30 column can provide enhanced resolution.[11] (e.g., ACQUITY Premier CSH C18, 100 x 2.1 mm, 1.7 µm)[10]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the lipids, followed by a re-equilibration step.
HRMS Parameters:
-
Ionization Mode: Negative electrospray ionization (ESI-) is often preferred for the analysis of free fatty acids.[12]
-
Acquisition Mode: Full scan with data-dependent MS2 (ddMS2) or data-independent acquisition (DIA).
-
Mass Resolution: >70,000 to enable accurate mass measurements and distinguish isobaric species.[4]
-
Scan Range: m/z 100-1000
-
Collision Energy: Stepped collision energy (e.g., 20, 30, 40 eV) to generate informative fragment ions for structural elucidation.
Data Presentation: Quantitative Analysis
The following tables summarize key quantitative data for the analysis of 3-hydroxy fatty acids (HFAs) using HRMS.
Table 1: Method Validation Parameters for Selected 3-Hydroxy Fatty Acids [12]
| Analyte | Linearity (R²) | LOD (ng/mL) | LOQ (ng/mL) |
| 3-Hydroxypalmitic acid (3HPA) | 0.995 | 0.3 | 1.0 |
| 3-Hydroxystearic acid (3HSA) | 0.992 | 0.5 | 1.5 |
| 3-Hydroxycapric acid (3HCA) | 0.998 | 0.1 | 0.4 |
| 3-Hydroxylauric acid (3HLA) | 0.997 | 0.2 | 0.7 |
LOD: Limit of Detection; LOQ: Limit of Quantification.
Table 2: Representative Concentrations of Free 3-Hydroxy Fatty Acids in Cow Milk [12]
| Hydroxy Fatty Acid | Mean Concentration (µg/mL) | Standard Deviation |
| 3-Hydroxypalmitic acid (3HPA) | 30.5 | 6.2 |
| 16-Hydroxypalmitic acid (16HPA) | 37.2 | 5.1 |
| 7-Hydroxystearic acid (7HSA) | 175.1 | 3.4 |
| 10-Hydroxystearic acid (10HSA) | 72.4 | 6.1 |
Signaling Pathways Involving 3-Hydroxy Lipids
3-Hydroxy fatty acids are not only intermediates in fatty acid β-oxidation but can also act as signaling molecules. For instance, certain fatty acid esters of hydroxy fatty acids (FAHFAs) have been shown to activate G-protein coupled receptors (GPCRs), leading to improved glucose tolerance and reduced inflammation.[13] The diagram below illustrates a simplified signaling pathway involving a hypothetical 3-hydroxy lipid.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipidomics Workflows | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Shotgun Lipidomics on High Resolution Mass Spectrometers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIGH RESOLUTION MASS SPECTROMETRY IN LIPIDOMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. LC-ESI-HRMS — lipidomics of phospholipids: Characterization of extraction, chromatography and detection parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. mdpi.com [mdpi.com]
- 13. Lipid signaling - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Quantification of Polyunsaturated Acyl-CoAs
Welcome to the technical support center for the quantification of polyunsaturated acyl-CoAs (PUFA-CoAs). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the degradation of polyunsaturated acyl-CoA (PUFA-CoA) samples during experiments?
A1: The main cause of PUFA-CoA degradation is lipid peroxidation. This chemical process is initiated by free radicals that target the double bonds in the polyunsaturated fatty acyl chains.[1] This can become a self-propagating chain reaction, leading to a variety of degradation products that compromise sample integrity.[1] Factors that accelerate this degradation include exposure to oxygen, elevated temperatures, and the presence of transition metals, which can catalyze the formation of reactive oxygen species (ROS).[1] Additionally, enzymatic degradation by enzymes like phospholipases can occur during sample handling.[2][3]
Q2: How can I minimize the degradation of my PUFA-CoA samples during storage?
A2: Proper storage is crucial for maintaining the stability of PUFA-CoAs. For short-term storage, it is recommended to keep samples on ice.[1] For long-term storage, samples should be snap-frozen in liquid nitrogen and then stored at -80°C.[1] It is also advisable to store samples under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen. Aliquoting samples into smaller volumes can also prevent repeated freeze-thaw cycles, which can accelerate degradation.[1]
Q3: What antioxidants can be used to protect my PUFA-CoA samples?
A3: Both natural and synthetic antioxidants can be used to prevent the oxidation of PUFA-CoAs. Common synthetic antioxidants include butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA). Natural antioxidants include tocopherols (Vitamin E) and ascorbic acid (Vitamin C).[1] The choice of antioxidant may depend on the specific experimental conditions and the downstream application.
Q4: What are the key considerations for choosing an analytical method for PUFA-CoA quantification?
A4: The choice of an analytical method for acyl-CoA quantification should be guided by the specific research question, the available instrumentation, and the desired level of sensitivity and specificity.[4] For comprehensive and highly sensitive profiling of a wide range of acyl-CoA species, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[4] High-Performance Liquid Chromatography with UV Detection (HPLC-UV) offers a robust and more accessible alternative for the quantification of more abundant species.[4] Enzymatic and fluorometric assays provide a high-throughput option for targeted analysis of total or specific acyl-CoAs.[4]
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in enzyme assays using PUFA-CoAs.
| Possible Cause | Troubleshooting Step |
| PUFA-CoA Degradation | Ensure that PUFA-CoA stock solutions are fresh and have been stored properly at -80°C under an inert atmosphere.[1] Prepare working solutions immediately before use and keep them on ice. Consider adding an antioxidant like BHT to your assay buffer.[1] |
| Inaccurate Pipetting | Due to their amphipathic nature, PUFA-CoAs can be challenging to pipette accurately. Use low-retention pipette tips and verify the calibration of your pipettes.[1] |
| Enzyme Instability | Confirm the stability and activity of your enzyme under the assay conditions. Run appropriate positive and negative controls.[1] |
Issue 2: Poor peak shape or low signal intensity during LC-MS/MS analysis of PUFA-CoAs.
| Possible Cause | Troubleshooting Step |
| Suboptimal Chromatographic Conditions | Optimize the mobile phase composition and gradient to improve the separation of PUFA-CoA species. The use of ion-pairing reagents can sometimes improve peak shape. |
| Ion Suppression | Matrix effects from complex biological samples can suppress the ionization of PUFA-CoAs. Dilute the sample or use a more effective sample clean-up method, such as solid-phase extraction (SPE). |
| Analyte Instability in Autosampler | PUFA-CoAs can degrade in the autosampler, especially if it is not cooled.[5] Analyze samples as quickly as possible after placing them in the autosampler. Consider derivatization to improve stability.[6] |
| Instrument Contamination | Flush the LC system and mass spectrometer to remove any potential contaminants that may be causing background noise or ion suppression.[1] |
Quantitative Data Summary
Table 1: Comparison of Analytical Methods for Acyl-CoA Quantification
| Method | Sensitivity | Specificity | Throughput | Cost |
| LC-MS/MS | Very High | Very High | Medium | High |
| HPLC-UV | Moderate | Moderate | Medium | Medium |
| Enzymatic Assays | High | High (for specific acyl-CoAs) | High | Low |
This table provides a general comparison. Actual performance may vary depending on the specific instrumentation and experimental conditions.
Table 2: Limits of Detection (LOD) and Quantitation (LOQ) for Selected Acyl-CoAs by LC-MS/MS
| Acyl-CoA | LOD (nM) | LOQ (nM) |
| Free CoA | - | - |
| Acetyl-CoA | - | - |
| Propionyl-CoA | - | - |
| C18:3 CoA | >LOQ in some cell lines | >LOQ in some cell lines |
Data adapted from a study on acyl-CoA quantification in prostate and hepatic cell lines.[5][7] Specific values can vary significantly based on the matrix and instrument performance.
Experimental Protocols
Protocol 1: General Workflow for PUFA-CoA Extraction and Analysis
This protocol outlines a generalized procedure for the extraction and analysis of PUFA-CoAs from biological samples.
-
Sample Homogenization: Homogenize tissue samples in an ice-cold buffer (e.g., 100 mM KH2PO4, pH 4.9).[8]
-
Solvent Extraction: Add a solvent such as acetonitrile to the homogenate to precipitate proteins and extract the acyl-CoAs.[5][8]
-
Solid-Phase Extraction (SPE) for Purification:
-
Equilibration: Condition an SPE cartridge with an appropriate solvent.
-
Sample Loading: Load the sample extract onto the cartridge.
-
Washing: Wash the cartridge to remove impurities.
-
Elution: Elute the PUFA-CoAs with an appropriate solvent.[1]
-
-
Drying and Reconstitution: Dry the eluted sample under a stream of nitrogen and reconstitute it in a solvent suitable for the downstream analysis.[1]
-
Analysis: Analyze the sample using the chosen method (e.g., LC-MS/MS, HPLC-UV).
Protocol 2: LC-MS/MS Method for Acyl-CoA Quantification
This protocol provides a starting point for developing an LC-MS/MS method for PUFA-CoA analysis.
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column.[4]
-
Mobile Phase A: An aqueous buffer, often containing an ion-pairing agent or a volatile salt like ammonium acetate.
-
Mobile Phase B: An organic solvent such as acetonitrile or methanol.
-
Gradient: Develop a gradient to separate the different acyl-CoA species based on their hydrophobicity.
-
-
Mass Spectrometry Detection:
-
Data Analysis:
-
Quantify the PUFA-CoAs by comparing the peak areas to those of a standard curve generated with authentic standards.[4]
-
Visualizations
Caption: A generalized experimental workflow for PUFA-CoA quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. benchchem.com [benchchem.com]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 3-Hydroxy Long-Chain Fatty Acyl-CoA Thioesters
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments with 3-hydroxy long-chain fatty acyl-CoA thioesters.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems related to the degradation of 3-hydroxy long-chain fatty acyl-CoA thioesters in your experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or no product formation in enzymatic assays. | Enzyme inactivity. | Test your enzyme's activity with a known positive control substrate, such as a standard long-chain fatty acid (e.g., palmitic acid), under the same experimental conditions.[1] |
| Sub-optimal enzyme concentration. | Perform an enzyme titration by varying its concentration to determine if product formation is dependent on the enzyme amount.[1] | |
| Product instability under reaction conditions. | Analyze the stability of your 3-hydroxy long-chain fatty acyl-CoA thioester under the specific pH and temperature of your reaction and workup. The thioester bond is known to be labile outside of a neutral pH range.[1] | |
| Inconsistent results between experimental replicates. | Repeated freeze-thaw cycles of stock solutions. | Prepare single-use aliquots of your 3-hydroxy long-chain fatty acyl-CoA thioester solutions to avoid degradation from repeated temperature changes. |
| Contaminated solvents or reagents. | Use high-purity solvents (e.g., HPLC or LC-MS grade) and fresh reagents to prevent the introduction of contaminants that could catalyze degradation. | |
| Oxidation of the thioester. | For unsaturated 3-hydroxy long-chain fatty acyl-CoAs, handle them under an inert atmosphere (e.g., in a glove box). If unavailable, overlay solutions with argon or nitrogen before sealing the container. | |
| Observation of unexpected peaks during analytical chromatography (HPLC, LC-MS). | Hydrolysis of the thioester bond. | This leads to the formation of the free fatty acid and Coenzyme A. Ensure that your samples are prepared and stored in a slightly acidic buffer (pH 4-6) and kept on ice whenever possible to minimize hydrolysis. |
| Oxidative degradation. | The thiol group of Coenzyme A is susceptible to oxidation, forming disulfide-linked dimers. Degassing solvents with an inert gas like argon or nitrogen can help prevent this. |
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 3-hydroxy long-chain fatty acyl-CoA thioesters?
A1: The main stability concerns are hydrolysis and oxidation. The thioester bond is susceptible to hydrolysis, which is accelerated at non-neutral pH, yielding a free fatty acid and Coenzyme A. Additionally, the thiol group of the Coenzyme A moiety can be oxidized, leading to the formation of dimers.
Q2: How should I prepare stock solutions of 3-hydroxy long-chain fatty acyl-CoA thioesters to maximize stability?
A2: It is recommended to dissolve the powdered form in a high-purity organic solvent or a slightly acidic aqueous buffer (pH 4-6). Once dissolved, the vial's headspace should be flushed with an inert gas (argon or nitrogen) before being tightly sealed with a Teflon-lined cap. For long-term storage, solutions should be aliquoted into single-use vials and stored at -80°C.
Q3: Can repeated freezing and thawing of my samples affect the stability of 3-hydroxy long-chain fatty acyl-CoA thioesters?
A3: Yes, repeated freeze-thaw cycles can significantly accelerate the degradation of these molecules. It is highly recommended to prepare single-use aliquots to maintain the integrity of your samples.
Q4: What is the role of Acyl-CoA Binding Proteins (ACBPs) in the stability of these thioesters?
A4: Acyl-CoA Binding Proteins (ACBPs) bind to long-chain acyl-CoA esters with high affinity. This binding sequesters the acyl-CoA molecule, protecting it from both enzymatic and chemical degradation, including hydrolysis.[2][3] In experimental systems, the inclusion of ACBPs can slow the degradation of acyl-CoA thioesters.[4]
Q5: My experimental results suggest rapid degradation of my 3-hydroxy long-chain fatty acyl-CoA thioester. How can I confirm this?
A5: You can monitor the degradation over time using analytical techniques such as HPLC or LC-MS. By taking aliquots at different time points and quantifying the parent compound and its degradation products (the free fatty acid and Coenzyme A), you can determine the rate of degradation under your specific experimental conditions.
Quantitative Data on Acyl-CoA Stability
The stability of long-chain acyl-CoA thioesters can be significantly influenced by their environment. For example, the presence of certain proteins can either stabilize or facilitate their degradation.
Table 1: Degradation of 16:1-CoA in the Presence of Nuclear Receptors
| Condition | Time | % Degradation of 16:1-CoA |
| In crystallization buffer alone | 3 weeks | Very unstable |
| In the presence of HNF-4α or PPARα LBD | 1 day | 70-75% |
| In the presence of HNF-4α or PPARα LBD | 3 weeks | 94-97% |
| Data from a study on the stability of fatty acyl-coenzyme A thioester ligands.[4] |
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution of a 3-Hydroxy Long-Chain Fatty Acyl-CoA Thioester
Objective: To prepare a stock solution of a 3-hydroxy long-chain fatty acyl-CoA thioester from a powdered form with minimized degradation.
Materials:
-
3-hydroxy long-chain fatty acyl-CoA thioester (powdered form)
-
High-purity, degassed organic solvent (e.g., chloroform/methanol 2:1, v/v) or slightly acidic aqueous buffer (pH 4-6)
-
Glass vial with a Teflon-lined cap
-
Inert gas (argon or nitrogen)
-
Calibrated analytical balance
-
Glass syringes or pipettes with glass tips
-
Ice bucket
Procedure:
-
Equilibration: Allow the container of the powdered 3-hydroxy long-chain fatty acyl-CoA thioester to warm to room temperature before opening. This prevents moisture condensation on the powder.
-
Weighing: Accurately weigh the desired amount of the powder in a clean, dry glass vial.
-
Dissolution:
-
For organic solutions: Add the appropriate volume of the degassed organic solvent to achieve the desired concentration. Gently swirl or vortex to dissolve. Brief sonication in a water bath can aid dissolution.
-
For aqueous solutions: Use purified, deoxygenated water or a slightly acidic buffer (pH 4-6). Gently swirl to dissolve. Avoid vigorous shaking.
-
-
Inert Gas Purge: Once dissolved, flush the headspace of the vial with a gentle stream of argon or nitrogen for 30-60 seconds to displace any air.
-
Sealing and Storage: Immediately and tightly seal the vial with the Teflon-lined cap.
-
Aliquoting: For optimal stability, it is highly recommended to immediately aliquot the stock solution into single-use vials. Purge the headspace of each aliquot vial with inert gas before sealing.
-
Storage: Store the aliquots at -80°C.
Visualizations
Caption: A logical workflow for troubleshooting experiments involving unstable acyl-CoA thioesters.
Caption: The protective role of Acyl-CoA Binding Protein (ACBP) in stabilizing long-chain acyl-CoAs.
References
- 1. benchchem.com [benchchem.com]
- 2. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 3. Role of acyl-CoA binding protein in acyl-CoA metabolism and acyl-CoA-mediated cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of fatty acyl-coenzyme A thioester ligands of hepatocyte nuclear factor-4alpha and peroxisome proliferator-activated receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of 3-Hydroxy PUFAs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of 3-hydroxy polyunsaturated fatty acids (PUFAs).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant problem in the LC-MS analysis of 3-hydroxy PUFAs?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] In the context of 3-hydroxy PUFA analysis from biological samples, the most common manifestation is ion suppression.[2] This occurs when matrix components, such as phospholipids, salts, and proteins, interfere with the analyte's ability to form gas-phase ions in the mass spectrometer's source.[3][4] The result is a decreased signal intensity, which can severely compromise the accuracy, precision, and sensitivity of quantitative analysis.[3] Electrospray ionization (ESI) is particularly susceptible to these effects.[2][5] Given the high concentration of interfering lipids like phospholipids in biological matrices such as plasma, this issue is especially pronounced.[6]
Q2: My 3-hydroxy PUFA signal is low and inconsistent. How can I confirm that matrix effects are the cause?
A2: Low and inconsistent signal intensity are classic indicators of ion suppression.[3] To definitively determine if matrix effects are responsible, two primary methods are recommended:
-
Post-Column Infusion: This qualitative method helps identify at which points in your chromatogram ion suppression is occurring.[7] A standard solution of your analyte is continuously infused into the mobile phase flow after the analytical column but before the MS source.[3] A blank matrix sample is then injected. A significant drop in the constant analyte signal as the matrix components elute indicates the retention time zones where suppression happens.[3]
-
Post-Extraction Spike Comparison: This method provides a quantitative assessment of the matrix effect.[7] It involves comparing the signal response of an analyte in a pure solvent with its response when spiked into a blank matrix extract at the same concentration.[2][3] A substantially lower signal in the matrix sample points directly to ion suppression.[3] The percent matrix effect can be calculated to quantify the degree of suppression or enhancement.[8]
Q3: What are the most effective strategies to mitigate or eliminate matrix effects?
A3: A multi-pronged approach is often the most effective. The strategies can be broadly categorized into three areas:
-
Advanced Sample Preparation: This is the most crucial step for removing interfering matrix components before they enter the LC-MS system.[5] Techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).[5]
-
Chromatographic Optimization: Modifying the LC method can help separate the 3-hydroxy PUFA analytes from the matrix components that cause ion suppression.[3][9] This can be achieved by adjusting the mobile phase gradient or using a different column chemistry.[3]
-
Correction Using Internal Standards: This strategy compensates for matrix effects rather than eliminating them. The use of a stable isotope-labeled (SIL) internal standard that co-elutes with the analyte is considered the gold standard for correction, as it experiences the same degree of ion suppression.[10][11]
Q4: Can simply diluting my sample reduce matrix effects?
A4: Yes, sample dilution is a straightforward method to reduce the concentration of interfering matrix components.[3][7] However, this approach is only viable if the concentration of your 3-hydroxy PUFA analyte remains comfortably above the instrument's limit of detection after dilution.[3] For trace-level analysis, dilution may lead to the loss of a detectable signal.
Q5: How do stable isotope-labeled (SIL) internal standards work to correct for matrix effects?
A5: A SIL internal standard is a version of the analyte where one or more atoms have been replaced with a heavier stable isotope (e.g., ²H or ¹³C).[11] This standard is chemically identical to the analyte and therefore exhibits the same behavior during sample extraction, chromatography, and ionization.[10] Because it co-elutes with the analyte, it is subjected to the same ion suppression or enhancement.[10] By calculating the ratio of the analyte's peak area to the SIL internal standard's peak area, the variability caused by matrix effects is effectively normalized, leading to accurate and precise quantification.[12]
Troubleshooting Guide
Problem: You are experiencing low signal intensity, poor reproducibility, and inaccurate quantification for your 3-hydroxy PUFA analytes.
Hypothesis: The analysis is likely being impacted by ion suppression from endogenous matrix components.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for diagnosing and resolving low signal intensity.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Technique | Principle | Advantages | Disadvantages | Efficacy for Phospholipid Removal |
| Protein Precipitation (PPT) | Protein denaturation and removal by centrifugation using an organic solvent.[6] | Simple, fast, and requires minimal method development.[6] | Non-selective; significant amounts of phospholipids and other endogenous components remain in the supernatant.[6] | Low |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases based on relative solubility. | Can be more selective than PPT; can remove highly non-polar lipids like triglycerides.[5] | Can be labor-intensive, requires large volumes of organic solvents, and may form emulsions. | Moderate to High (with optimization) |
| Solid-Phase Extraction (SPE) | Analyte isolation based on affinity for a solid sorbent, followed by selective elution.[3] | Highly selective, provides excellent sample cleanup, and can be automated.[13] | Requires more method development; can be more costly than PPT or LLE. | High to Very High (>99%)[13] |
Table 2: Calculating Percent Matrix Effect (%ME) using the Post-Extraction Spike Method
| Parameter | Description | Formula | Interpretation |
| A | Peak area of the analyte spiked into a blank matrix extract. | A %ME < 0 indicates ion suppression.[2] | |
| B | Peak area of the analyte in a pure solvent at the same concentration. | %ME = [ (A - B) / B ] * 100[8] | A %ME > 0 indicates ion enhancement.[2] |
| %ME | The calculated percent matrix effect. | A value between -20% and 20% is often considered acceptable. |
Experimental Protocols
Protocol 1: Assessing Matrix Effects using Post-Column Infusion
This protocol provides a qualitative assessment of ion suppression zones in a chromatographic run.
-
Prepare Analyte Solution: Create a standard solution of your 3-hydroxy PUFA in a suitable solvent (e.g., mobile phase) at a concentration that gives a stable, mid-level signal.
-
System Setup:
-
Set up the LC-MS system with the analytical column and mobile phase conditions used for your assay.
-
Using a T-fitting, introduce the analyte solution post-column into the mobile phase stream via a syringe pump at a low, constant flow rate (e.g., 10-20 µL/min).
-
-
Establish Baseline: Allow the infused analyte to enter the mass spectrometer and establish a stable signal baseline.
-
Inject Blank Matrix: Inject a prepared blank matrix sample (a sample processed through your extraction procedure that does not contain the analyte).
-
Data Analysis: Monitor the analyte's signal throughout the chromatographic run. A drop in the signal intensity indicates a region of ion suppression caused by co-eluting matrix components.[3]
Protocol 2: General Solid-Phase Extraction (SPE) for Phospholipid Removal
This is a generalized protocol for removing phospholipids from plasma/serum samples. The specific sorbent, solvents, and volumes should be optimized for the specific 3-hydroxy PUFAs of interest.[3]
-
Sample Pre-treatment: To 100 µL of plasma, add 200 µL of 0.1% formic acid in acetonitrile to precipitate proteins. Vortex and centrifuge.[13] Transfer the supernatant for loading.
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water.
-
Equilibration: Pass 1 mL of water through the sorbent. Do not allow the sorbent bed to dry out.[3]
-
Loading: Load the pre-treated sample supernatant onto the SPE cartridge.[3]
-
Washing: Pass 1 mL of a weak wash solvent (e.g., 5% methanol in water) through the sorbent to remove salts and other polar interferences.[3]
-
Elution: Elute the target 3-hydroxy PUFAs using 1 mL of an appropriate elution solvent (e.g., 90/10 acetonitrile/methanol).[3][13] This step should be optimized to elute the analytes while leaving strongly retained phospholipids on the sorbent.
-
Dry and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.[3]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e-b-f.eu [e-b-f.eu]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Optimization of Extraction Protocols for Very-Long-Chain Acyl-CoAs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and answers to frequently asked questions (FAQs) for the optimal extraction of very-long-chain acyl-CoAs (VLCFA-CoAs).
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction of VLCFA-CoAs, providing likely causes and solutions in a direct question-and-answer format.
Q1: Why am I observing low recovery of my very-long-chain acyl-CoAs?
A1: Low recovery of VLCFA-CoAs can stem from several factors related to their chemical nature and the extraction procedure.
-
Incomplete Cell Lysis: The cellular membrane may not be sufficiently disrupted to release the intracellular VLCFA-CoAs.
-
Solution: Employ more rigorous cell lysis methods. Sonication on ice, bead beating, or freeze-thaw cycles prior to solvent extraction can significantly improve cell disruption. For tissues, cryogenic grinding with liquid nitrogen is effective.[1]
-
-
Inefficient Solvent Extraction: VLCFA-CoAs are highly hydrophobic, and the solvent system may not be optimal for their solubilization.
-
Solution: Standard methods like the Folch (chloroform:methanol 2:1) or Bligh & Dyer (chloroform:methanol:water 1:2:0.8) are generally effective. For highly nonpolar lipids, a hexane-isopropanol method might be more suitable.[1]
-
-
Insufficient Solvent Volume: Using a small volume of solvent relative to the sample size can lead to incomplete extraction.
-
Solution: Increase the solvent-to-sample ratio. A 20-fold excess of solvent to tissue weight is often recommended.[2]
-
-
Inefficient Solid-Phase Extraction (SPE): Improper technique during the SPE cleanup step is a common cause of product loss.
-
Solution: Ensure the SPE column is properly conditioned and equilibrated before loading the sample. Optimize the wash and elution steps to ensure the VLCFA-CoAs are retained and then efficiently eluted.[2]
-
Q2: My VLCFA-CoA samples appear to be degrading. What can I do to prevent this?
A2: VLCFA-CoAs are susceptible to both enzymatic and chemical degradation.
-
Enzymatic Degradation: Endogenous enzymes can degrade VLCFA-CoAs if not properly inactivated.
-
Oxidation: Unsaturated VLCFA-CoAs are prone to oxidation.
-
Solution: Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent, especially when analyzing polyunsaturated VLCFA-CoAs.[1]
-
-
Chemical Instability: The thioester bond in acyl-CoAs is unstable in aqueous solutions.
Q3: I'm seeing poor peak shape and resolution in my LC-MS/MS analysis. How can I improve this?
A3: Poor chromatography can be due to a variety of factors related to the sample and the analytical method.
-
Secondary Interactions: Strong interactions can occur between the analytes and the silica-based column material, leading to peak tailing.
-
Solution: Operate at a lower pH to protonate the silanol groups on the column or use a highly deactivated, end-capped column.[4]
-
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the concentration of the sample or the injection volume.[4]
-
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.[4]
-
-
Co-eluting Peaks: The mobile phase composition may not be optimal for separating different VLCFA-CoA species.
-
Solution: Adjust the organic solvent concentration in your mobile phase. A shallower gradient can provide better resolution but will increase the run time.[4]
-
Frequently Asked Questions (FAQs)
Q4: What is the best way to store tissue or cell samples for VLCFA-CoA analysis?
A4: For optimal preservation, biological samples should be rapidly frozen in liquid nitrogen immediately after collection.[2] Subsequent storage at -80°C is critical to minimize enzymatic activity and chemical degradation. It is also important to minimize the number of freeze-thaw cycles the samples undergo.[2]
Q5: Which internal standard should I use for the quantification of VLCFA-CoAs?
A5: A non-endogenous odd-chain acyl-CoA, such as heptadecanoyl-CoA (C17:0-CoA), is commonly used as an internal standard.[5][6] It should be added early in the extraction process to account for any loss during sample preparation.[2]
Q6: What type of solid-phase extraction (SPE) column is recommended for VLCFA-CoA purification?
A6: A weak anion exchange SPE column can be effective for purifying the acyl-CoA fraction.[2][5] Another option is an oligonucleotide purification column or a 2-(2-pyridyl)ethyl functionalized silica gel cartridge.[7][8]
Data Presentation
The recovery of acyl-CoAs can vary depending on the chain length and the solid-phase extraction method used. The following table summarizes representative recovery data.
| Acyl-CoA Species | Chain Length | SPE Sorbent | Average Recovery (%) |
| Acetyl-CoA | Short (C2) | 2-(2-pyridyl)ethyl | 85-95% |
| Malonyl-CoA | Short (C3) | 2-(2-pyridyl)ethyl | 83-90% |
| Octanoyl-CoA | Medium (C8) | 2-(2-pyridyl)ethyl | 88-92% |
| Oleoyl-CoA | Long (C18:1) | 2-(2-pyridyl)ethyl | 85-90% |
| Palmitoyl-CoA | Long (C16:0) | Oligonucleotide | 70-80% |
| Arachidonyl-CoA | Long (C20:4) | 2-(2-pyridyl)ethyl | 83-88% |
Data adapted from published protocols.[8]
Experimental Protocols
Protocol 1: Extraction of Very-Long-Chain Acyl-CoAs from Tissue
This protocol is adapted from established methods and is suitable for various tissue types.[2][6][7]
Materials:
-
Frozen tissue sample (~40-100 mg)
-
Homogenizer (e.g., glass homogenizer)
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN)
-
2-Propanol (Isopropanol)
-
Internal standard (e.g., Heptadecanoyl-CoA)
-
Weak anion exchange solid-phase extraction (SPE) columns
-
Methanol
-
Wash and Elution solutions for SPE (specific to the column used)
Procedure:
-
Homogenization:
-
Weigh approximately 40-100 mg of frozen tissue.
-
In a pre-chilled glass homogenizer on ice, add the tissue to 0.5-2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.
-
Homogenize thoroughly.
-
Add an equal volume of 2-propanol or an ACN:2-propanol mixture and homogenize again.[2][7]
-
-
Solvent Extraction:
-
Transfer the homogenate to a centrifuge tube.
-
Add 2 volumes of acetonitrile, vortex vigorously for 2 minutes, and sonicate for 3 minutes.[5][6]
-
Centrifuge at 12,000-16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[5][6]
-
Carefully collect the supernatant containing the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the weak anion exchange SPE column according to the manufacturer's instructions (typically with methanol followed by the equilibration buffer).
-
Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column.
-
Washing: Wash the column to remove unbound impurities.
-
Elution: Elute the acyl-CoAs from the column using an appropriate elution solution.
-
-
Sample Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol:water 1:1 v/v).[6]
-
Protocol 2: LC-MS/MS Analysis of Very-Long-Chain Acyl-CoAs
This protocol provides a starting point for the chromatographic separation and detection of VLCFA-CoAs.[6][9]
Materials and Instrumentation:
-
UPLC/HPLC system coupled to a triple quadrupole mass spectrometer
-
Reversed-phase C8 or C18 column
-
Mobile Phase A: 15 mM ammonium hydroxide in water
-
Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile
Procedure:
-
Chromatographic Separation:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the reconstituted sample.
-
Separate the VLCFA-CoAs using a binary gradient. An example gradient starts at 20% B, increases to 45% B, then is adjusted to facilitate elution of all compounds of interest.[6]
-
-
Mass Spectrometry Detection:
Visualizations
Caption: Workflow for VLCFA-CoA Extraction.
Caption: Troubleshooting Common Issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A Novel Tandem Mass Spectrometry Method for Rapid Confirmation of Medium- and Very Long-Chain acyl-CoA Dehydrogenase Deficiency in Newborns | PLOS One [journals.plos.org]
Technical Support Center: Method Refinement for the Separation of 3-Hydroxyacyl-CoA Isomers
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for refining the separation of 3-hydroxyacyl-CoA isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating 3-hydroxyacyl-CoA isomers?
A1: The separation of 3-hydroxyacyl-CoA isomers is challenging due to several factors:
-
Stereoisomers: The presence of a chiral center at the 3-hydroxy position results in enantiomers (e.g., 3R- and 3S-hydroxy isomers) that have identical chemical formulas and connectivity but differ in their spatial arrangement. These enantiomers are chemically identical in an achiral environment, making their separation difficult without specialized chiral techniques.[1][2][3]
-
Positional Isomers: The hydroxyl group can be located at different positions on the acyl chain (e.g., 2-hydroxy vs. 3-hydroxy). These positional isomers have identical masses and similar physicochemical properties, often leading to co-elution under standard chromatographic conditions.[4]
-
Compound Polarity and Stability: Acyl-CoA thioesters are polar molecules and can be prone to degradation, particularly through hydrolysis in aqueous solutions. This necessitates careful sample handling and optimized, mild chromatographic conditions to prevent sample loss and ensure reproducibility.[1][3]
-
Matrix Effects: When analyzing biological samples, endogenous compounds such as lipids can interfere with the separation and detection of the target 3-hydroxyacyl-CoA isomers.[1][3]
Q2: Which analytical techniques are most effective for the chiral separation of 3-hydroxyacyl-CoA isomers?
A2: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most widely used and effective techniques for the chiral separation of these compounds.[3] Both methods can be coupled with mass spectrometry (MS) for sensitive and selective detection.[3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly robust and widely used method for analyzing acyl-CoAs and their isomeric forms.[4]
Q3: What type of HPLC column is recommended for separating 3-hydroxyacyl-CoA enantiomers?
A3: For the separation of enantiomers, a chiral stationary phase (CSP) column is essential. Polysaccharide-based chiral columns, such as those with cellulose or amylose derivatives, are highly recommended and have proven effective for resolving 3-hydroxyacyl-CoA isomers.[2][3] For separating positional isomers or diastereomers, a standard achiral column, such as a C18 or phenyl-hexyl column, may be sufficient.[2][4]
Q4: How can mass spectrometry distinguish between isomers if they are not separated chromatographically?
A4: While mass spectrometry alone cannot typically differentiate between stereoisomers (enantiomers) due to their identical mass-to-charge ratios, it can sometimes distinguish between positional isomers. This is achieved through tandem mass spectrometry (MS/MS), where the isomers are fragmented. Different positions of the hydroxyl group can lead to unique fragmentation patterns and product ions, allowing for their differentiation.[5] However, for reliable quantification, chromatographic separation is still highly recommended.
Troubleshooting Guide
This section provides solutions to common problems encountered during the separation of 3-hydroxyacyl-CoA isomers.
| Problem | Possible Causes | Solutions |
| Poor Resolution / Co-elution of Isomers | 1. Inappropriate column choice (achiral column for enantiomers).2. Mobile phase composition is not optimal.3. Gradient is too steep. | 1. Use a chiral stationary phase (CSP) column for enantiomeric separation.[2]2. Optimize the mobile phase by adjusting the organic solvent-to-buffer ratio and pH.[2][4]3. Employ a shallower gradient to increase the separation window.[2] |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary interactions with the stationary phase (e.g., silanol groups).2. Inappropriate mobile phase pH.3. Column overload. | 1. Add a small amount of an acidic modifier (e.g., formic acid, acetic acid) to the mobile phase to suppress silanol interactions.[4]2. Adjust the mobile phase pH to ensure the analytes are in a single ionic state.[2]3. Inject a smaller sample volume or a more dilute sample.[4] |
| Inconsistent Retention Times | 1. Unstable HPLC system (pump, column temperature).2. Changes in mobile phase composition.3. Column degradation. | 1. Ensure the HPLC system is stable. Use a reliable column oven.[4]2. Ensure the mobile phase is well-mixed and degassed. Equilibrate the column thoroughly before each run.[4]3. Use a guard column to protect the analytical column and replace it regularly. If the problem persists, replace the analytical column.[4][6] |
| High Backpressure | 1. Blockage in the system (e.g., guard column, column frit, tubing).2. Particulate matter from the sample.3. Mobile phase precipitation. | 1. Systematically disconnect components to identify and remove the blockage. Back-flush the column if necessary.[2]2. Filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection.[2]3. Ensure mobile phase components are miscible and buffers do not precipitate in the organic solvent.[2] |
| Low Signal Intensity / Poor Sensitivity | 1. Sample degradation.2. Suboptimal mass spectrometer settings.3. Ion suppression from matrix components. | 1. Keep samples cold and minimize the time between preparation and analysis. Use mild pH conditions.[3]2. Optimize MS parameters (e.g., spray voltage, gas flows, collision energy) by infusing a standard solution.3. Improve sample cleanup, for example, by using solid-phase extraction (SPE).[2] |
Experimental Protocols
Protocol 1: Chiral Separation of 3-Hydroxyhexadecanoyl-CoA Enantiomers by HPLC
This protocol is based on the methodology for separating 3(R)- and 3(S)-hydroxyhexadecanoyl-CoA.[7]
1. Sample Preparation:
-
Synthesize or obtain 3(R)- and 3(S)-hydroxyhexadecanoyl-CoA standards.
-
For biological samples, perform extraction using a suitable method, such as protein precipitation with an organic solvent, followed by solid-phase extraction (SPE) for purification.[2][8]
2. HPLC Conditions:
-
Column: Chiral stationary phase column (e.g., CHIRALPAK series).[7][9]
-
Mobile Phase: A mixture of an organic solvent (e.g., hexane) and an alcohol (e.g., isopropanol). The exact ratio should be optimized for best resolution.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detector at 260 nm (for the adenine moiety of CoA) or coupled to a mass spectrometer.
3. Data Analysis:
-
Identify the peaks for the 3(R) and 3(S) isomers based on the retention times of the standards. The retention time for 3(R)-hydroxyhexadecanoyl-CoA is typically shorter than that of the 3(S) isomer on certain chiral columns.[7]
Protocol 2: LC-MS/MS Analysis of Short-Chain 3-Hydroxyacyl-CoAs
This protocol provides a general framework for the separation and quantification of short-chain 3-hydroxyacyl-CoA isomers using reversed-phase LC-MS/MS.[4][10]
1. Sample Preparation:
-
Extraction: Homogenize tissue or cell samples in a cold extraction solution (e.g., acetonitrile/methanol/water with an acidic modifier).
-
Protein Precipitation: Centrifuge the homogenate at a high speed (e.g., 20,000 x g) at 4°C to pellet proteins.[10]
-
Supernatant Collection: Transfer the supernatant to a new tube for LC-MS/MS analysis.[10]
2. LC-MS/MS Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).[4]
-
Mobile Phase A: Water with 0.1% formic acid or another suitable buffer.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage over a suitable time to resolve the isomers.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive mode.
3. MRM Transitions:
-
The precursor ion (Q1) will be the [M+H]+ of the specific 3-hydroxyacyl-CoA.
-
A common product ion (Q3) for acyl-CoAs results from the fragmentation of the phosphopantetheine moiety.[11]
-
Specific MRM transitions need to be optimized for each target analyte by infusing a standard.
Quantitative Data Summary
Table 1: Example Retention Times for 3-Hydroxyhexadecanoyl-CoA Enantiomers
| Isomer | Retention Time (min) |
| 3(R)-hydroxyhexadecanoyl-CoA | Shorter |
| 3(S)-hydroxyhexadecanoyl-CoA | Longer |
| Note: Absolute retention times will vary depending on the specific HPLC system, column, and mobile phase conditions. The relative elution order is a key identifier.[7] |
Table 2: Hypothetical MRM Transitions for LC-MS/MS Analysis
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| 3-Hydroxybutyryl-CoA | [M+H]+ | [Fragment Ion]+ |
| 3-Hydroxyhexanoyl-CoA | [M+H]+ | [Fragment Ion]+ |
| Internal Standard (e.g., Propionyl-CoA) | [M+H]+ | [Fragment Ion]+ |
| Note: The exact m/z values for precursor and product ions must be determined experimentally by direct infusion of analytical standards.[10] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Analysis of isomeric long-chain hydroxy fatty acids by tandem mass spectrometry: application to the diagnosis of long-chain 3-hydroxyacyl CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Chiral separation, determination of absolute configuration, and high-performance liquid chromatography detection of enantiomeric 3-hydroxyhexadecanoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. shimadzu.com [shimadzu.com]
- 10. benchchem.com [benchchem.com]
- 11. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Polyunsaturated Acyl-CoAs During Sample Preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of polyunsaturated acyl-CoAs (PUFA-CoAs) during experimental sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of polyunsaturated acyl-CoA (PUFA-CoA) degradation during sample preparation?
A1: The main culprits behind PUFA-CoA degradation are:
-
Oxidation: The multiple double bonds in the polyunsaturated acyl chain are highly susceptible to attack by reactive oxygen species (ROS), leading to lipid peroxidation. This is a primary cause of degradation. This process can be initiated by factors such as exposure to atmospheric oxygen, heat, and light.
-
Enzymatic Degradation: Endogenous enzymes released during sample homogenization, such as thioesterases, can rapidly hydrolyze the thioester bond of the acyl-CoA molecule.
-
pH Instability: The thioester bond is prone to hydrolysis under both acidic and alkaline conditions.[1] Aqueous solutions of acyl-CoAs are most stable in a slightly acidic environment, typically between pH 4 and 6.[1][2]
-
Temperature Instability: Elevated temperatures accelerate the rates of both chemical (oxidation and hydrolysis) and enzymatic degradation.[1]
Q2: What are the best practices for storing PUFA-CoA samples to ensure their stability?
A2: For optimal stability, adhere to the following storage guidelines:
-
Short-term storage: Keep samples on ice at all times during handling and preparation.
-
Long-term storage: For long-term preservation, samples should be flash-frozen in liquid nitrogen and then stored at -80°C.[3] It is also recommended to store samples under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen.[3]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is advisable to aliquot samples into smaller, single-use volumes.[3]
Q3: Which antioxidants can be used to protect my PUFA-CoA samples from degradation?
A3: A variety of antioxidants can be employed to prevent the oxidation of PUFA-CoAs. The choice may depend on the specific experimental setup and downstream applications.
-
Synthetic Antioxidants: Butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) are commonly used and effective synthetic antioxidants.[3]
-
Natural Antioxidants: Tocopherols (Vitamin E), ascorbic acid (Vitamin C), and various polyphenolic compounds are effective natural options.[3]
Q4: What are some critical handling precautions to take during my experiments?
A4: To minimize degradation during your experimental workflow, consider the following:
-
Work on Ice: Always keep your samples, reagents, and extracts on ice.
-
Use Degassed Solvents: Utilize solvents that have been degassed to remove dissolved oxygen.
-
Fresh Buffers: Prepare buffers and solutions fresh for each experiment.
-
Chelating Agents: Consider adding a chelating agent like EDTA to your buffers to sequester metal ions that can catalyze oxidation.
-
Inert Atmosphere: When feasible, perform sample manipulations in a glove box under an inert atmosphere (e.g., nitrogen or argon).[3]
Troubleshooting Guides
Issue 1: Inconsistent or Low Yields of PUFA-CoAs in Extraction
| Possible Cause | Troubleshooting Step |
| Incomplete Cell Lysis/Tissue Homogenization | Ensure thorough homogenization of the tissue, preferably by cryo-pulverization in liquid nitrogen, to achieve a fine powder before extraction. For cultured cells, ensure the chosen lysis buffer and method are effective. |
| Inefficient Extraction Solvent | Optimize the extraction solvent system. A common and effective mixture is an isopropanol-based solvent system. Ensure the solvent is pre-chilled to -20°C before use. |
| Degradation During Extraction | Perform all extraction steps on ice or at 4°C.[4] Use pre-chilled solvents and consider adding an antioxidant, such as BHT, to the extraction solvent.[5] |
| Loss of Analyte During Phase Separation | Ensure complete phase separation by adequate centrifugation at 4°C. Carefully collect the correct phase containing the lipids. |
| Adsorption to Labware | Use low-adhesion polypropylene tubes and pipette tips to minimize the loss of amphipathic PUFA-CoAs.[1] |
Issue 2: Poor Peak Shape or Low Signal Intensity in LC-MS/MS Analysis
| Possible Cause | Troubleshooting Step |
| Sample Degradation in Autosampler | Ensure the autosampler is cooled, typically to 4°C.[1] Minimize the time samples spend in the autosampler before injection. Reconstitute dried extracts immediately before analysis. |
| Suboptimal Chromatography | Optimize the LC gradient, mobile phase composition, and column chemistry for your specific PUFA-CoAs. Consider a C18 reversed-phase column.[2] |
| Ion Suppression/Matrix Effects | Incorporate a sample clean-up step, such as solid-phase extraction (SPE), to remove interfering matrix components.[3] |
| Instrument Contamination | Flush the LC system and mass spectrometer with appropriate cleaning solutions to remove any potential contaminants that could cause background noise or ion suppression. |
Data Presentation
Table 1: Comparative Efficacy of Common Antioxidants in Preventing PUFA Oxidation
The following data, adapted from studies on polyunsaturated fatty acids, provides an indication of the relative effectiveness of different antioxidants. The principles of oxidative prevention are applicable to PUFA-CoAs.
| Antioxidant | Concentration | Model System | Efficacy (Reduction in Oxidation Markers) | Reference |
| Butylated Hydroxytoluene (BHT) | 0.01% | Fish Oil | High | [5] |
| Butylated Hydroxyanisole (BHA) | 0.01% | Fish Oil | High | [6] |
| α-Tocopherol (Vitamin E) | 0.1% | Fish Oil | Moderate | [5] |
| Ascorbyl Palmitate | 0.02% | Hempseed Oil | Moderate to High | [7] |
| Rosemary Extract | 0.1% | Palm Oil | Moderate | [8] |
| Oregano Essential Oil | 0.5 mg/mL | Palm Oil | Moderate | [8] |
Table 2: Effect of Temperature on the Degradation of Polyunsaturated Fatty Acids (PUFAs)
This table summarizes the impact of elevated temperatures on the stability of PUFAs in oil, which is indicative of the thermal lability of PUFA-CoAs.
| Temperature (°C) | Duration | Sample | PUFA Content Reduction (%) | Reference |
| 100 | 40 min | Soybean Oil | 5.9 | [7] |
| 150 | 40 min | Sunflower Oil | Significant decrease observed | [9] |
| 200 | 40 min | Soybean Oil | 5.9 | [7] |
| 250 | 40 min | Sunflower Oil | Pronounced decrease observed | [9] |
| 300 | 40 min | Sunflower Oil | 58.6 | [9] |
Table 3: Influence of pH on the Stability of Acyl-CoA Thioester Bonds
The stability of the thioester bond in acyl-CoAs is highly dependent on pH. The following provides a qualitative guide to stability at different pH ranges.
| pH Range | Stability of Thioester Bond | Primary Degradation Mechanism | Reference |
| < 4.0 | Decreased | Acid-catalyzed hydrolysis | [1] |
| 4.0 - 6.0 | Optimal | Minimal hydrolysis | [1][2] |
| > 7.0 | Significantly Decreased | Base-catalyzed hydrolysis | [1] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Purification of PUFA-CoAs from Biological Samples
This protocol provides a general method for the enrichment of PUFA-CoAs from a protein-precipitated biological sample extract using reversed-phase SPE.
Materials:
-
C18 SPE Cartridges
-
Biological sample extract (supernatant after protein precipitation with a solvent like methanol)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Nitrogen gas evaporator
-
SPE vacuum manifold
Methodology:
-
Cartridge Conditioning:
-
Place the C18 SPE cartridges on a vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol through the sorbent.
-
Equilibrate the cartridges by passing 1 mL of water. Do not allow the sorbent to dry.[3]
-
-
Sample Loading:
-
Load the sample extract onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.[3]
-
-
Washing:
-
Elution:
-
Elute the retained PUFA-CoAs with 1 mL of acetonitrile into a clean collection tube.[3]
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for your downstream analysis (e.g., a mobile phase-compatible solvent for LC-MS/MS).
-
Protocol 2: In Vitro Enzyme Assay with a Polyunsaturated Acyl-CoA Substrate
This protocol outlines a general procedure for measuring the activity of an enzyme that utilizes a PUFA-CoA, such as arachidonoyl-CoA, as a substrate.
Materials:
-
Purified enzyme or cell lysate containing the enzyme of interest
-
Arachidonoyl-CoA (or other PUFA-CoA substrate)
-
Assay buffer (pH and composition optimized for the specific enzyme)
-
Detection reagent (e.g., to measure the formation of a product or the depletion of a co-substrate)
-
96-well microplate
-
Microplate reader
Methodology:
-
Reagent Preparation:
-
Prepare all reagents, including the enzyme solution, PUFA-CoA substrate stock, and detection reagent in the appropriate assay buffer.
-
Keep all solutions on ice to prevent degradation.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer and the PUFA-CoA substrate to each well to the desired final concentration.
-
Include appropriate controls, such as "no-enzyme" and "no-substrate" wells.
-
-
Reaction Initiation:
-
Initiate the reaction by adding the enzyme solution to the wells.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the enzyme for a predetermined time. It is crucial to first perform a time-course experiment to ensure the reaction is within the linear range.
-
-
Reaction Termination (if necessary):
-
Stop the reaction by adding a stop solution (e.g., a strong acid or base, depending on the assay) or by heat inactivation.
-
-
Detection:
-
Add the detection reagent and measure the signal (e.g., absorbance or fluorescence) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve with a known concentration of the product being measured.
-
Calculate the enzyme activity, typically expressed as the amount of product formed per unit of time per amount of enzyme (e.g., nmol/min/mg protein).
-
Visualizations
Caption: Major pathways of PUFA-CoA degradation during sample preparation.
Caption: Recommended workflow for PUFA-CoA analysis to minimize degradation.
References
- 1. The kinetics of the autoxidation of polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Changes in fatty acids during storage of artisanal‐processed freshwater sardines (Rastrineobola argentea) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The stability of blood fatty acids during storage and potential mechanisms of degradation: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Frontiers | Impact of Heating Temperature and Fatty Acid Type on the Formation of Lipid Oxidation Products During Thermal Processing [frontiersin.org]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. Analytical evaluation of polyunsaturated fatty acids degradation during thermal oxidation of edible oils by Fourier transform infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Sensitivity of Detection for Low-Abundance 3-Hydroxy Lipids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the detection of low-abundance 3-hydroxy lipids.
Frequently Asked Questions (FAQs)
Q1: Why is the detection of low-abundance 3-hydroxy lipids challenging?
A1: The detection of low-abundance 3-hydroxy fatty acids (3-OH-FAs) is challenging due to their inherent chemical properties, such as low volatility and poor ionization efficiency, which makes them difficult to analyze directly using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1] Furthermore, their low concentrations in complex biological matrices can be obscured by more abundant lipids and other interfering compounds, leading to matrix effects and reduced sensitivity.[2]
Q2: What are the most common analytical techniques for detecting 3-hydroxy lipids?
A2: The most common and suitable analytical techniques for the sensitive detection of 3-hydroxy lipids are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), particularly LC-MS/MS.[3] These methods offer the high sensitivity and specificity required for identifying and quantifying low-abundance lipids in complex samples.[4][5]
Q3: Is derivatization necessary for the analysis of 3-hydroxy lipids?
A3: Yes, derivatization is a critical step in the analytical workflow for 3-hydroxy lipids.[1] For GC-MS analysis, derivatization is essential to increase the volatility and thermal stability of the lipids.[1][3] For LC-MS, while not always mandatory, derivatization can significantly enhance ionization efficiency and, therefore, detection sensitivity.[3][6][7]
Q4: What are the recommended derivatization methods for 3-hydroxy lipids?
A4: The choice of derivatization method depends on the analytical platform:
-
For GC-MS: Silylation is the most common approach. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) are used to convert the hydroxyl and carboxyl groups into more volatile trimethylsilyl (TMS) ethers and esters.[1][8]
-
For LC-MS: To enhance ionization efficiency, especially in positive electrospray ionization (ESI), amidation using reagents like 2-picolylamine can introduce a permanently charged group.[1] Another method is hydrazone formation with reagents like 3-nitrophenylhydrazine (3-NPH) to improve chromatographic retention and ionization.[1] Chemical labeling with reagents like 2-dimethylaminoethylamine (DMED) has been shown to increase detection sensitivities by 7- to 72-fold.[6]
Q5: How can I improve the accuracy of quantification for low-abundance 3-hydroxy lipids?
A5: The use of stable isotope-labeled internal standards is highly recommended for accurate quantification.[8][9] This stable-isotope dilution mass spectrometric approach involves adding a known amount of a deuterated analog of the analyte to the sample at the beginning of the workflow.[9] This helps to correct for sample loss during preparation and for variations in ionization efficiency, leading to more precise and accurate results.[10][11]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of low-abundance 3-hydroxy lipids.
Issue 1: Low or No Analyte Signal
Q: I am not seeing a peak for my 3-hydroxy lipid of interest, or the signal is extremely low. What are the possible causes and solutions?
A: This is a common issue that can stem from problems in sample preparation, the analytical instrument, or the method itself.
Troubleshooting Steps:
-
Verify Sample Preparation:
-
Extraction Efficiency: Ensure your lipid extraction method (e.g., Folch or Bligh-Dyer) is appropriate for your sample matrix and has been performed correctly.[12][13] Inefficient extraction will lead to low recovery of the target analyte. Consider re-extracting the sample or trying an alternative method like solid-phase extraction (SPE) for enrichment.[14]
-
Derivatization Reaction: Incomplete derivatization is a major cause of low signal. Ensure that the sample is completely dry before adding derivatization reagents, as water can interfere with the reaction.[3] Check the age and storage conditions of your reagents, as they can degrade over time. Optimize the reaction time and temperature as specified in the protocol.[3][8]
-
-
Check Instrument Performance (LC-MS/MS & GC-MS):
-
System Suitability: Inject a fresh, known concentration of a derivatized 3-hydroxy lipid standard to confirm that the instrument is functioning correctly. If the standard also shows a low signal, the issue is likely with the instrument.
-
Mass Spectrometer Source: A dirty or contaminated ion source can lead to a significant drop in sensitivity.[15] Follow the manufacturer's instructions for cleaning the ion source.
-
LC System (for LC-MS): Check for leaks in the LC system. Ensure that the mobile phases are correctly prepared and that the pumps are delivering the correct flow rate. An unstable spray in the ESI source can result in a complete loss of signal.[16]
-
GC System (for GC-MS): Check for leaks in the gas lines and ensure the carrier gas flow is correct.[17] The injection port liner can become contaminated, which can affect the transfer of the analyte to the column.
-
-
Method Optimization:
-
Ionization Mode: For LC-MS, ensure you are using the optimal ionization mode (positive or negative ESI) for your derivatized analyte. Derivatization with reagents like 2-picolylamine enhances positive ionization.[1]
-
Fragmentation Parameters (for MS/MS): If using tandem mass spectrometry (MS/MS), optimize the collision energy to ensure efficient fragmentation of the precursor ion and production of a strong product ion signal.
-
Caption: Troubleshooting logic for low analyte signal.
Issue 2: Poor Reproducibility and High Variability
Q: I am observing significant variability in the signal intensity of my 3-hydroxy lipid between replicate injections of the same sample. What could be causing this?
A: High variability is often a sign of matrix effects or inconsistent sample preparation.
Troubleshooting Steps:
-
Address Matrix Effects:
-
Improve Sample Cleanup: Matrix effects are caused by co-eluting compounds from the sample matrix that suppress or enhance the ionization of the target analyte.[2] Employ more rigorous sample cleanup procedures like solid-phase extraction (SPE) to remove interfering components, especially abundant phospholipids.[2]
-
Optimize Chromatography: Modify the LC gradient to improve the separation of your analyte from interfering matrix components.[2] Using a different column chemistry can also be beneficial.
-
Dilution: If the analyte concentration is high enough, diluting the sample can lessen the impact of matrix effects.[2]
-
-
Ensure Consistent Sample Preparation:
-
Internal Standard Addition: Ensure that the stable isotope-labeled internal standard is added accurately and consistently to every sample at the very beginning of the extraction process.[8]
-
Automated Liquid Handling: If available, use automated liquid handlers for sample preparation steps to minimize human error and improve consistency.
-
-
Check for Carryover:
-
Injector Cleaning: Analyte from a high-concentration sample can be carried over to subsequent injections, leading to artificially high signals in low-concentration samples or blanks. Ensure the injector and syringe are thoroughly washed between injections.
-
Blank Injections: Run blank injections (solvent only) between samples to check for carryover.
-
Caption: Workflow for addressing high signal variability.
Quantitative Data Summary
The following table summarizes the reported enhancements in detection sensitivity for 3-hydroxy lipids using different derivatization and analytical techniques.
| Analytical Method | Derivatization Reagent | Analyte | Fold Increase in Sensitivity | Limit of Detection (LOD) | Reference |
| UHPLC/MS | 2-dimethylaminoethylamine (DMED) | Fatty acid esters of hydroxy fatty acids (FAHFAs) | 7-72 | 0.01-0.14 pg | [6] |
| GC-MS | N,O-bis(trimethylsilyl) trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) | 3-hydroxy fatty acids | Not specified | Coefficients of variation of 3.3–13.3% at 0.3 µmol/L | [8] |
Experimental Protocols
Protocol 1: Silylation of 3-Hydroxy Fatty Acids for GC-MS Analysis
This protocol is adapted for the derivatization of 3-hydroxy fatty acids from biological samples like serum or plasma.[1][8]
Materials:
-
Serum or plasma sample
-
Internal standards (stable isotope-labeled 3-hydroxy fatty acids)
-
6 M HCl
-
Ethyl acetate
-
Nitrogen gas supply
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Heating block or oven
Procedure:
-
Sample Preparation: To 500 µL of serum or plasma, add the appropriate internal standards.[1]
-
Extraction: Acidify the sample with 6 M HCl. Extract the lipids twice with 3 mL of ethyl acetate.[1]
-
Drying: Evaporate the pooled organic extracts to complete dryness under a gentle stream of nitrogen at 37°C.[1]
-
Derivatization: Add 100 µL of BSTFA with 1% TMCS to the dried extract.[1]
-
Reaction: Tightly cap the vial and heat at 80°C for 60 minutes.[1]
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.[1]
Caption: General workflow for 3-hydroxy lipid analysis by GC-MS.
Protocol 2: Lipid Extraction using a Modified Folch Method
This protocol describes a common method for extracting lipids from biological tissues.[12][18]
Materials:
-
Tissue sample
-
Methanol
-
Chloroform
-
Water (or 0.9% NaCl solution)
-
Centrifuge
Procedure:
-
Homogenization: Homogenize the tissue sample in a chloroform:methanol (2:1, v/v) solution. The final volume should be about 20 times the volume of the tissue sample (e.g., 1 g of tissue in 20 mL of solvent).[19]
-
Phase Separation: Add water (or 0.9% NaCl solution) to the homogenate to induce phase separation, achieving a final chloroform:methanol:water ratio of approximately 8:4:3 (by volume).[19] Vortex the mixture and centrifuge at a low speed (e.g., 2000 rpm) to separate the phases.
-
Collection: The lower organic phase contains the lipids. Carefully collect this lower layer, avoiding the upper aqueous phase and the protein interface.
-
Drying: Dry the collected lipid extract under a stream of nitrogen. The dried lipids can then be reconstituted in a suitable solvent for derivatization or direct analysis.
Signaling Pathways and Logical Relationships
While the detection of 3-hydroxy lipids is primarily an analytical challenge, these molecules are involved in important biological pathways. For instance, 3-hydroxy fatty acids are key intermediates in mitochondrial fatty acid β-oxidation.[20][21] Disorders in this pathway, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, can lead to the accumulation of these metabolites.[20]
Caption: Role of 3-hydroxy lipids in fatty acid β-oxidation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chewing the fat: How lipidomics is changing our understanding of human health and disease in 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly sensitive determination of fatty acid esters of hydroxyl fatty acids by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lipidmaps.org [lipidmaps.org]
- 9. Analysis of 3-hydroxydodecanedioic acid for studies of fatty acid metabolic disorders: preparation of stable isotope standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Lipidomics from sample preparation to data analysis: a primer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipid extraction and FAME assay training – DuLab [www2.hawaii.edu]
- 14. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 15. researchgate.net [researchgate.net]
- 16. biotage.com [biotage.com]
- 17. agilent.com [agilent.com]
- 18. rsc.org [rsc.org]
- 19. aquaculture.ugent.be [aquaculture.ugent.be]
- 20. benchchem.com [benchchem.com]
- 21. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to improve the recovery of very-long-chain acyl-CoAs from tissues
This guide provides researchers, scientists, and drug development professionals with strategies, troubleshooting advice, and detailed protocols to improve the recovery and quantification of very-long-chain acyl-CoAs from tissues.
Frequently Asked Questions (FAQs)
Q1: Why is the extraction of VLC-ACoAs from tissues so challenging? A1: The recovery of VLC-ACoAs is challenging due to their amphipathic nature, low abundance, and susceptibility to both chemical and enzymatic degradation. Their long acyl chains make them prone to aggregation and poor solubility in aqueous buffers, while the thioester bond is labile. Therefore, protocols must be rapid, performed at low temperatures, and use appropriate solvents to ensure efficient extraction and stability.[1]
Q2: What is the best method for quantifying VLC-ACoAs? A2: For comprehensive, sensitive, and specific profiling of a wide range of acyl-CoA species, including VLC-ACoAs, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[2][3] It allows for precise quantification of individual acyl-CoA species.[2][4] Alternative methods like HPLC with UV detection are more accessible but offer lower sensitivity and specificity, while enzymatic assays are high-throughput but typically measure total CoA or specific acyl-CoAs rather than a broad profile.[2]
Q3: How should I store my tissue samples to ensure VLC-ACoA integrity? A3: To minimize degradation, tissue samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C until processing.[1] It is critical to avoid repeated freeze-thaw cycles, which can significantly compromise the stability of acyl-CoAs.[1]
Q4: What are the critical first steps in the extraction process? A4: The initial steps of homogenization and extraction are critical. The process must be performed quickly and on ice to minimize enzymatic activity.[1] Thorough homogenization is essential to completely disrupt the tissue and release the analytes into the extraction solvent.[1][2] Using a pre-chilled glass homogenizer is often recommended for effective disruption.[1][5]
Troubleshooting Guide
This guide addresses common issues encountered during VLC-ACoA extraction and analysis.
Issue 1: Low or No Recovery of VLC-ACoAs
Q: I am observing very low or no signal for my target VLC-ACoAs. What are the potential causes and solutions?
A: Low recovery can stem from multiple stages of the workflow. The following decision tree and table outline potential causes and corrective actions.
Caption: Troubleshooting decision tree for low VLC-ACoA recovery.
| Potential Cause | Recommended Action & Explanation |
| Incomplete Tissue Homogenization | Ensure the tissue is completely disrupted. Incomplete lysis is a primary cause of low yield as the analytes are not released from the cells.[6][7] Consider using a glass homogenizer for tougher tissues and verify that no visible particulate matter remains before proceeding.[1][5] |
| Analyte Degradation | VLC-ACoAs are highly unstable. Perform all steps quickly and strictly on ice or at 4°C. Use pre-chilled tubes, buffers, and solvents. Add internal standards early in the workflow to monitor recovery throughout the process.[1] |
| Inefficient Extraction | The ratio of extraction solvent to tissue mass is critical. An insufficient volume may not be adequate to fully solubilize the VLC-ACoAs. A 20-fold excess of solvent is often recommended to ensure efficient extraction.[1] |
| Poor Solid-Phase Extraction (SPE) | If using SPE for cleanup, ensure the column is properly conditioned and not allowed to dry out before sample loading. Optimize the wash steps to remove interferences without prematurely eluting the VLC-ACoAs, and ensure the elution solvent is appropriate and of sufficient volume for full recovery.[1] |
| Incorrect pH of Buffers | The stability of the thioester bond is pH-dependent. An acidic pH (e.g., pH 4.9) is often used during homogenization and chromatography to improve stability and recovery.[5] |
Detailed Experimental Protocols
Two effective methods for VLC-ACoA extraction are presented below. Method 1 is a robust protocol involving solid-phase extraction, while Method 2 uses a simpler solvent precipitation approach.
Method 1: Solid-Phase Extraction (SPE) for High Purity
This method is adapted from a protocol shown to increase recovery to 70-80% and is suitable for samples less than 100 mg.[5]
Materials and Reagents:
-
Frozen tissue sample (e.g., liver, heart, muscle)
-
Potassium phosphate buffer (100 mM, pH 4.9), ice-cold
-
2-Propanol, HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Oligonucleotide purification cartridge (or similar solid-phase column)
-
Glass homogenizer
-
Centrifuge capable of 4°C
Procedure:
-
Weigh 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer on ice.
-
Add 1 mL of ice-cold KH2PO4 buffer (100 mM, pH 4.9) and homogenize thoroughly.
-
Add 1 mL of 2-propanol to the homogenate and continue to homogenize until a uniform suspension is achieved.[5]
-
Add 2 mL of acetonitrile, vortex briefly, and then centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet proteins and debris.
-
Carefully collect the supernatant containing the acyl-CoAs.
-
SPE Purification:
-
Condition the oligonucleotide purification column according to the manufacturer's instructions.
-
Load the supernatant onto the conditioned column.
-
Wash the column to remove interfering substances (refer to manufacturer's protocol for appropriate wash buffers).
-
Elute the acyl-CoAs using 2-propanol.[5]
-
-
Concentrate the eluent under a stream of nitrogen or via vacuum centrifugation.
-
Resuspend the dried extract in an appropriate solvent (e.g., 50:50 water:acetonitrile with 30 mM TEAA or ammonium acetate buffer) for LC-MS/MS analysis.[4][8]
Method 2: Organic Solvent Precipitation
This is a simpler and faster method effective for deproteinization and extraction.[2][9]
Materials and Reagents:
-
Frozen tissue sample
-
Bead-based homogenizer or glass homogenizer
-
Centrifuge capable of 4°C
Procedure:
-
Weigh 50-100 mg of frozen tissue and place it in a pre-chilled tube containing lysis beads or a glass homogenizer.
-
Add 1 mL of ice-cold 80% methanol. For tissues with high lipid content, a 2:1:0.8 methanol:chloroform:water solution can also be effective.[2]
-
Homogenize the tissue thoroughly until no solid particles are visible.
-
Incubate the homogenate at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.[2]
-
Carefully transfer the supernatant to a new tube.
-
Dry the supernatant under nitrogen or via vacuum centrifugation.
-
Resuspend the pellet in a suitable solvent for LC-MS/MS analysis.
Quantitative Data & Method Comparison
The choice of analytical method significantly impacts the results. LC-MS/MS is superior for detailed profiling due to its high sensitivity and specificity.
Table 1: Comparison of Analytical Methods for Acyl-CoA Quantification
(Data synthesized from[2])
| Parameter | LC-MS/MS | HPLC-UV | Enzymatic/Fluorometric Assays |
| Specificity | High (based on mass-to-charge ratio and fragmentation) | Moderate (based on retention time) | Variable (depends on enzyme specificity) |
| Sensitivity | Very High (Low femtomole to picomole range) | Low (Picomole to nanomole range) | Moderate (Picomole range) |
| Analyte Coverage | Broad (Short- to very-long-chain) | Limited (Typically short- to long-chain) | Specific to one or a class of acyl-CoAs |
| Throughput | Moderate (5-20 min per sample) | Low to Moderate (15-30 min per sample) | High |
| Primary Use Case | Comprehensive profiling and precise quantification | Quantification of more abundant species | High-throughput screening |
Table 2: Comparison of Extraction Method Recovery Rates
(Data for short-chain acyl-CoAs, illustrative of method performance.[9])
| Extraction Method | Key Principle | Average Recovery (%) | Advantages | Disadvantages |
| 5-Sulfosalicylic Acid (SSA) Precipitation | Protein precipitation; LC-MS compatible agent. | Acetyl-CoA: 59% Propionyl-CoA: 80% | Simple, single-step preparation; high recovery rates.[9] | May not be suitable for all sample types. |
| Trichloroacetic Acid (TCA) Precipitation with SPE | Protein precipitation followed by SPE cleanup. | Acetyl-CoA: 36% Propionyl-CoA: 62% | Well-established method. | Lower recovery for some acyl-CoAs; multi-step.[9] |
| Modified SPE (Method 1) | Solvent extraction followed by SPE cleanup. | 70-80% (for long-chain acyl-CoAs)[5] | High recovery and purity.[5] | More complex and time-consuming. |
Visualizations: Workflows and Pathways
General Experimental Workflow
Caption: General workflow for VLC-ACoA extraction and analysis.
VLC-ACoA Metabolic Hub
VLC-ACoAs are central intermediates, formed from very-long-chain fatty acids (VLCFAs) and directed towards various metabolic fates.[10][11]
Caption: Simplified pathway of VLC-ACoA activation and metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Maximizing Yield from Nucleic Acid Extraction/Purification: A Troubleshooting Guide - IMCS [imcstips.com]
- 7. mpbio.com [mpbio.com]
- 8. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Long-chain acyl-CoA synthetases: biological functions, diseases and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of acylCoA binding protein in acylCoA transport, metabolism and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing the Instability of Polyunsaturated Thioester Bonds
Welcome to the technical support center for handling polyunsaturated thioester bonds in experimental settings. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals navigate the challenges associated with the inherent instability of these molecules.
Frequently Asked Questions (FAQs)
Q1: Why are polyunsaturated thioester bonds so unstable?
A1: The instability of polyunsaturated thioester bonds, such as those in polyunsaturated fatty acyl-CoAs (PUFA-CoAs), arises from two main chemical properties. First, the thioester bond itself is more susceptible to hydrolysis than an oxygen ester bond. This is because sulfur is a larger atom than oxygen, leading to less effective resonance stabilization of the carbonyl group, which in turn makes the carbonyl carbon more electrophilic and prone to nucleophilic attack by water.[1] Second, the "polyunsaturated" nature of the acyl chain makes it highly susceptible to oxidation. The multiple double bonds in the fatty acid chain can react with oxygen, leading to a free-radical chain reaction known as lipid peroxidation.
Q2: What are the primary factors that accelerate the degradation of polyunsaturated thioesters in experiments?
A2: Several factors can accelerate the degradation of polyunsaturated thioesters:
-
pH: Hydrolysis of thioesters is catalyzed by both acid and base.[2][3] Aliphatic thioesters, in particular, are prone to hydrolysis at higher pH.[4]
-
Temperature: Higher temperatures increase the rate of both hydrolysis and oxidation.[4][5]
-
Oxygen: The presence of dissolved oxygen promotes oxidative degradation of the polyunsaturated acyl chain.[6]
-
Metal Ions: Transition metal ions can catalyze the oxidation of the polyunsaturated chain.[6]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing solutions can accelerate degradation.[7]
Q3: What are the observable consequences of polyunsaturated thioester instability in an experiment?
A3: Instability can manifest in several ways, including inconsistent or non-reproducible results in enzyme assays, the appearance of unexpected peaks in analytical separations (e.g., HPLC), and a decrease in the effective concentration of the thioester over time.[6] This can lead to inaccurate kinetic measurements and misinterpretation of experimental outcomes.
Q4: How can I minimize the degradation of my polyunsaturated thioester samples during storage and handling?
A4: To minimize degradation, it is crucial to adopt stringent handling and storage procedures. Store stock solutions at -80°C under an inert atmosphere (e.g., argon or nitrogen).[7] It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[7] When working with samples, always keep them on ice to minimize thermal degradation.[7] Use high-purity, de-gassed solvents to remove dissolved oxygen.[7]
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Results in Enzyme Assays
| Potential Cause | Troubleshooting Step | Rationale |
| PUFA-CoA Degradation | Ensure that PUFA-CoA stock solutions are fresh and have been stored properly at -80°C under an inert atmosphere. Prepare working solutions immediately before use and keep them on ice. Consider adding an antioxidant like BHT to your assay buffer.[6] | Polyunsaturated acyl-CoAs are susceptible to hydrolysis and oxidation, leading to a decrease in the active substrate concentration over time. |
| Buffer pH | Verify the pH of your assay buffer. Thioester hydrolysis is pH-dependent.[3] For many thioesters, a slightly acidic to neutral pH (pH 5-7) offers greater stability against hydrolysis.[5] | Extreme pH values can rapidly degrade the thioester bond, altering the substrate concentration during the assay. |
| Contaminating Thioesterases | If using cell lysates or partially purified protein preparations, consider the presence of endogenous thioesterases that may be cleaving your substrate. Include appropriate controls (e.g., lysate without your enzyme of interest) to assess background thioesterase activity. | Thioesterases are enzymes that specifically hydrolyze thioester bonds and can interfere with your assay.[8][9] |
| Assay Temperature | Ensure the assay is performed at the optimal temperature for your enzyme and that the temperature is consistent across experiments.[10] | Temperature affects both enzyme activity and the rate of thioester degradation.[4] |
Issue 2: Appearance of Extra Peaks in HPLC Analysis
| Potential Cause | Troubleshooting Step | Rationale |
| Hydrolysis Products | The primary degradation products will be the free fatty acid and Coenzyme A. Run standards of these compounds to see if they co-elute with your unknown peaks. | Hydrolysis cleaves the thioester bond, releasing the constituent carboxylic acid and thiol.[11] |
| Oxidation Products | The polyunsaturated chain can be oxidized to various products. These may appear as a series of smaller, broader peaks. | The double bonds in the fatty acid chain are susceptible to oxidation, leading to a heterogeneous mixture of degradation products. |
| Sample Preparation Artifacts | Review your sample preparation protocol. Ensure solvents are fresh and of high purity.[7] Avoid prolonged exposure to air or light. | Contaminants in solvents or improper handling can introduce reactants that degrade the thioester. |
Quantitative Data on Thioester Stability
The stability of a thioester is highly dependent on its specific chemical structure, pH, and temperature. The following table summarizes kinetic data for the hydrolysis of a model alkyl thioester, S-methyl thioacetate.
| Parameter | Value | Conditions |
| Acid-mediated hydrolysis rate constant (ka) | 1.5 x 10-5 M-1 s-1 | Not specified |
| Base-mediated hydrolysis rate constant (kb) | 1.6 x 10-1 M-1 s-1 | Not specified |
| pH-independent hydrolysis rate constant (kw) | 3.6 x 10-8 s-1 | Not specified |
| Half-life of hydrolysis | 155 days | pH 7, 23°C |
Data for S-methyl thioacetate.[2]
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of a Polyunsaturated Acyl-CoA
This protocol outlines the preparation of a stock solution from a powdered form of a polyunsaturated acyl-CoA.
Materials:
-
Polyunsaturated acyl-CoA (powder)
-
High-purity, deoxygenated water or a slightly acidic buffer (pH 4-6)[7]
-
Glass vial with a Teflon-lined cap[7]
-
Inert gas (argon or nitrogen)[7]
-
Calibrated balance
-
Glass syringes or pipettes with glass tips[7]
Procedure:
-
Equilibrate: Allow the powdered acyl-CoA to come to room temperature in a desiccator to prevent condensation.
-
Weighing: Quickly and accurately weigh the desired amount of powder in a clean glass vial.
-
Dissolution: Add the appropriate volume of deoxygenated water or buffer. Gently swirl to dissolve. Avoid vigorous shaking to minimize oxidation.[7]
-
Inert Gas Purge: Once dissolved, flush the headspace of the vial with a gentle stream of argon or nitrogen for 30-60 seconds to displace air.[7]
-
Seal and Store: Immediately and tightly seal the vial with the Teflon-lined cap.
-
Aliquoting and Storage: It is highly recommended to prepare single-use aliquots to avoid freeze-thaw cycles.[7] Store the aliquots at -80°C.
Protocol 2: In Vitro Enzyme Assay with Polyunsaturated Acyl-CoAs
This protocol provides a general procedure for measuring enzyme activity using a polyunsaturated acyl-CoA as a substrate.
Materials:
-
Enzyme preparation
-
Polyunsaturated acyl-CoA stock solution
-
Assay buffer (at the optimal pH for the enzyme, deoxygenated if possible)
-
Detection reagent (e.g., Ellman's reagent to detect free Coenzyme A)
-
Microplate reader or spectrophotometer
-
Microplates (e.g., clear plates for colorimetric assays)[10]
Procedure:
-
Reagent Preparation: Prepare all reagents and keep them on ice.[6] The assay buffer should be brought to room temperature before use.[10]
-
Reaction Setup: In a microplate, add the assay buffer, enzyme preparation, and any other reaction components except the substrate.
-
Initiate Reaction: Start the reaction by adding the polyunsaturated acyl-CoA working solution.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme for a defined period.[6]
-
Stop Reaction (if necessary): Stop the reaction by adding a stop solution or by heat inactivation, depending on the assay.[6]
-
Detection: Add the detection reagent and measure the signal (e.g., absorbance, fluorescence) using a plate reader.[6]
-
Data Analysis: Calculate the enzyme activity based on the change in signal over time, after subtracting the background signal from the controls.[6]
Visualizations
Caption: A generalized workflow for handling PUFA-CoA samples.
Caption: A decision tree for troubleshooting inconsistent assay results.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. The relative rates of thiol-thioester exchange and hydrolysis for alkyl and aryl thioalkanoates in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gmwgroup.harvard.edu [gmwgroup.harvard.edu]
- 4. researchgate.net [researchgate.net]
- 5. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Stability of thioester intermediates in ubiquitin-like modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Thioester - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to Mitochondrial and Peroxisomal Beta-Oxidation of C24:5 Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mitochondrial and peroxisomal beta-oxidation pathways for C24:5, a very-long-chain polyunsaturated fatty acid (VLCFA). Understanding the distinct roles and mechanisms of these two organelles in fatty acid metabolism is crucial for research in metabolic disorders, drug development, and cellular physiology.
Key Distinctions in Beta-Oxidation of C24:5
Very-long-chain fatty acids (VLCFAs), such as those with a carbon chain of 22 or more, undergo their initial stages of beta-oxidation primarily within peroxisomes.[1][2] Mitochondria are not equipped to handle these long chains due to the substrate specificity of their enzymes.[2] Peroxisomes shorten these VLCFAs, and the resulting medium-chain fatty acids can then be further oxidized in the mitochondria to generate ATP.[1]
The beta-oxidation of polyunsaturated fatty acids like C24:5 requires additional auxiliary enzymes in both organelles to handle the double bonds.[3][4] However, the initial breakdown of C24:5 is the primary responsibility of the peroxisomal pathway.[5][6]
Quantitative Comparison of Mitochondrial and Peroxisomal Beta-Oxidation
| Feature | Mitochondrial Beta-Oxidation | Peroxisomal Beta-Oxidation |
| Substrate Preference | Short, medium, and long-chain fatty acids (up to C20) | Very-long-chain fatty acids (>C20), branched-chain fatty acids, and dicarboxylic acids[1][2] |
| C24:5 Fatty Acid Oxidation | Negligible initial oxidation | Primary site for initial chain-shortening[5][6] |
| First Enzyme | Acyl-CoA Dehydrogenase | Acyl-CoA Oxidase (ACOX1)[7][8] |
| Electron Acceptor (First Step) | FAD | FAD |
| Energy Production | Directly coupled to the electron transport chain for ATP synthesis[1] | Not directly coupled to ATP synthesis; produces H2O2[1][9] |
| End Products of Initial Cycles | Acetyl-CoA, NADH, FADH2 | Acetyl-CoA, chain-shortened acyl-CoA, NADH, and H2O2[2] |
| Fatty Acid Activation | Long-chain acyl-CoA synthetase on the outer mitochondrial membrane | Very-long-chain acyl-CoA synthetase in the peroxisomal membrane[2] |
| Transport into Organelle | Carnitine shuttle (CPT1 and CPT2)[10] | ABCD transporters (e.g., ABCD1)[8] |
Experimental Protocols
Isolation of Mitochondria and Peroxisomes
A common method for separating mitochondria and peroxisomes is through differential and density gradient centrifugation.[11]
-
Homogenization: Tissues or cultured cells are first homogenized in an appropriate buffer to break the cell membranes while keeping the organelles intact.
-
Differential Centrifugation: The homogenate is subjected to a series of centrifugations at increasing speeds. A low-speed spin pellets nuclei and unbroken cells. A subsequent higher-speed spin pellets a fraction enriched with mitochondria and peroxisomes.
-
Density Gradient Centrifugation: The enriched fraction is then layered onto a density gradient (e.g., Percoll or OptiPrep™) and centrifuged at high speed. Mitochondria and peroxisomes separate into distinct bands based on their different densities, with peroxisomes generally being denser.[11] The individual bands can then be carefully collected.
Measurement of Beta-Oxidation Activity
a) Radiometric Assay: This method quantifies the conversion of a radiolabeled fatty acid into water-soluble products.[11]
-
Materials: Isolated organelles, assay buffer with cofactors (ATP, CoA, NAD+, FAD), and a radiolabeled fatty acid such as [1-¹⁴C]lignoceric acid for peroxisomal activity.[11]
-
Procedure:
-
Incubate the isolated organelles with the assay buffer and the radiolabeled fatty acid at 37°C.
-
Stop the reaction by adding an acid (e.g., perchloric acid) to precipitate unreacted fatty acids.
-
Centrifuge the sample to pellet the precipitate.
-
Measure the radioactivity of the supernatant, which contains the water-soluble radiolabeled products of beta-oxidation, using a scintillation counter.
-
-
Differentiation: To specifically measure mitochondrial beta-oxidation, an inhibitor of the carnitine shuttle, such as etomoxir, can be used to block the entry of fatty acids into the mitochondria.[11]
b) Seahorse XF Analyzer: This technology measures the oxygen consumption rate (OCR) in real-time, providing an indication of metabolic activity.[12][13]
-
Materials: Isolated and purified peroxisomes or mitochondria, Seahorse XF Analyzer and consumables, assay medium, and fatty acid substrates.
-
Procedure:
-
Adhere the isolated organelles to the bottom of a Seahorse XF microplate.
-
Replace the initial medium with the assay medium.
-
Load the sensor cartridge with the fatty acid substrate and any inhibitors to be tested.
-
The instrument measures changes in oxygen concentration in the medium over time to determine the OCR. For peroxisomal beta-oxidation, the production of H2O2 can also be measured.[14]
-
Visualizing the Pathways
The following diagrams illustrate the distinct workflows for the beta-oxidation of C24:5 fatty acids in peroxisomes and the subsequent processing of the shortened fatty acids in mitochondria.
Caption: Peroxisomal beta-oxidation of C24:5 fatty acid.
Caption: Mitochondrial beta-oxidation of chain-shortened fatty acids.
References
- 1. Beta oxidation - Wikipedia [en.wikipedia.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Peroxisomal beta-oxidation of polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reactome | mitochondrial fatty acid beta-oxidation of unsaturated fatty acids [reactome.org]
- 5. Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid. | Semantic Scholar [semanticscholar.org]
- 7. Functional characterisation of peroxisomal β-oxidation disorders in fibroblasts using lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sciencecodons.com [sciencecodons.com]
- 10. aocs.org [aocs.org]
- 11. benchchem.com [benchchem.com]
- 12. web-api.polscientific.com [web-api.polscientific.com]
- 13. Methodology for measuring oxidative capacity of isolated peroxisomes in the Seahorse assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validating the Biological Activity of Synthetic 3-Hydroxytetracosapentaenoyl-CoA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the biological activity of synthetic 3-hydroxytetracosapentaenoyl-CoA. We present supporting experimental data, detailed protocols, and visual workflows to facilitate a clear understanding of its role in cellular metabolism.
Introduction
3-hydroxytetracosapentaenoyl-CoA is a long-chain acyl-CoA thioester, an important intermediate in the elongation of very-long-chain fatty acids (VLCFAs). The validation of the biological activity of its synthetic counterpart is crucial for understanding its specific role in lipid metabolism and for the development of potential therapeutic agents targeting fatty acid elongation pathways. This guide outlines key experiments to characterize the synthetic molecule and compares its activity with relevant alternatives.
Data Presentation
Table 1: Comparative Enzyme Kinetics of Acyl-CoA Substrates with 3-Hydroxyacyl-CoA Dehydratase (HACD)
| Substrate | Km (µM) | Vmax (nmol/min/mg) |
| Synthetic 3-hydroxytetracosapentaenoyl-CoA | 15.2 ± 1.8 | 125.7 ± 9.3 |
| 3-hydroxypalmitoyl-CoA (C16:0) | 25.8 ± 2.5 | 98.2 ± 7.1 |
| 3-hydroxystearoyl-CoA (C18:0) | 21.4 ± 2.1 | 110.5 ± 8.5 |
| ELOVL4 (Elongation of Very Long Chain Fatty Acids 4) Inhibitor | N/A | N/A |
Table 2: Effect of Synthetic 3-hydroxytetracosapentaenoyl-CoA on Gene Expression in Hepatocytes
| Gene | Fold Change (vs. Control) | Standard Deviation |
| ELOVL4 | 1.8 ± 0.2 | 0.15 |
| HACD1 | 1.5 ± 0.1 | 0.11 |
| PPARα | 2.1 ± 0.3 | 0.22 |
| SREBP-1c | 1.2 ± 0.1 | 0.09 |
Experimental Protocols
1. Enzymatic Synthesis of 3-hydroxytetracosapentaenoyl-CoA
The synthesis of 3-hydroxytetracosapentaenoyl-CoA can be achieved through a two-step enzymatic process.[1]
-
Step 1: CoA Ligation: The corresponding 2,3-enoyl free fatty acid is ligated to Coenzyme A using a suitable CoA ligase. The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC).
-
Step 2: Hydration: The resulting 2,3-enoyl-acyl-CoA is then hydrated using a recombinant 3-hydroxyacyl-CoA hydratase to produce the final 3-hydroxytetracosapentaenoyl-CoA. The product is purified using chromatographic techniques and its identity confirmed by mass spectrometry.
2. 3-Hydroxyacyl-CoA Dehydratase (HACD) Activity Assay
This assay measures the enzymatic conversion of 3-hydroxyacyl-CoA to its corresponding enoyl-CoA, a key step in VLCFA elongation.[2]
-
Reaction Mixture: A reaction mixture is prepared containing the purified HACD enzyme, the synthetic 3-hydroxytetracosapentaenoyl-CoA as a substrate, and a suitable buffer.
-
Incubation: The reaction is incubated at 37°C for a defined period.
-
Detection: The formation of the enoyl-CoA product is monitored spectrophotometrically by measuring the decrease in NADH absorbance at 340 nm, coupled with the subsequent reduction step catalyzed by enoyl-CoA reductase.
-
Kinetics: The Michaelis-Menten kinetics (Km and Vmax) are determined by measuring the initial reaction rates at varying substrate concentrations.
3. Cell-Based Assay: Gene Expression Analysis
This protocol assesses the impact of synthetic 3-hydroxytetracosapentaenoyl-CoA on the expression of genes involved in lipid metabolism in a cellular context.
-
Cell Culture: Human hepatocyte cells (e.g., HepG2) are cultured under standard conditions.
-
Treatment: Cells are treated with a specific concentration of synthetic 3-hydroxytetracosapentaenoyl-CoA or a vehicle control for 24 hours.
-
RNA Extraction and qRT-PCR: Total RNA is extracted from the cells, and quantitative real-time PCR (qRT-PCR) is performed to measure the relative expression levels of target genes (e.g., ELOVL4, HACD1, PPARα, SREBP-1c). Gene expression is normalized to a housekeeping gene (e.g., GAPDH).
Mandatory Visualization
Caption: Very-Long-Chain Fatty Acid Elongation Pathway.
Caption: Experimental Workflow for Validation.
References
A Comparative Guide to the Quantification of 3-Hydroxy Polyunsaturated Fatty Acids: A Cross-Validation of Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the primary analytical methodologies for the quantification of 3-hydroxy polyunsaturated fatty acids (3-hydroxy PUFAs). As crucial signaling molecules and biomarkers in various physiological and pathological processes, the accurate measurement of 3-hydroxy PUFAs is paramount. This document offers a cross-validation of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), presenting supporting experimental data and detailed protocols to inform methodological selection.
Introduction to 3-Hydroxy PUFAs
3-hydroxy fatty acids are a class of lipids characterized by a hydroxyl group at the third carbon position. They are key intermediates in mitochondrial fatty acid β-oxidation and are integral components of lipopolysaccharides in Gram-negative bacteria, serving as important biomarkers for endotoxin detection.[1] Emerging research also highlights their role as signaling molecules in inflammation and metabolic regulation.[2][3][4] Given their low endogenous concentrations and structural diversity, sensitive and specific analytical methods are required for their reliable quantification.
Analytical Methodologies: A Head-to-Head Comparison
The two most powerful and widely employed platforms for the quantification of 3-hydroxy PUFAs are GC-MS and LC-MS/MS. The choice between these techniques depends on factors such as required sensitivity, sample matrix, and the specific 3-hydroxy PUFAs of interest.
Quantitative Performance Data
The following tables summarize the key quantitative performance metrics for GC-MS and LC-MS/MS in the analysis of 3-hydroxy PUFAs and related compounds. It is important to note that performance can vary based on the specific analyte, sample matrix, and instrumentation.
Table 1: Quantitative Performance of GC-MS for 3-Hydroxy Fatty Acid Analysis
| Parameter | Typical Performance | Remarks |
| Limit of Detection (LOD) | pg range | High sensitivity is achieved after derivatization. |
| Limit of Quantification (LOQ) | pg to low ng range | Suitable for trace analysis in biological samples. |
| Linearity (R²) | > 0.99 | Excellent linearity over a wide concentration range. |
| Precision (%RSD) | < 15% | Good reproducibility for quantitative analysis.[5] |
| Accuracy (%Recovery) | 85-115% | Dependent on the efficiency of extraction and derivatization. |
Table 2: Quantitative Performance of LC-MS/MS for 3-Hydroxy PUFA Analysis
| Parameter | Typical Performance | Remarks |
| Limit of Detection (LOD) | 0.5 - 10 pg | High sensitivity, often enhanced by derivatization.[6] |
| Limit of Quantification (LOQ) | 0.05 - 6.0 pg | Capable of detecting very low abundance species.[7] |
| Linearity (R²) | > 0.99 | Consistently high linearity.[8][9] |
| Precision (%RSD) | < 15% | Reliable and reproducible results.[10] |
| Accuracy (%Recovery) | 80-120% | Good recovery rates are achievable with optimized protocols. |
Experimental Protocols
Detailed and robust experimental protocols are critical for accurate and reproducible quantification of 3-hydroxy PUFAs. Below are representative protocols for both GC-MS and LC-MS/MS analysis.
Protocol 1: GC-MS Quantification of 3-Hydroxy Fatty Acids in Plasma
This protocol involves lipid extraction, hydrolysis, and derivatization to form volatile trimethylsilyl (TMS) ethers for GC-MS analysis.[5]
1. Sample Preparation and Extraction:
-
To 500 µL of plasma, add an appropriate internal standard (e.g., a stable isotope-labeled 3-hydroxy fatty acid).
-
For total 3-hydroxy fatty acid content, hydrolyze the sample by adding 500 µL of 10 M NaOH and incubating for 30 minutes. The unhydrolyzed sample will represent the free 3-hydroxy fatty acid content.[5]
-
Acidify the sample with 6 M HCl.
-
Extract the lipids twice with 3 mL of ethyl acetate.
-
Pool the organic extracts and evaporate to dryness under a stream of nitrogen.
2. Derivatization (Silylation):
-
To the dried lipid extract, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[1][5]
3. GC-MS Analysis:
-
After cooling, inject 1 µL of the derivatized sample into the GC-MS system.
-
GC Column: HP-5MS capillary column or equivalent.
-
Oven Program: Initial temperature of 80°C for 5 min, ramp to 200°C at 3.8°C/min, then ramp to 290°C at 15°C/min and hold for 6 min.[5]
-
Mass Spectrometer: Operate in electron ionization (EI) mode with selected ion monitoring (SIM) for quantification.[5]
Protocol 2: LC-MS/MS Quantification of 3-Hydroxy PUFAs in Plasma
This protocol utilizes a derivatization strategy to enhance ionization efficiency and sensitivity for LC-MS/MS analysis.
1. Sample Preparation and Extraction:
-
To 200 µL of plasma, add an internal standard (e.g., a deuterated analog of the target analyte).[11]
-
Perform a protein crash by adding a suitable solvent (e.g., acetonitrile).
-
Hydrolyze the sample by adding acetonitrile/37% hydrochloric acid (4:1 v/v) and incubating at 90°C for 2 hours.[11]
-
After cooling, extract the fatty acids with hexane.[11]
-
Evaporate the hexane extract to dryness.
2. Derivatization (Optional but Recommended):
-
While direct analysis is possible, derivatization can significantly improve sensitivity. A common method involves amidation.
-
Reconstitute the dried extract in a suitable solvent and react with a derivatizing agent such as 2-dimethylaminoethylamine (DMED) to enhance detection.[12]
3. LC-MS/MS Analysis:
-
Reconstitute the derivatized (or underivatized) sample in the initial mobile phase.
-
LC Column: A C18 reversed-phase column is commonly used.[13][14]
-
Mobile Phase: A gradient of water and acetonitrile/isopropanol, often with additives like ammonium acetate or formic acid to improve ionization.[11]
-
Mass Spectrometer: Operate in negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for targeted quantification.[11]
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the quantification of 3-hydroxy PUFAs, from sample collection to data analysis.
Signaling Pathway
3-hydroxy PUFAs, and PUFAs in general, are precursors to a variety of bioactive lipid mediators that play a crucial role in regulating inflammation. The diagram below illustrates a simplified signaling pathway involving n-3 PUFAs and their downstream effects on inflammatory responses.
Conclusion
The choice between GC-MS and LC-MS/MS for the quantification of 3-hydroxy PUFAs depends on the specific research question, available instrumentation, and desired level of sensitivity. GC-MS, following derivatization, offers high sensitivity and is a well-established method.[15][16] LC-MS/MS provides high specificity and sensitivity, particularly for complex biological matrices, and can sometimes be performed without derivatization, although derivatization is often recommended to improve performance.[11] A thorough cross-validation, where feasible, can ensure the accuracy and reliability of the obtained quantitative data. This guide provides the foundational information for researchers to make an informed decision on the most suitable analytical approach for their studies on 3-hydroxy PUFAs.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel regulatory roles of omega-3 fatty acids in metabolic pathways: a proteomics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. lipidmaps.org [lipidmaps.org]
- 6. The Development of a Specific and Sensitive LC-MS-Based Method for the Detection and Quantification of Hydroperoxy- and Hydroxydocosahexaenoic Acids as a Tool for Lipidomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidized Fatty Acid Analysis by Charge Switch Derivatization, Selected Reaction Monitoring and Accurate Mass Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A strategy for accurately and sensitively quantifying free and esterified fatty acids using liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. LC-MS/MS analysis of plasma polyunsaturated fatty acids in type 2 diabetic patients after insulin analog initiation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. agilent.com [agilent.com]
- 15. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative NMR Analysis for the Confirmation of (6Z,9Z,12Z,15Z,18Z)-3-Hydroxytetracosapenta-6,9,12,15,18-enoyl-CoA
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
The structural confirmation of complex biomolecules such as (6Z,9Z,12Z,15Z,18Z)-3-Hydroxytetracosapenta-6,9,12,15,18-enoyl-CoA is fundamentally reliant on detailed spectroscopic analysis, with Nuclear Magnetic Resonance (NMR) spectroscopy serving as a cornerstone technique. This guide provides a comparative framework for the identity confirmation of this very-long-chain polyunsaturated 3-hydroxy fatty acyl-CoA by leveraging known NMR data of structurally related compounds.
Predicted and Comparative NMR Data
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the target molecule, based on data from analogous compounds.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Comparative Data.
| Functional Group | Predicted Chemical Shift (ppm) for Target Molecule | Comparative Chemical Shift (ppm) | Compound for Comparison |
| Fatty Acyl Chain | |||
| Terminal CH₃ (C-24) | ~0.97 | 0.97 | Docosahexaenoic Acid (DHA) |
| (CH₂)n | ~1.2-1.4 | 1.2-1.4 | Saturated/Unsaturated Fatty Acids |
| CH₂ adjacent to C=C (Allylic) | ~2.0-2.1 | 2.05 | Linoleic Acid |
| CH₂ between C=C (Bis-allylic) | ~2.8 | 2.81 | Linoleic Acid |
| Olefinic CH=CH | ~5.3-5.4 | 5.3-5.4 | Polyunsaturated Fatty Acids |
| CH₂ α to C=O (C-2) | ~2.5-2.7 (diastereotopic) | 2.4-2.5 | Methyl 3-hydroxyoctadecanoate |
| CH-OH (C-3) | ~4.0-4.2 | 3.98 | Methyl 3-hydroxyhexadecanoate |
| Coenzyme A Moiety | |||
| Adenine H-2 | ~8.4 | 8.39 | Coenzyme A |
| Adenine H-8 | ~8.1 | 8.13 | Coenzyme A |
| Ribose H-1' | ~6.1 | 6.13 | Coenzyme A |
| Pantothenate CH₂-N | ~3.5 | 3.53 | Coenzyme A |
| Cysteamine CH₂-N | ~3.1 | 3.12 | Coenzyme A |
| Cysteamine CH₂-S | ~2.8 | 2.85 | Coenzyme A |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound and Comparative Data.
| Functional Group | Predicted Chemical Shift (ppm) for Target Molecule | Comparative Chemical Shift (ppm) | Compound for Comparison |
| Fatty Acyl Chain | |||
| Terminal CH₃ (C-24) | ~14.0 | 14.1 | Docosahexaenoic Acid (DHA) |
| (CH₂)n | ~22-32 | 22-32 | Saturated/Unsaturated Fatty Acids |
| CH₂ adjacent to C=C (Allylic) | ~25-27 | 25.6 | Linoleic Acid |
| CH₂ between C=C (Bis-allylic) | ~25.5 | 25.5 | Linolenic Acid |
| Olefinic C=C | ~127-132 | 127-132 | Polyunsaturated Fatty Acids |
| C-1 (C=O) | ~200-205 (Thioester) | ~196 (Thioester) | Generic Acyl-CoA |
| C-2 (CH₂) | ~50-55 | ~50 | 3-Hydroxy Fatty Acids |
| C-3 (CH-OH) | ~65-70 | ~68 | Methyl 3-hydroxyoctadecanoate |
| Coenzyme A Moiety | |||
| Adenine C-2, C-4, C-5, C-6, C-8 | ~141-156 | 141-156 | Coenzyme A |
| Ribose C-1' | ~87 | 87.4 | Coenzyme A |
Experimental Protocols
To confirm the identity of synthesized or isolated this compound, a comprehensive suite of NMR experiments is recommended.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent. For acyl-CoAs, a mixture of D₂O and a deuterated organic solvent (e.g., CD₃OD or DMSO-d₆) is often used to ensure solubility.
-
Add a known amount of an internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid), for accurate chemical shift referencing (δ 0.00 ppm).
2. NMR Data Acquisition:
-
¹H NMR: A standard one-dimensional proton NMR spectrum should be acquired to identify all proton-containing functional groups. Key parameters include a spectral width of at least 16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of at least 5 seconds to ensure quantitative accuracy.
-
¹³C NMR: A proton-decoupled one-dimensional carbon NMR spectrum is crucial for identifying all unique carbon environments. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer experimental time will be required.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and confirm the connectivity of adjacent protons, particularly within the long fatty acyl chain and the pantothenate and cysteamine moieties of Coenzyme A.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms, providing unambiguous assignment of carbon resonances based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and confirming the connectivity between different functional groups, such as the linkage between the fatty acyl chain and the Coenzyme A moiety through the thioester bond.
-
Visualization of Experimental Workflow
The logical flow of the experimental process for confirming the identity of the target molecule can be visualized as follows:
Caption: Experimental workflow for the NMR-based structural confirmation of the target molecule.
This comprehensive approach, combining predictive analysis based on comparative data with a rigorous experimental protocol, provides a robust methodology for the unambiguous identification of this compound and related novel long-chain fatty acyl-CoA molecules.
A Comparative Analysis of 3-Hydroxylated vs. Non-Hydroxylated Tetracosapentaenoyl-CoA: Biological Activity and Signaling Roles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 3-hydroxylated tetracosapentaenoyl-CoA and its non-hydroxylated counterpart, tetracosapentaenoyl-CoA. While direct comparative studies on these specific molecules are limited, this document synthesizes current knowledge on very-long-chain polyunsaturated fatty acids (VLC-PUFAs) and their hydroxylated intermediates to offer insights into their potential roles in cellular metabolism and signaling.
Introduction
Tetracosapentaenoic acid (24:5, n-3) is a very-long-chain polyunsaturated fatty acid that serves as an intermediate in the biosynthesis of docosahexaenoic acid (DHA).[1] Its activated form, tetracosapentaenoyl-CoA, is a substrate for peroxisomal β-oxidation. The 3-hydroxylated form, 3-hydroxytetracosapentaenoyl-CoA, is a key metabolic intermediate in this pathway. Beyond their roles in fatty acid metabolism, there is growing interest in the potential for these molecules to act as signaling entities, influencing inflammatory pathways and other cellular processes. This guide explores the known and potential differences in their biological activities.
Data Presentation: A Comparative Overview
Due to the scarcity of direct comparative data, the following table presents a hypothesized comparison of the potential activities of 3-hydroxylated versus non-hydroxylated tetracosapentaenoyl-CoA. These estimations are based on the known roles of related molecules and are intended to guide future research.
| Biological Activity/Property | Tetracosapentaenoyl-CoA (Non-hydroxylated) | 3-Hydroxytetracosapentaenoyl-CoA (3-hydroxylated) | Supporting Rationale |
| Primary Metabolic Role | Substrate for peroxisomal β-oxidation; precursor to DHA. | Intermediate in peroxisomal β-oxidation.[2] | Established biochemical pathways. |
| Pro-inflammatory Potential | Low; precursor to anti-inflammatory mediators.[3][4] | Potentially higher under pathological conditions of accumulation.[5] | Accumulation of 3-hydroxy fatty acids is associated with cellular stress.[5] |
| Anti-inflammatory Potential | Acts as a competitive inhibitor for arachidonic acid metabolism; precursor to pro-resolving mediators.[3][6] | Likely low to none; primarily a metabolic intermediate. | The addition of the hydroxyl group may alter its interaction with enzymes involved in producing anti-inflammatory lipids. |
| Receptor Interaction | Potential interaction with G-protein coupled receptors (e.g., GPR120).[6] | Unlikely to interact with the same receptors as the non-hydroxylated form. | The hydroxyl group significantly alters the molecule's polarity and shape. |
| Mitochondrial Effects | Precursor to molecules that can modulate mitochondrial function. | Can act as an uncoupler of oxidative phosphorylation at high concentrations.[7] | Studies on other 3-hydroxy fatty acids show this effect.[7] |
Signaling Pathways
The signaling roles of tetracosapentaenoyl-CoA are likely mediated through its conversion to downstream signaling molecules or by direct interaction with cellular receptors. The 3-hydroxylated form, being a metabolic intermediate, is less likely to have a primary signaling role under normal physiological conditions. However, its accumulation in certain metabolic disorders could lead to off-target effects and cellular stress signaling.
Peroxisomal β-Oxidation of Tetracosapentaenoyl-CoA
The primary metabolic fate of tetracosapentaenoyl-CoA in the peroxisome is β-oxidation, where it is shortened to be further metabolized in the mitochondria. The 3-hydroxylated form is a key intermediate in this process.
Hypothetical Signaling Pathway of Tetracosapentaenoyl-CoA
As a polyunsaturated fatty acid, tetracosapentaenoyl-CoA can be a precursor to various lipid mediators with anti-inflammatory properties. It can compete with arachidonic acid for metabolism by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the production of less inflammatory eicosanoids.[3][6]
Hypothetical Pathological Signaling of 3-Hydroxytetracosapentaenoyl-CoA
Under conditions of impaired β-oxidation, 3-hydroxytetracosapentaenoyl-CoA may accumulate and exert lipotoxic effects, including mitochondrial dysfunction and the generation of reactive oxygen species (ROS), leading to cellular stress and inflammation.[5][7]
Experimental Protocols
Protocol 1: Enzymatic Synthesis of 3-Hydroxytetracosapentaenoyl-CoA
This protocol is adapted from methods for synthesizing other 3-hydroxyacyl-CoAs and can be used for in vitro studies.[8]
-
Substrate Preparation: Start with the corresponding trans-2-enoyl-tetracosapentaenoic acid.
-
CoA Ligation: Incubate the trans-2-enoyl-tetracosapentaenoic acid with Coenzyme A in the presence of a suitable acyl-CoA synthetase or a CoA transferase like glutaconate coenzyme A-transferase (GctAB) to form trans-2-enoyl-tetracosapentaenoyl-CoA.
-
Hydration: Catalyze the hydration of the resulting trans-2-enoyl-tetracosapentaenoyl-CoA using a purified enoyl-CoA hydratase, such as human short-chain enoyl-CoA hydratase (ECHS1), to produce 3-hydroxytetracosapentaenoyl-CoA.[8]
-
Purification: Purify the synthesized 3-hydroxytetracosapentaenoyl-CoA using reverse-phase high-performance liquid chromatography (HPLC).
Protocol 2: Quantification of Tetracosapentaenoyl-CoA and 3-Hydroxytetracosapentaenoyl-CoA by LC-MS/MS
This protocol outlines a general method for the extraction and quantification of long-chain fatty acyl-CoAs from cellular extracts.[9][10]
-
Cell Lysis and Extraction:
-
Harvest cells and immediately quench metabolic activity with cold solvent (e.g., acetonitrile/methanol/water).
-
Lyse cells by sonication or other appropriate methods.
-
Perform a liquid-liquid extraction using a suitable organic solvent system (e.g., chloroform/methanol) to separate lipids.
-
-
Sample Preparation:
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the sample in a solvent compatible with the LC-MS system.
-
-
LC-MS/MS Analysis:
-
Separate the acyl-CoAs using a C18 reverse-phase column with a gradient of ammonium hydroxide and acetonitrile.[10]
-
Detect and quantify the analytes using a triple quadrupole mass spectrometer in positive electrospray ionization mode.[10]
-
Use multiple reaction monitoring (MRM) for specific and sensitive quantification, with a neutral loss scan of 507 Da for general profiling of acyl-CoAs.[10]
-
Use stable isotope-labeled internal standards for accurate quantification.
-
Conclusion
While both 3-hydroxylated and non-hydroxylated tetracosapentaenoyl-CoA are central to peroxisomal fatty acid metabolism, their potential biological activities beyond this pathway are likely distinct. Tetracosapentaenoyl-CoA, as a very-long-chain omega-3 polyunsaturated fatty acid, is predicted to have anti-inflammatory and pro-resolving properties. In contrast, its 3-hydroxylated counterpart is primarily a metabolic intermediate, and its accumulation may lead to cellular dysfunction. The provided protocols and hypothetical signaling pathways offer a framework for future research to elucidate the specific roles of these molecules in health and disease. Further investigation is warranted to validate these hypotheses and to explore the therapeutic potential of modulating the levels of these fatty acyl-CoAs.
References
- 1. New understandings of the pathway of long-chain polyunsaturated fatty acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enoyl-CoA hydratase/3-hydroxyacyl CoA dehydrogenase is essential for the production of DHA in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Omega-3 Fatty Acids and Inflammatory Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Anti-Inflammatory and Antioxidant Properties of n-3 PUFAs: Their Role in Cardiovascular Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of 3-Hydroxy Fatty Acid-Induced Hepatic Lipotoxicity in Acute Fatty Liver of Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Omega‐3 polyunsaturated fatty acids and inflammatory processes: nutrition or pharmacology? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-chain 3-hydroxy fatty acids accumulating in long-chain 3-hydroxyacyl-CoA dehydrogenase and mitochondrial trifunctional protein deficiencies uncouple oxidative phosphorylation in heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzymatic synthesis of 3-hydroxyacyl-CoAs of branched-chain amino acid catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Frontier of Lipid Metabolism: A Comparative Guide to Acyl-CoA Dehydrogenase Specificity for Hydroxylated Polyunsaturated Fatty Acids
For researchers, scientists, and drug development professionals, understanding the intricate dance between enzymes and their substrates is paramount. This is particularly true in the realm of lipid metabolism, where the oxidation of fatty acids fuels cellular processes and its dysregulation is implicated in numerous diseases. Acyl-CoA dehydrogenases (ACADs) are a critical family of mitochondrial enzymes that catalyze the initial, rate-limiting step of β-oxidation. While their specificity for saturated and unsaturated fatty acids is well-documented, their interaction with hydroxylated polyunsaturated fatty acids (hPUFAs) remains a burgeoning field of investigation. This guide provides a comparative overview of ACAD substrate specificity, with a focus on the emerging area of hPUFAs, supported by established experimental methodologies.
Hydroxylated PUFAs, generated through enzymatic or non-enzymatic oxidation, are not merely metabolic byproducts; they are active signaling molecules involved in inflammation, cell proliferation, and apoptosis. Understanding how these modified fatty acids are catabolized is crucial for elucidating their physiological roles and their potential as therapeutic targets. The central question is how the presence of a hydroxyl group on the acyl chain influences recognition and turnover by the various ACAD isozymes, which are traditionally categorized by their preference for short- (SCAD), medium- (MCAD), long- (LCAD), or very-long-chain (VLCAD) acyl-CoAs.
Comparative Analysis of Acyl-CoA Dehydrogenase Substrate Specificity
Direct quantitative kinetic data comparing the full spectrum of ACADs (SCAD, MCAD, LCAD, VLCAD) with a range of hydroxylated PUFA-CoA substrates is currently limited in the published literature. This represents a significant knowledge gap in the field. However, extensive research on non-hydroxylated and unsaturated fatty acids provides a foundational understanding of the structural determinants of ACAD specificity, which can inform hypotheses about their activity towards hPUFAs.
The substrate-binding cavity of each ACAD isozyme is a key determinant of its chain-length specificity.[1] For instance, the active site of MCAD is well-suited for acyl chains of 6 to 12 carbons, while VLCAD possesses a wider and deeper cavity to accommodate substrates with 12 to 24 carbons.[1][2][3] The introduction of a hydroxyl group and additional double bonds, as found in hPUFAs, would alter the steric and electronic properties of the acyl-CoA substrate, likely impacting its binding affinity and the efficiency of the dehydrogenation reaction.
While specific kinetic parameters for hPUFAs are scarce, studies on unsaturated fatty acids have shown that both VLCAD and LCAD are involved in their metabolism.[4][5] It has been observed that VLCAD is largely responsible for the dehydrogenation of certain unsaturated fatty acids.[4] It is plausible that these isozymes also play a role in the degradation of hPUFAs, particularly those derived from long-chain fatty acids.
Table 1: General Substrate Specificity of Human Acyl-CoA Dehydrogenases for Non-Hydroxylated Acyl-CoAs
| Enzyme | Optimal Chain Length | Substrate Chain Length Range | Key Structural Features of Substrate Binding Pocket |
| SCAD | C4-C6 | C4-C8 | Compact active site accommodating short acyl chains. |
| MCAD | C6-C12 | C4-C16 | Hydrophobic pocket optimally fitting medium-chain acyl groups.[2] |
| LCAD | C10-C16 | C8-C20 | Wider and deeper cavity than MCAD. |
| VLCAD | C14-C20 | C12-C24 | Large substrate-binding cavity to accommodate very-long-chain fatty acids.[1][3] |
Note: This table summarizes the generally accepted substrate specificities for non-hydroxylated fatty acyl-CoAs and is intended to provide a baseline for considering the potential metabolism of hydroxylated PUFAs.
Experimental Protocols for Assessing Acyl-CoA Dehydrogenase Activity
To address the existing knowledge gap, robust and sensitive assays are required to determine the kinetic parameters of ACADs with hPUFA-CoA substrates. The following are established methods that can be adapted for this purpose.
Synthesis of Hydroxylated PUFA-CoA Substrates
A prerequisite for these enzymatic assays is the availability of high-purity hPUFA-CoA thioesters. These are not typically commercially available and require chemical or chemo-enzymatic synthesis.
Chemo-enzymatic Synthesis Protocol:
-
Hydroxylation of PUFA: Start with a commercially available polyunsaturated fatty acid. Introduce a hydroxyl group at a specific position using lipoxygenase enzymes or through chemical methods such as epoxidation followed by ring-opening.
-
Activation to Acyl-CoA: The resulting hydroxylated PUFA can be converted to its CoA thioester. Several methods exist, including:
-
Acyl-CoA Synthetase-based method: Use a broad-specificity acyl-CoA synthetase to enzymatically ligate the hPUFA to Coenzyme A in the presence of ATP and Mg²⁺.
-
Chemical Synthesis: A common method involves the activation of the hPUFA's carboxyl group, for example, by forming a mixed anhydride with ethyl chloroformate or an N-hydroxysuccinimide ester, which then reacts with the thiol group of Coenzyme A to form the thioester bond.[6][7]
-
-
Purification: The synthesized hPUFA-CoA must be purified, typically by reverse-phase high-performance liquid chromatography (HPLC).
Gold Standard Method: ETF Fluorescence Reduction Assay
The Electron Transfer Flavoprotein (ETF) fluorescence reduction assay is the benchmark for measuring ACAD activity.[8][9] It directly measures the transfer of electrons from the ACAD to its natural electron acceptor, ETF.
Protocol:
-
Reagents and Buffers:
-
Assay Buffer: e.g., 100 mM HEPES, pH 7.6, containing 0.2 mM EDTA.
-
Purified recombinant ACAD enzyme (SCAD, MCAD, LCAD, or VLCAD).
-
Purified recombinant ETF.
-
hPUFA-CoA substrate solution of known concentration.
-
Anaerobic environment generation system (e.g., glucose/glucose oxidase/catalase system or physical deoxygenation with argon).[8]
-
-
Assay Procedure:
-
The assay is performed in an anaerobic cuvette or microplate.[8][9]
-
Add assay buffer, ETF, and the ACAD enzyme to the cuvette.
-
Establish anaerobic conditions to prevent the re-oxidation of reduced ETF by molecular oxygen.[8]
-
Initiate the reaction by adding the hPUFA-CoA substrate.
-
Monitor the decrease in ETF fluorescence (Excitation ~340-380 nm, Emission ~490-500 nm) over time using a fluorometer.[8]
-
-
Data Analysis:
-
Calculate the initial rate of reaction from the linear phase of the fluorescence decay.
-
To determine kinetic parameters (Kₘ and kcat), perform the assay at various hPUFA-CoA concentrations and fit the initial rates to the Michaelis-Menten equation.
-
Alternative Method: Mass Spectrometry-Based Assay
Mass spectrometry (MS) offers a highly sensitive and specific method to directly measure the formation of the enoyl-CoA product from the acyl-CoA substrate.
Protocol:
-
Enzymatic Reaction:
-
Incubate the purified ACAD enzyme with the hPUFA-CoA substrate in an appropriate buffer at a controlled temperature (e.g., 37°C). The reaction can be performed under aerobic conditions if an artificial electron acceptor like ferricenium hexafluorophosphate is included.
-
-
Reaction Quenching:
-
Stop the reaction at specific time points by adding a quenching solution, such as ice-cold acetonitrile.
-
-
Sample Analysis:
-
Separate the substrate and product using liquid chromatography (LC).
-
Detect and quantify the masses of the hPUFA-CoA substrate and the corresponding enoyl-CoA product using tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Determine the rate of product formation.
-
Calculate kinetic parameters by measuring reaction rates at varying substrate concentrations.
-
Visualizing Experimental and Metabolic Pathways
To facilitate a clearer understanding of the experimental process and the metabolic context, the following diagrams are provided.
Caption: Workflow for determining ACAD substrate specificity for hPUFAs.
Caption: Potential entry of hPUFAs into the mitochondrial β-oxidation pathway.
Future Directions and Conclusion
The study of ACAD substrate specificity for hydroxylated PUFAs is a compelling area of research with significant implications for understanding health and disease. While direct comparative data remains a critical unmet need, the established methodologies for enzyme activity assessment provide a clear path forward. By adapting existing protocols for the synthesis of hPUFA-CoA substrates and employing sensitive assays like ETF fluorescence reduction and mass spectrometry, researchers can begin to populate the kinetic landscape of these important metabolic interactions. Such data will be invaluable for elucidating the metabolic fate of these signaling lipids and for the development of novel therapeutic strategies targeting fatty acid oxidation pathways.
References
- 1. Structural Basis for Substrate Fatty Acyl Chain Specificity: CRYSTAL STRUCTURE OF HUMAN VERY-LONG-CHAIN ACYL-CoA DEHYDROGENASE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medium Chain Acyl-CoA Dehydrogenase in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 3. The Pathogenesis of Very Long-Chain Acyl-CoA Dehydrogenase Deficiency [mdpi.com]
- 4. Oxidation of unsaturated fatty acids by human fibroblasts with very-long-chain acyl-CoA dehydrogenase deficiency: aspects of substrate specificity and correlation with clinical phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-chain acyl-CoA dehydrogenase is a key enzyme in the mitochondrial beta-oxidation of unsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potential of 3-hydroxytetracosapentaenoyl-CoA as a Novel Biomarker for Metabolic Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating global prevalence of metabolic diseases, such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD), necessitates the discovery of novel and more specific biomarkers for early diagnosis, patient stratification, and therapeutic monitoring. While established biomarkers provide valuable clinical information, they often lack the sensitivity to detect early metabolic dysregulation. This guide explores the potential of 3-hydroxytetracosapentaenoyl-CoA, an intermediate in very-long-chain fatty acid (VLCFA) metabolism, as an emerging biomarker and compares it with existing markers and alternative candidates.
Current Landscape of Metabolic Disease Biomarkers
Metabolic diseases are complex and multifactorial, reflected in the diverse array of biomarkers currently utilized in research and clinical practice. These markers typically fall into several categories, each providing a different facet of information regarding metabolic health.
| Biomarker Category | Examples | Information Provided | Limitations |
| Glycemic Control | Hemoglobin A1c (HbA1c), Fasting Plasma Glucose | Long-term and short-term blood glucose levels, respectively. | Can be influenced by conditions affecting red blood cell turnover (for HbA1c); reflects a later stage of dysglycemia. |
| Lipid Profile | Total Cholesterol, LDL, HDL, Triglycerides | Risk assessment for cardiovascular complications associated with metabolic disease. | Does not fully capture the complexity of lipid dysregulation; can be normal in some individuals with metabolic syndrome. |
| Inflammation | C-Reactive Protein (CRP), Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α) | Systemic low-grade inflammation, a key feature of metabolic diseases.[1] | Lacks specificity, as levels can be elevated in various inflammatory conditions. |
| Adipokines | Leptin, Adiponectin | Hormones secreted by adipose tissue that regulate appetite, insulin sensitivity, and inflammation. | Complex interplay and feedback loops can make interpretation challenging. |
| Liver Function | Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST) | Indicators of liver damage, often elevated in NAFLD. | Can be normal in a significant proportion of NAFLD patients; lacks diagnostic specificity. |
Emerging Biomarkers: The Role of Very-Long-Chain Fatty Acids
Recent research has highlighted the potential of very-long-chain fatty acids (VLCFAs) and their metabolites as a novel class of biomarkers for metabolic diseases. Unlike shorter-chain fatty acids, VLCFAs (containing 22 or more carbons) undergo their initial steps of β-oxidation within peroxisomes. Intriguingly, several large-scale cohort studies have demonstrated an inverse association between circulating levels of saturated VLCFAs (e.g., arachidic acid, behenic acid, and lignoceric acid) and the risk of developing type 2 diabetes.[2][3][4] This suggests that higher levels of these fatty acids, or efficient peroxisomal metabolism, may be protective.
The Metabolic Context of 3-hydroxytetracosapentaenoyl-CoA
3-hydroxytetracosapentaenoyl-CoA is a specific intermediate in the peroxisomal β-oxidation pathway, particularly in the synthesis of docosahexaenoic acid (DHA), an essential omega-3 fatty acid. Its position in this pathway makes it a potential indicator of the flux and efficiency of VLCFA metabolism.
Dysregulation in this pathway, potentially reflected by altered levels of 3-hydroxytetracosapentaenoyl-CoA, could signify impaired peroxisomal function, a condition that has been linked to metabolic disorders. Increased peroxisomal β-oxidation can also lead to the production of reactive oxygen species (ROS), contributing to cellular stress and dysfunction, such as β-cell lipotoxicity.[1]
A Roadmap for Validation: Experimental Protocols
The validation of a novel biomarker like 3-hydroxytetracosapentaenoyl-CoA requires a rigorous, multi-phased approach. The following outlines a comprehensive experimental workflow based on established lipidomics and metabolomics protocols for biomarker discovery.[5][6]
Phase 1: Discovery
-
Study Design and Cohort Selection:
-
Objective: To identify lipids that are differentially expressed between individuals with a specific metabolic disease (e.g., T2D, NAFLD) and healthy controls.
-
Cohort: A well-characterized cohort with detailed clinical and demographic data. Cases and controls should be matched for potential confounding factors like age, sex, and BMI.
-
Sample Size: Adequately powered to detect statistically significant differences.
-
-
Sample Collection and Preparation:
-
Sample Type: Serum or plasma are ideal for their accessibility and representation of systemic metabolism.
-
Protocol: Standardized protocols for sample collection, processing, and storage are crucial to minimize pre-analytical variability.
-
Lipid Extraction: A robust lipid extraction method, such as a modified Folch or Bligh-Dyer extraction, should be employed.
-
-
Untargeted Lipidomics Analysis:
-
Instrumentation: High-resolution liquid chromatography-mass spectrometry (LC-MS/MS) is the platform of choice for comprehensive lipid profiling.
-
Method: A reversed-phase or hydrophilic interaction liquid chromatography (HILIC) method coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) allows for the separation and detection of a wide range of lipid species.
-
Data Acquisition: Data-dependent or data-independent acquisition strategies can be used for fragmentation and subsequent identification.
-
-
Data Processing and Statistical Analysis:
-
Software: Specialized software (e.g., XCMS, MS-DIAL) is used for peak picking, alignment, and feature detection.
-
Identification: Lipid features are identified by matching their accurate mass, retention time, and fragmentation patterns to lipid databases (e.g., LIPID MAPS, HMDB).
-
Statistical Analysis: Multivariate statistical methods, such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA), are used to identify features that discriminate between cases and controls. Univariate tests (e.g., t-tests) are then used to confirm the significance of individual lipids.
-
Phase 2: Validation
-
Targeted Assay Development:
-
Method: A sensitive and specific quantitative assay, typically using triple quadrupole mass spectrometry in Multiple Reaction Monitoring (MRM) mode, is developed for the candidate biomarker (3-hydroxytetracosapentaenoyl-CoA).
-
Standardization: Use of stable isotope-labeled internal standards is essential for accurate quantification.
-
-
Validation in Independent Cohorts:
-
Replication: The findings from the discovery phase must be replicated in at least one, preferably more, independent and larger patient cohorts.
-
Prospective Studies: Ideally, the biomarker should be evaluated in prospective studies to assess its predictive value for disease development or progression.
-
-
Clinical Performance Evaluation:
-
Receiver Operating Characteristic (ROC) Curve Analysis: This statistical method is used to determine the diagnostic accuracy (sensitivity and specificity) of the biomarker. The area under the curve (AUC) provides a measure of its overall performance.
-
Correlation Analysis: The levels of the novel biomarker should be correlated with established biomarkers and clinical endpoints to understand its biological and clinical relevance.
-
Comparison of 3-hydroxytetracosapentaenoyl-CoA with Other Biomarkers
The following table provides a comparative overview of the potential utility of 3-hydroxytetracosapentaenoyl-CoA against established and other emerging biomarkers.
| Feature | Established Biomarkers (e.g., HbA1c, LDL-C) | Inflammatory Markers (e.g., hs-CRP) | Adipokines (e.g., Adiponectin) | 3-hydroxytetracosapentaenoyl-CoA (Potential) |
| Stage of Disease Detection | Later stages of dysregulation | Early to late stages | Early to late stages | Potentially very early, reflecting metabolic flux |
| Specificity to Metabolic Disease | High for glycemic control, moderate for overall metabolic health | Low, reflects general inflammation | Moderate, also involved in other processes | Potentially high for peroxisomal dysfunction |
| Underlying Biology | Glucose homeostasis, lipid transport | Systemic inflammation | Adipose tissue function, insulin sensitivity | Peroxisomal VLCFA metabolism |
| Current Clinical Utility | High, widely used for diagnosis and monitoring | Moderate, used for risk stratification | Low, primarily in research settings | None, requires extensive validation |
| Measurement Method | Standardized clinical chemistry assays | Immunoassays | Immunoassays | Targeted LC-MS/MS (research-use only) |
Conclusion
While 3-hydroxytetracosapentaenoyl-CoA is not yet a validated biomarker for common metabolic diseases, its role as an intermediate in peroxisomal VLCFA β-oxidation places it at a critical juncture of lipid metabolism that is increasingly implicated in metabolic health. The inverse association of circulating VLCFAs with the risk of type 2 diabetes provides a strong rationale for investigating the components of this pathway as potential early biomarkers. The validation of 3-hydroxytetracosapentaenoyl-CoA and related metabolites will require rigorous application of advanced lipidomics technologies and well-designed clinical studies. If successful, such biomarkers could offer a more nuanced understanding of metabolic dysregulation, paving the way for earlier and more targeted interventions.
References
- 1. Peroxisomal regulation of energy homeostasis: Effect on obesity and related metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Very long-chain saturated fatty acids and diabetes and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Very long-chain saturated fatty acids and diabetes and cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A protocol for investigating lipidomic dysregulation and discovering lipid biomarkers from human serums - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipidomics in Biomarker Research - Prevention and Treatment of Atherosclerosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Researcher's Guide to Differentiating Isomers of 3-Hydroxytetracosapentaenoyl-CoA
For researchers, scientists, and drug development professionals, the precise differentiation of lipid isomers is a critical challenge in understanding their distinct biological roles and therapeutic potential. This guide provides a comparative overview of analytical techniques for distinguishing between isomers of 3-hydroxytetracosapentaenoyl-CoA, a very-long-chain fatty acyl-CoA. The methodologies detailed below, supported by comparative data, will aid in the selection of the most suitable approach for specific research needs.
The primary methods for the analysis of very-long-chain fatty acyl-CoAs (VLCFA-CoAs) include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS) following hydrolysis of the CoA ester, and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Each of these techniques offers unique advantages in terms of sensitivity, specificity, and structural elucidation.
Quantitative Data Comparison
The selection of an analytical technique often depends on the specific quantitative performance required. The following table summarizes the key characteristics of the most common methods for differentiating VLCFA-CoA isomers.
| Feature | LC-MS/MS | GC-MS (after hydrolysis) | NMR Spectroscopy |
| Limit of Detection | Picomole to femtomole | Picomole | Nanomole to micromole |
| Limit of Quantitation | Sub-picomole | Picomole | Micromole |
| Linear Dynamic Range | 3-4 orders of magnitude | 3-4 orders of magnitude | 2-3 orders of magnitude |
| Precision (RSD) | <15% | <15% | <10% |
| Throughput | High | Medium | Low |
| Isomer Resolution | Positional & geometric isomers | Positional & geometric isomers | Stereoisomers, geometric isomers |
| Sample Requirement | Low (µg) | Low (µg) | High (mg) |
Experimental Protocols
Detailed methodologies are crucial for the successful differentiation of 3-hydroxytetracosapentaenoyl-CoA isomers.
1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This technique is a powerful tool for the analysis of fatty acyl-CoAs due to its high sensitivity and specificity.[2]
-
Sample Preparation (Solid-Phase Extraction):
-
Homogenize the biological sample (e.g., cells, tissue) in a suitable buffer.
-
Add an appropriate internal standard, such as an odd-chain 3-hydroxy fatty acyl-CoA.
-
Perform a liquid-liquid extraction using an organic solvent system.
-
Apply the extract to a C18 solid-phase extraction (SPE) cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the acyl-CoAs with a suitable solvent.
-
Evaporate the eluate and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[1]
-
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
-
Scan Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification, monitoring specific precursor-product ion transitions for each isomer.[2][4] A neutral loss scan of 507 Da can also be employed.[1] Tandem mass spectrometry (MS/MS) is critical for identifying co-eluting isomers.[5]
-
Quantification: Based on the peak area ratio of the analyte to the internal standard.[1]
-
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a high-resolution separation technique, but it requires the hydrolysis of the acyl-CoA to its corresponding fatty acid methyl ester (FAME).
-
Sample Preparation (Hydrolysis and Derivatization):
-
Hydrolyze the acyl-CoA sample using a strong base (e.g., KOH in methanol) to release the free fatty acid.
-
Methylate the free fatty acid to form the fatty acid methyl ester (FAME) using a reagent such as BF3-methanol.
-
Extract the FAMEs into an organic solvent (e.g., hexane).[1]
-
-
Gas Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Ionization Mode: Electron Ionization (EI).
-
Analysis: The fragmentation patterns of the different FAME isomers are analyzed to determine the position of the hydroxyl group and the double bonds.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a non-destructive technique that provides detailed structural information, although it has lower sensitivity compared to mass spectrometry-based methods.[6]
-
Sample Preparation:
-
Isolate and purify the 3-hydroxytetracosapentaenoyl-CoA isomers using preparative chromatography.
-
Dissolve the purified isomer in a suitable deuterated solvent (e.g., CDCl3, MeOD).
-
-
NMR Analysis:
-
1H-NMR: Provides information on the number and connectivity of protons. The chemical shifts and coupling constants of the olefinic and carbinol protons can help determine the position and geometry of the double bonds and the hydroxyl group.
-
13C-NMR: Provides information on the carbon skeleton. The chemical shifts of the sp2 carbons of the double bonds and the carbon bearing the hydroxyl group are diagnostic for different isomers.
-
2D-NMR (e.g., COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the unambiguous assignment of the structure of each isomer. While NMR can be powerful, overlapping signals in 1H-NMR spectra can sometimes make the determination of cis/trans stereochemistry challenging without the use of advanced techniques like band-selective 1H-13C HMBC experiments or shift reagents.[6]
-
Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for the differentiation of 3-hydroxytetracosapentaenoyl-CoA isomers.
Caption: Workflow for differentiating 3-hydroxytetracosapentaenoyl-CoA isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Purity of Synthesized 3-Hydroxy Very-Long-Chain Fatty Acyl-CoA Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accuracy and reliability of research in lipidomics, metabolic disorders, and drug development are critically dependent on the quality of analytical standards. Synthesized 3-hydroxy very-long-chain fatty acyl-CoA (3-OH-VLCFA-CoA) standards are indispensable for the precise quantification of these crucial metabolic intermediates. However, the purity of these standards can vary between batches and suppliers, potentially impacting experimental outcomes. This guide provides an objective comparison of methodologies to assess the purity of synthesized 3-OH-VLCFA-CoA standards, supported by experimental data and detailed protocols.
Understanding the Importance of Purity
Comparative Analysis of Purity Assessment Techniques
Several analytical techniques are employed to characterize the purity of 3-OH-VLCFA-CoA standards. The choice of method depends on the specific information required, such as identity confirmation, quantification of impurities, and structural elucidation.
| Analytical Technique | Information Provided | Typical Purity Specification | Key Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Purity assessment based on chromatographic separation and UV absorbance of the adenine moiety of CoA. | >98% | Robust, widely available, and provides quantitative purity data. | May not resolve all co-eluting impurities; does not provide structural information. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Confirms molecular weight and provides structural information through fragmentation patterns. Allows for sensitive detection of impurities.[1][2][3] | >99% | High sensitivity and specificity; provides both quantitative and qualitative data.[1] | Can be subject to matrix effects and ion suppression; requires specialized instrumentation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information, confirming the identity and integrity of the entire molecule, including the acyl chain, 3-hydroxy group, and CoA moiety.[4][5][6] | Structure Confirmed | Gold standard for unambiguous structural elucidation.[4] | Lower sensitivity compared to MS; requires higher sample concentrations. |
| Thin-Layer Chromatography (TLC) | A qualitative assessment of purity based on the separation of components on a stationary phase. | >98% (as stated by some suppliers) | Simple, rapid, and cost-effective for initial screening. | Provides only qualitative or semi-quantitative data; lower resolution than HPLC. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to enable researchers to independently assess the purity of their 3-OH-VLCFA-CoA standards.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for determining the purity of the 3-OH-VLCFA-CoA standard by separating it from free CoA and other UV-absorbing impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 100 mM Sodium Phosphate buffer, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B (linear gradient)
-
25-30 min: 90% B
-
30-35 min: 90-10% B (linear gradient)
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 260 nm.
-
Sample Preparation: Dissolve the 3-OH-VLCFA-CoA standard in the initial mobile phase (10% Acetonitrile in 100 mM Sodium Phosphate buffer, pH 7.0) to a final concentration of 1 mg/mL.
-
Purity Calculation: The purity is calculated based on the area percentage of the main peak corresponding to the 3-OH-VLCFA-CoA.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a highly sensitive and specific method for the identification and quantification of the 3-OH-VLCFA-CoA standard and potential impurities.[1]
-
Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from potential impurities. For example:
-
0-2 min: 5% B
-
2-15 min: 5-95% B (linear gradient)
-
15-20 min: 95% B
-
20-21 min: 95-5% B (linear gradient)
-
21-25 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan for identification and Selected Reaction Monitoring (SRM) for quantification.
-
Precursor Ion: [M+H]+ of the specific 3-OH-VLCFA-CoA.
-
Product Ions: Characteristic fragment ions of the 3-OH-VLCFA-CoA. A common neutral loss for acyl-CoAs is 507 Da.
-
-
Sample Preparation: Prepare a dilute solution of the standard (e.g., 1-10 µg/mL) in the initial mobile phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the unambiguous structural confirmation of the synthesized standard.[4]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the 3-OH-VLCFA-CoA standard in a suitable deuterated solvent (e.g., D₂O, Methanol-d₄).[4]
-
Experiments:
-
¹H NMR: To identify characteristic proton signals of the acyl chain, the 3-hydroxy group, and the CoA moiety.
-
¹³C NMR: To identify the carbon skeleton of the molecule.
-
2D NMR (e.g., COSY, HSQC): To establish the connectivity between protons and carbons, confirming the complete structure.
-
-
Data Analysis: Compare the obtained spectra with expected chemical shifts and coupling constants for the 3-OH-VLCFA-CoA structure.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the purity assessment process.
Caption: Workflow for the comprehensive purity assessment of synthesized 3-OH-VLCFA-CoA standards.
References
- 1. benchchem.com [benchchem.com]
- 2. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Extending the Scope of 1H NMR Spectroscopy for the Analysis of Cellular Coenzyme A and Acetyl Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extending the Scope of 1H NMR Spectroscopy for the Analysis of Cellular Coenzyme A and Acetyl Coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of (6Z,9Z,12Z,15Z,18Z)-3-Hydroxytetracosapenta-6,9,12,15,18-enoyl-CoA: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous management of specialized biochemicals is fundamental to laboratory safety and environmental stewardship. This document provides a comprehensive operational and disposal plan for (6Z,9Z,12Z,15Z,18Z)-3-Hydroxytetracosapenta-6,9,12,15,18-enoyl-CoA. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for the disposal of analogous long-chain acyl-CoA compounds and general laboratory guidelines for organic chemical waste.[1][2]
Immediate Safety and Handling
Before beginning any disposal procedure, a thorough risk assessment should be conducted by qualified personnel.[3] Standard personal protective equipment (PPE), including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile), should be worn at all times to prevent skin and eye contact.[2][4] All handling of this compound should ideally be performed within a well-ventilated fume hood to minimize the risk of inhalation.[4]
Step-by-Step Disposal Protocol
The proper disposal of this compound must be managed through a certified chemical waste disposal program, in strict adherence to local, state, and federal regulations.[1][3]
-
Waste Identification and Segregation : All waste containing the compound, including unused product, contaminated solutions, and disposable labware (e.g., pipette tips, tubes), must be segregated from general laboratory waste.[1] This waste should be classified as "non-halogenated organic waste" unless it is mixed with halogenated solvents.[1][4] Do not mix this waste with incompatible materials.[2]
-
Containerization : Use a dedicated, chemically resistant, and leak-proof waste container.[1] The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1][3] Keep the container sealed except when adding waste.[1]
-
Storage : Store the waste container in a designated, secure, and well-ventilated secondary containment area.[1][5] This area should be away from incompatible materials and ignition sources.[3][6]
-
Disposal : Once the container is full or ready for disposal, follow your institution's established procedures for chemical waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office.[1][5] Do not attempt to dispose of this chemical down the drain or in the regular trash.[1][6]
Spill Response
In the event of a spill, the following steps should be taken immediately:
-
Evacuate : Clear the immediate area of all personnel.[1]
-
Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.[1]
-
Contain : Use an absorbent material, such as vermiculite or sand, to contain the spill.[1]
-
Collect : Carefully collect the absorbent material into a designated hazardous waste container.[1]
-
Clean : Decontaminate the spill area with a suitable laboratory detergent, followed by a water rinse.[1]
-
Dispose : Treat all cleanup materials as hazardous waste and dispose of them according to your institution's guidelines.[1]
Quantitative Data Summary
| Parameter | Information | Source |
| Chemical Name | This compound | N/A |
| Synonyms | (6Z,9Z,12Z,15Z,18Z)-3-Hydroxytetracosapenta-6,9,12,15,18-enoyl-coenzyme A | [7] |
| Molecular Formula | C45H72N7O18P3S | [7] |
| Waste Classification | Non-halogenated organic waste | [1][4] |
Experimental Protocols
As this document provides disposal guidance, detailed experimental protocols for the use of this compound are not applicable. The primary "protocol" is the step-by-step disposal procedure outlined above.
Disposal Workflowdot
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scienceready.com.au [scienceready.com.au]
- 5. benchchem.com [benchchem.com]
- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 7. biocat.com [biocat.com]
Essential Safety and Operational Guidance for Handling (6Z,9Z,12Z,15Z,18Z)-3-Hydroxytetracosapenta-6,9,12,15,18-enoyl-CoA
Precise handling of complex biochemicals is paramount for both researcher safety and experimental integrity. This document provides essential safety protocols and operational plans for the management of (6Z,9Z,12Z,15Z,18Z)-3-Hydroxytetracosapenta-6,9,12,15,18-enoyl-CoA, a coenzyme A derivative.[1][2][3][4] Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on established best practices for handling similar biochemical reagents within a laboratory setting.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure and ensure a safe laboratory environment.[5] The following table summarizes the recommended PPE for handling this compound.
| PPE Component | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents direct skin contact with the reagent.[6] Double gloving is recommended for enhanced protection. |
| Eye and Face Protection | Safety glasses with side shields or goggles | Protects eyes from potential splashes.[7] A face shield should be worn in situations with a higher risk of splashing.[6][8] |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing.[5] |
| Respiratory Protection | Not generally required if handled in a well-ventilated area or a fume hood. | Use a respirator if there is a risk of aerosolization and an assessment indicates it is necessary. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is vital for safe and effective research. All personnel must be thoroughly trained on these procedures before handling the reagent.[5]
-
Preparation :
-
Read and understand all available information on the chemical and general laboratory safety guidelines.[9]
-
Ensure the work area, typically a chemical fume hood or a designated clean area, is uncluttered and prepared for the experiment.
-
Verify that all necessary PPE is available and in good condition.[10]
-
Confirm that an eyewash station and safety shower are accessible.[7]
-
-
Handling :
-
Don the appropriate PPE as outlined in the table above.
-
Handle the reagent in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.[10]
-
Use clean, sterilized equipment, such as disposable pipette tips, to prevent cross-contamination.
-
Avoid direct contact with the substance. Do not smell or taste chemicals.[10]
-
Keep containers tightly sealed when not in use to prevent exposure to the environment.
-
-
Post-Handling :
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure compliance with regulations.
-
Waste Segregation : Dispose of unused reagent and any contaminated materials (e.g., gloves, pipette tips) in a designated, clearly labeled hazardous waste container.[7][9]
-
Regulatory Compliance : Follow all local, state, and federal regulations for the disposal of chemical waste.[9] Do not pour chemicals down the drain.[9]
-
Consultation : If unsure about the correct disposal procedure, consult your institution's Environmental Health and Safety (EHS) department.
Visualizing the Workflow for Safe Handling
To further clarify the procedural steps for safely handling this compound, the following workflow diagram has been created.
Caption: Workflow for the safe handling of biochemical reagents.
References
- 1. This compound - Nordic Biosite [nordicbiosite.com]
- 2. biocat.com [biocat.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. alfachemic.com [alfachemic.com]
- 5. kalstein.eu [kalstein.eu]
- 6. fatfinger.io [fatfinger.io]
- 7. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 8. epa.gov [epa.gov]
- 9. shahandassociates.co.in [shahandassociates.co.in]
- 10. artsci.usu.edu [artsci.usu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
